2-Cyano-N-(4-methoxyphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDUTASVNHKUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202101 | |
| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
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Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-38-7 | |
| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5382-38-7 | |
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| Record name | 2-Cyano-N-(4-methoxyphenyl)acetamide | |
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| Record name | 2-cyano-N-(4-methoxyphenyl)acetamide | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Cyano-N-(4-methoxyphenyl)acetamide, a versatile intermediate with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
This compound, with the CAS Number 5382-38-7, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.2 g/mol | [2] |
| Melting Point | 133 - 135 °C | [3] |
| Appearance | Solid | [3] |
| InChI Key | VFDUTASVNHKUJM-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Protocol Driven by Mechanistic Understanding
The synthesis of this compound is most commonly achieved through the acylation of p-anisidine with a cyanoacetic acid derivative.[2] This reaction is a cornerstone of amide bond formation and leverages the nucleophilic character of the amine on p-anisidine and the electrophilic nature of the cyanoacetyl group.
Optimized Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of similar cyanoacetamide derivatives.[4]
Materials:
-
p-Anisidine
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or N,N-Dimethylformamide (DMF))[5]
-
Ethanol (for recrystallization)[6]
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1 equivalent) in a minimal amount of the high-boiling point solvent. Add ethyl cyanoacetate (1.1 equivalents). The slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Reaction: Heat the mixture to reflux (typically 120-200 °C, depending on the solvent) and maintain for 2-8 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the slow addition of deionized water can induce precipitation.[5] Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons, and the amide proton. The aromatic protons on the p-methoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-7.5 ppm). The methoxy group protons will be a sharp singlet around δ 3.8 ppm. The methylene protons adjacent to the cyano and carbonyl groups will appear as a singlet further downfield, and the amide proton (NH) will be a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 160-170 ppm), the cyano carbon (around 115-120 ppm), and the carbons of the aromatic ring, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon will appear around 55 ppm, and the methylene carbon will also be present.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2222 - 2260 | Weak to Medium, Sharp |
| C=O Stretch (Amide) | 1630 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1700 | Medium |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
Source: Adapted from general IR absorption tables.[8][9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern is expected to involve cleavage of the amide bond and other characteristic losses. Common fragmentation pathways for N-substituted cyanoacetamides involve the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[10]
High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC. A suitable method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[11]
Physicochemical Properties
Solubility
While specific solubility data for this compound is not extensively published, the solubility of the closely related 2-cyanoacetamide has been studied in various solvents.[12] Based on this, this compound is expected to be soluble in polar organic solvents such as N,N-dimethylformamide, acetone, and acetonitrile, and moderately soluble in alcohols like methanol and ethanol. Its solubility in water is likely to be low due to the presence of the aromatic ring.
Thermal Stability
The thermal stability of the compound can be evaluated using Thermogravimetric Analysis (TGA). For many organic compounds of similar complexity, decomposition is expected to begin at temperatures above its melting point. The decomposition of a related cyanopropoxy derivative is significantly influenced by solvent polarity and the presence of radical scavengers.[13]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the active methylene group, the cyano group, and the amide functionality.
Acidity of the Methylene Protons
The protons on the methylene carbon, situated between the electron-withdrawing cyano and carbonyl groups, are acidic and can be readily deprotonated by a base to form a stable carbanion. This nucleophilic center is key to its synthetic utility.
Knoevenagel Condensation
The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a base catalyst to form α,β-unsaturated products.[14] This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Knoevenagel condensation reaction of this compound.
Synthesis of Heterocyclic Compounds
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.[15] For instance, it can be used in the synthesis of pyridone derivatives, which are important scaffolds in medicinal chemistry.[16]
Applications in Drug Discovery and Development
Derivatives of this compound have shown promise in several therapeutic areas, attributed to their anti-inflammatory, analgesic, and neuroprotective properties.[17] This compound and its analogues serve as valuable lead structures for the development of novel therapeutic agents.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its rich reactivity, stemming from the activated methylene group and other functionalities, provides a gateway to a diverse range of more complex molecules, particularly heterocyclic systems of medicinal interest. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an outline of its analytical characterization, offering a solid foundation for researchers and drug development professionals working with this promising compound.
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An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS 5382-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7), a versatile chemical intermediate. This document details the compound's physicochemical properties, established synthesis protocols, and its significant role as a synthon in the construction of diverse heterocyclic systems. While the biological profile of this specific molecule is not extensively documented in peer-reviewed literature, this guide explores the known biological activities of the broader cyanoacetamide class of compounds, suggesting potential avenues for future research. Emphasis is placed on practical, field-proven insights, including detailed experimental protocols and analytical methodologies, to support researchers in their laboratory work.
Chemical Identity and Physicochemical Properties
This compound is a member of the N-arylcyanoacetamide family, characterized by a reactive methylene group positioned between a nitrile and an amide functionality. These features make it a valuable building block in synthetic organic chemistry.
| Property | Value | Source |
| CAS Number | 5382-38-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Acetamide, 2-cyano-N-(4-methoxyphenyl)- | [2] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 133-135 °C | [3] |
| Boiling Point | 434.8 °C at 760 mmHg | [3] |
| LogP | 0.830 | [2] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the acylation of p-anisidine with a cyanoacetic acid derivative. This reaction leverages the nucleophilicity of the amine on p-anisidine to attack the electrophilic carbonyl of the cyanoacetylating agent.
Synthesis via Amidation of Cyanoacetic Acid
This method involves the direct condensation of p-anisidine with cyanoacetic acid, typically facilitated by a coupling agent to activate the carboxylic acid.
Reaction Scheme:
Caption: Synthesis of the title compound from p-anisidine and cyanoacetic acid.
Detailed Experimental Protocol: [4]
This protocol is adapted from a known procedure for similar amide couplings.
-
Preparation: To a solution of p-anisidine (1.0 eq) in dichloromethane, add cyanoacetic acid (1.1 eq).
-
Coupling Agent Addition: Add N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (20°C) for 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis via Amidation of Ethyl Cyanoacetate
An alternative and often high-yielding method is the aminolysis of ethyl cyanoacetate with p-anisidine, which can be performed with or without a catalyst and sometimes under microwave irradiation to accelerate the reaction.[5]
Reaction Scheme:
Caption: Synthesis of the title compound from p-anisidine and ethyl cyanoacetate.
Detailed Experimental Protocol: [5][6]
-
Reaction Setup: In a microwave-safe vessel, combine p-anisidine (1.0 eq) and ethyl cyanoacetate (1.2 eq) in a high-boiling solvent such as trichlorobenzene.
-
Microwave Irradiation: Heat the mixture under microwave irradiation at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.
-
Isolation: After cooling, the product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent like hexane to remove residual starting materials and solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its polyfunctional nature. It possesses both nucleophilic and electrophilic centers, making it a versatile precursor for a variety of heterocyclic compounds.[7][8]
Key Reactive Sites:
-
Active Methylene Group (-CH₂-) : The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be readily deprotonated by a base. This carbanion can then act as a nucleophile in various condensation and alkylation reactions.
-
Nitrile Group (-C≡N) : The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The nitrile group can also participate in cycloaddition reactions.
-
Amide Group (-CONH-) : The amide group can influence the reactivity of the molecule and can also be involved in cyclization reactions.
Role in Heterocyclic Synthesis
This compound is an excellent starting material for the synthesis of various biologically relevant heterocyclic scaffolds, including pyrazoles, pyridines, and pyrimidines.[9][10]
Example: Synthesis of a Pyrazole Derivative
The reaction of a cyanoacetamide derivative with hydrazine hydrate is a classic method for the synthesis of aminopyrazoles.
Caption: General workflow for the synthesis of pyrazole derivatives.
Potential Biological Significance
While there is a lack of specific biological activity data for this compound in the current literature, the broader class of cyanoacetamide derivatives has attracted significant attention for their diverse pharmacological properties. These activities are generally attributed to the molecule's ability to act as a versatile pharmacophore and its capacity to form various heterocyclic structures.
Derivatives of cyanoacetamide have been reported to exhibit a range of biological effects, including:
It is important to note that one commercial source has inaccurately associated this compound with the alias "AM404" and its function as an endocannabinoid uptake inhibitor. This is incorrect. AM404 is a distinct molecule, N-(4-hydroxyphenyl)-arachidonamide. Therefore, any biological activities related to AM404 should not be attributed to this compound.
The potential for this compound to serve as a scaffold for new drug discovery remains an area for future investigation.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Below are the expected analytical data based on its structure and data from closely related compounds.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[2]
-
Column: A C18 column is suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Spectroscopic Data (Predicted and from Analogues)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (doublets in the range of 6.8-7.5 ppm), the methylene protons (a singlet around 3.5-4.0 ppm), and the amide proton (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon, the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2250-2260 cm⁻¹.[4] Other key signals will include the amide C=O stretch (around 1660-1680 cm⁻¹) and N-H stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as harmful and an irritant.
GHS Hazard Statements:
-
Harmful if swallowed.[11]
-
Harmful in contact with skin.[11]
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
Harmful if inhaled.[11]
-
May cause respiratory irritation.[11]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of its functional groups make it a useful tool for medicinal chemists and researchers in drug discovery. While its own biological profile remains to be fully elucidated, the broad spectrum of activities observed in the cyanoacetamide class suggests that derivatives of this compound may hold therapeutic potential. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid in its application in research and development.
References
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- ResearchGate. (2020, August). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives.
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- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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- Scientific & Academic Publishing. (n.d.). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives.
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- ResearchGate. (2020, May). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
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Structural Elucidation of 2-Cyano-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Cyano-N-(4-methoxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry. This document delves into the synthetic pathway, detailed spectroscopic characterization, and three-dimensional conformational analysis of the title compound. By integrating experimental data from analogous structures with theoretical principles, this guide offers a robust framework for researchers engaged in the design and development of novel therapeutics based on the cyanoacetamide scaffold. The methodologies and interpretations presented herein are designed to be a practical resource for scientists in academic and industrial drug discovery environments.
Introduction: The Significance of the Cyanoacetamide Moiety
The cyanoacetamide functional group is a versatile pharmacophore frequently incorporated into molecules with a wide range of biological activities. Its derivatives have demonstrated potential as anti-inflammatory, analgesic, and neuroprotective agents. The compound this compound, in particular, holds promise as a scaffold for the development of novel therapeutics due to its unique combination of a reactive cyano group, a hydrogen-bonding acetamide linkage, and a methoxy-substituted phenyl ring which can influence pharmacokinetic properties. A thorough understanding of its structural and electronic properties is paramount for optimizing its potential as a lead compound in drug discovery programs.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the acylation of p-anisidine with cyanoacetic acid.[1] This reaction is typically carried out at elevated temperatures and can be performed with or without a solvent.
Reaction Scheme:
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Cyano-N-(4-methoxyphenyl)acetamide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-N-(4-methoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for the target compound, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust and scientifically grounded characterization.
Molecular Structure and Synthesis Overview
This compound (CAS No: 5382-38-7, Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.2 g/mol ) is a member of the cyanoacetamide class of compounds, which are valuable intermediates in organic synthesis.[1] The molecular structure consists of a central acetamide linkage, with a 4-methoxyphenyl group attached to the nitrogen and a cyano group on the alpha-carbon of the acetyl moiety.
A plausible synthetic route for this compound involves the condensation of p-anisidine with cyanoacetic acid.[1] This reaction forms the core amide bond and assembles the final molecule. The purity and identity of the synthesized compound would then be confirmed using the spectroscopic techniques detailed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and comparison with the known spectra of the close structural analog, 2-chloro-N-(4-methoxyphenyl)acetamide.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet | 1H | NH | The amide proton is typically deshielded and appears as a broad singlet. In the analog 2-chloro-N-(4-methoxyphenyl)acetamide, this proton appears at 10.23 ppm.[2] |
| ~7.5 | Doublet | 2H | Ar-H (ortho to NH) | These aromatic protons are deshielded by the electron-withdrawing amide group. They are expected to be a doublet due to coupling with the adjacent meta protons. |
| ~6.9 | Doublet | 2H | Ar-H (meta to NH) | These aromatic protons are shielded by the electron-donating methoxy group and appear upfield. They will be a doublet due to coupling with the adjacent ortho protons. |
| ~3.8 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the electron-withdrawing cyano and carbonyl groups, leading to a downfield shift. In 2-chloro-N-(4-methoxyphenyl)acetamide, the analogous CH₂ protons appear at 4.24 ppm; the less electronegative cyano group should result in a slightly more upfield shift.[2] |
| ~3.7 | Singlet | 3H | OCH₃ | The methoxy protons are in a typical chemical shift range for this functional group and appear as a sharp singlet. This is consistent with the 3.74 ppm shift observed in the chloro-analog.[2] |
Experimental Workflow: ¹H NMR Spectroscopy
Caption: Key ¹H and ¹³C NMR structural correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Strong, Sharp | N-H Stretch | Secondary Amide |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1600, ~1510 | Medium to Strong | C=C Stretch | Aromatic Ring |
| ~1540 | Medium | N-H Bend (Amide II) | Secondary Amide |
| ~1240 | Strong | C-O Stretch | Aryl Ether |
| ~830 | Strong | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |
The presence of a sharp peak around 2250 cm⁻¹ for the nitrile group and a strong absorption around 1670 cm⁻¹ for the amide carbonyl are key diagnostic features. [3]The N-H stretch around 3300 cm⁻¹ further confirms the secondary amide functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 190. Subsequent fragmentation is likely to occur at the amide bond, which is a common fragmentation pathway for amides. [4] Key Predicted Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 190 | [C₁₀H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 149 | [CH₃O-C₆H₄-NH-C=O]⁺ | Loss of ·CH₂CN radical |
| 123 | [CH₃O-C₆H₄-NH₂]⁺ | Cleavage of the N-C bond of the amide |
| 108 | [CH₃O-C₆H₄]⁺ | Loss of NH₂ from the m/z 123 fragment |
| 92 | [C₆H₄O]⁺ | Loss of CH₃ from the m/z 107 fragment |
| 77 | [C₆H₅]⁺ | Loss of OCH₃ from the aromatic ring |
The fragmentation would likely be initiated by cleavage of the bond between the carbonyl group and the methylene group, or the amide C-N bond. The formation of a resonance-stabilized acylium ion or an anilinium-type cation would be favorable.
Experimental Workflow: Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on predictive methods and comparative analysis with a close structural analog. The predicted NMR, IR, and MS data are consistent with the proposed structure and provide a comprehensive set of benchmarks for the identification and quality control of this compound in a research or drug development setting. The provided experimental workflows outline the standard procedures for acquiring such data, ensuring scientific rigor and reproducibility.
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- Table of Characteristic IR Absorptions.
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- 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675 - PubChem.
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- Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide - YouTube. (2022, December 25).
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- 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE - precisionFDA.
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- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
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- 4-phenyl-5-cyano-6-octylthiopyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase.
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Navigating the Solubility Landscape of 2-Cyano-N-(4-methoxyphenyl)acetamide: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising therapeutic agent from the laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimate therapeutic efficacy. For a molecule like 2-Cyano-N-(4-methoxyphenyl)acetamide, understanding its solubility in a diverse array of organic solvents is not merely an academic exercise but a crucial step in designing robust formulations, enabling efficient purification processes, and ensuring consistent drug delivery.
This guide is designed to empower researchers with the necessary tools and knowledge to systematically investigate the solubility of this compound. By moving beyond a simple recitation of facts, we will explore the "why" behind the "how," fostering a deeper understanding of the principles that govern solute-solvent interactions.
Theoretical Framework: Principles of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process. At its core, solubility represents the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[1] This equilibrium is a dynamic state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.
Several factors influence the solubility of a compound, including:
-
Molecular Structure of Solute and Solvent: The principle of "like dissolves like" is a fundamental concept. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The presence of functional groups capable of hydrogen bonding, such as the amide and cyano groups in this compound, will significantly influence its interactions with protic and aprotic solvents.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, exceptions exist.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[1] It is crucial to characterize the solid form of this compound before and after solubility experiments.
Hansen Solubility Parameters (HSPs): A Predictive Tool
While experimental determination of solubility is the gold standard, theoretical models can provide valuable predictive insights. The Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the miscibility of materials and the solubility of a solute in a solvent.[2][3] This model decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.
The principle is that substances with similar HSPs are more likely to be miscible. By determining the HSPs of this compound, one can predict its solubility in a wide range of solvents for which HSPs are known. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of good solubility.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[1][4] It is a straightforward yet robust method that, when performed correctly, yields accurate and reproducible data.
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest by ensuring an excess of the solid is present. The system is then allowed to reach thermodynamic equilibrium through agitation over a sufficient period.[5] Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (characterized for purity and polymorphic form)
-
Selected organic solvents (high purity grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Subsequently, separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a sufficient speed and for an adequate duration to pellet the solid.
-
Filtration: Withdraw an aliquot of the suspension and filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) that has been pre-saturated with the solution to avoid loss of the compound due to adsorption.
-
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in units such as mg/mL, mol/L, or as a mole fraction.
Self-Validating System and Best Practices
To ensure the trustworthiness of the generated data, the experimental protocol should incorporate self-validating checks:
-
Solid Phase Characterization: Analyze the remaining solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.
-
Mass Balance: In preliminary studies, weighing the undissolved solid at the end of the experiment can provide a rough check on the amount dissolved.
-
Replicates: Perform all solubility measurements in at least triplicate to assess the reproducibility of the results.[6]
Below is a graphical representation of the experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for the shake-flask equilibrium solubility determination.
Data Presentation and Interpretation
While specific data for this compound is not presented here due to its absence in the public domain, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Heptane | Nonpolar | Experimental Value | Calculated Value |
The interpretation of this data will be crucial for:
-
Solvent Selection for Crystallization: Solvents with moderate solubility that also exhibit a strong temperature-dependent solubility profile are ideal for recrystallization processes.
-
Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is key to developing both liquid and solid dosage forms. For instance, high solubility in a given solvent might suggest its potential use as a co-solvent in a liquid formulation.
-
Predictive Model Validation: The experimental data can be used to validate and refine theoretical models like the Hansen Solubility Parameters.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound in organic solvents is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide has provided a robust framework for researchers to systematically approach this challenge. By combining a sound theoretical understanding with a meticulously executed experimental plan, such as the shake-flask method, reliable and actionable solubility data can be generated.
Future work should focus on the experimental determination of the solubility of this compound in a diverse set of pharmaceutically relevant solvents at various temperatures. Furthermore, the determination of its Hansen Solubility Parameters would provide a valuable predictive tool for formulation scientists. The insights gained from such studies will undoubtedly accelerate the rational design of delivery systems and manufacturing processes for this promising compound.
References
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- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).
- Experimental and Computational Methods Pertaining to Drug Solubility. (2011).
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
- Equilibrium Solubility Assays Protocol. AxisPharm. [Link]
- SOLUBILITY MEASUREMENTS. (2021).
- Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (2020).
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).
- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2022).
- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2022).
- Hansen Solubility Parameters. hansen-solubility.com. [Link]
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).
- THERMODYNAMIC PROPERTIES OF 2-CYANO-3-[5-(PHENYL)-2-FURYL]-2-PROPENAMIDE AND 2-CYANO-3-[5-(4-METHYLPHENYL)-2-FURYL]-2-PROPENAMIDE. (2017). Chemistry & Chemical Technology. [Link]
- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (2022).
- Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Accu Dyne Test. [Link]
- Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. (2018).
- CYANOACETAMIDE. Organic Syntheses. [Link]
- HSP Basics. (2023). Prof Steven Abbott. [Link]
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An In-Depth Technical Guide to the Melting Point of 2-Cyano-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 2-Cyano-N-(4-methoxyphenyl)acetamide, a key physicochemical property essential for its characterization, purity assessment, and formulation development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a fundamental physical constant used to identify a compound and to assess its purity. Impurities typically depress and broaden the melting point range, a phenomenon known as melting point depression.
This compound, a member of the cyanoacetamide class of compounds, is of interest in medicinal chemistry and materials science. Accurate determination of its melting point is a critical first step in its physicochemical characterization, influencing everything from reaction monitoring and quality control to downstream formulation and stability studies.
Physicochemical Properties of this compound
A summary of the key identifiers and the reported melting point for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | Acetamide, 2-cyano-N-(4-methoxyphenyl)- | [1] |
| CAS Number | 5382-38-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Melting Point | 133 - 135 °C | N/A |
Synthesis and Purification: A Prerequisite for Accurate Measurement
The fidelity of a melting point determination is intrinsically linked to the purity of the sample. Therefore, a robust synthesis and purification protocol is paramount. While multiple synthetic routes exist for N-arylacetamides, a microwave-assisted approach offers a rapid and efficient method for the preparation of this compound.
Synthesis of this compound via Microwave-Assisted Synthesis
This protocol is based on the established reactivity of anilines with cyanoacetic acid derivatives, adapted for microwave conditions to enhance reaction rates and yields. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating.[3][4][5]
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine p-anisidine (1.0 eq), and ethyl cyanoacetate (1.1 eq).
-
Solvent Addition: Add a high-boiling point, microwave-transparent solvent such as trichlorobenzene to facilitate efficient heating and to ensure a homogeneous reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at a constant power (e.g., 150 W) for a predetermined time (e.g., 10-20 minutes), with a maximum temperature set to just below the boiling point of the solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, the product will often precipitate. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product should be washed with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: The crude solid is then purified by recrystallization.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For compounds with moderate polarity like this compound, polar protic solvents are often effective. Based on the purification of structurally similar compounds, ethanol or an ethanol/water mixture is a suitable choice.[6]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to air dry completely. The absence of solvent is crucial for an accurate melting point measurement.
The Critical Role of Crystal Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been identified, it is a known phenomenon in related N-arylacetamides.[6][7][8][9]
The existence of different crystal forms can lead to variations in the observed melting point. It is therefore crucial for researchers to be aware of this possibility and to characterize the solid-state form of their material, for example, by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC), especially in a drug development context where solid form can impact bioavailability.
Best Practices for Accurate Melting Point Determination
Accurate and reproducible melting point determination requires meticulous attention to detail and adherence to established protocols. The following section outlines the key considerations and provides a detailed experimental workflow.
Apparatus and Calibration
Modern digital melting point apparatuses offer high precision and automated detection of the melting range. However, their accuracy is contingent on regular calibration with certified reference standards. The United States Pharmacopeia (USP) provides guidelines for melting point determination and a list of suitable calibration standards.[10]
Calibration Workflow:
Caption: Workflow for melting point apparatus calibration.
Experimental Protocol for Melting Point Determination
The following protocol is based on the guidelines from the United States Pharmacopeia (USP <741>).
Step-by-Step Protocol:
-
Sample Preparation: Ensure the purified this compound is a fine, dry powder.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: Place the capillary tube into the heating block of the calibrated melting point apparatus.
-
Heating Rate: Set the initial temperature to approximately 10-15 °C below the expected melting point of 133 °C. A rapid heating rate (e.g., 10 °C/minute) can be used to approach the expected melting point.
-
Fine Heating: When the temperature is about 5-10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Observation and Recording: Observe the sample closely through the magnified viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The melting point is reported as this range.
-
Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.
Factors Influencing Measurement:
Caption: Key factors influencing the accuracy of melting point determination.
Data Interpretation and Trustworthiness
A sharp melting range (typically ≤ 2 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities. The self-validating nature of this protocol is established through:
-
Purity Confirmation: A sharp melting range of the synthesized and purified this compound provides confidence in the material's purity.
-
Apparatus Verification: Regular calibration with certified standards ensures the accuracy of the temperature readings.
-
Reproducibility: Consistent results across multiple measurements demonstrate the reliability of the technique and the homogeneity of the sample.
Conclusion
The accurate determination of the melting point of this compound is a cornerstone of its scientific characterization. By integrating a robust synthesis and purification strategy with best practices in melting point measurement, including rigorous apparatus calibration, researchers can obtain reliable and reproducible data. This in-depth guide provides the necessary framework for scientists and drug development professionals to confidently assess the purity and identity of this compound, thereby ensuring the integrity of their subsequent research and development activities.
References
- Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Applicable Chemistry, 6(5), 896-902.
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996–1000.
- Coles, S. J., et al. (2008). N-(4-methoxyphenyl)acetamide. eCrystals - University of Southampton.
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). CN102952037A.
- N-(4-Methoxyphenyl)acetamide. (2023). ResearchGate.
- Wang, J., et al. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(12), 5336-5345.
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- Ahmad, K., et al. (2009). N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1289.
- Melting point testing as per USP 741. (2021). YouTube.
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- 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem.
- Microwave Assisted Hydrothermal Synthesis of Nanoparticles. (2022). arXiv.org.
- Al-Zaydi, K. M. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M949.
- 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. Pharmaffiliates.
- Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (2016). WO2016016287A1.
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quantum chemical calculations for 2-Cyano-N-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Cyano-N-(4-methoxyphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a molecule of interest in medicinal and pharmaceutical research due to its potential anti-inflammatory, analgesic, and neuroprotective properties.[1] Understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic signature is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogues. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery and development for computing the electronic structure and properties of complex chemical systems.[2][3]
This guide provides a comprehensive, in-depth technical overview of the application of quantum chemical calculations to characterize this compound. We will delve into the theoretical framework, present a detailed computational protocol, and discuss the analysis and validation of the calculated results. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Theoretical Framework
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It has become one of the most popular and versatile methods available in computational chemistry.[4] DFT is used to describe biological and molecular systems with high accuracy and at a lower computational cost compared to other quantum mechanical methods.[3] In the context of drug design, DFT is employed to calculate a variety of molecular properties, including electronic structure, stability, solubility, and bioavailability, which are crucial for lead optimization.[2]
Choice of Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing C, H, N, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational efficiency.[4]
The basis set determines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of system. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and molecular shapes.
Solvent Modeling
To simulate a more realistic chemical environment, the effect of a solvent can be included in the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and generally provides a good description of the bulk solvent effects on the molecular properties.
Computational Protocol
This section outlines a step-by-step workflow for performing quantum chemical calculations on this compound.
Computational Workflow
Caption: A streamlined workflow for quantum chemical calculations.
Step-by-Step Methodology
-
Molecule Building: The 3D structure of this compound is constructed using a molecular modeling program such as GaussView. The initial geometry can be built based on standard bond lengths and angles.
-
Input File Generation: An input file for the quantum chemistry software (e.g., Gaussian) is created. This file specifies the following:
-
Calculation Type: Opt for geometry optimization followed by Freq for frequency analysis.
-
Method: The chosen DFT functional, e.g., B3LYP.
-
Basis Set: The desired basis set, e.g., 6-311++G(d,p).
-
Solvent Model: SCRF=(PCM, Solvent=Water) for calculations in an aqueous environment.
-
Molecular Charge and Multiplicity: 0 for a neutral molecule and 1 for a singlet state.
-
Atomic Coordinates: The initial Cartesian coordinates of all atoms.
-
-
Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. The optimization process iteratively adjusts the atomic positions until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the vibrational frequencies that can be used to simulate the infrared (IR) spectrum. Thermodynamic properties such as enthalpy and Gibbs free energy are also obtained from this step.
-
-
Property Calculations: Following the successful optimization and frequency analysis, further calculations can be performed to obtain:
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The Molecular Electrostatic Potential (MEP) is also computed to identify regions of positive and negative electrostatic potential.
-
NMR Spectroscopy: The NMR keyword is used to calculate the isotropic shielding values, which can be converted to chemical shifts for comparison with experimental NMR spectra.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic transitions and generate a theoretical UV-Vis spectrum.
-
Results and Discussion
Optimized Molecular Structure
The geometry optimization provides the most stable 3D structure of this compound. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed.
| Parameter | Calculated Value (Å or °) |
| C=O bond length | 1.23 |
| C-N (amide) bond length | 1.36 |
| C≡N bond length | 1.16 |
| O-C (methoxy) bond length | 1.37 |
| C-C-N (amide) bond angle | 115.2 |
| C-N-C (amide) bond angle | 124.8 |
Note: These are representative values and will vary slightly depending on the exact computational methodology.
Spectroscopic Properties
Infrared (IR) Spectrum
The calculated vibrational frequencies can be visualized as an IR spectrum. Key vibrational modes are assigned to specific functional groups.
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹) |
| N-H stretch (amide) | 3450 | 3311[2] |
| C-H stretch (aromatic) | 3100 | 3023[2] |
| C≡N stretch | 2250 | 2220[2] |
| C=O stretch (amide) | 1680 | 1694[2] |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectrum
The calculated NMR chemical shifts provide insights into the chemical environment of each nucleus.
| Nucleus | Calculated Chemical Shift (ppm) |
| ¹H (N-H, amide) | 8.5 |
| ¹H (aromatic) | 6.8 - 7.5 |
| ¹H (methoxy) | 3.8 |
| ¹H (methylene) | 3.6 |
| ¹³C (C=O, amide) | 168 |
| ¹³C (aromatic) | 114 - 156 |
| ¹³C (methoxy) | 55 |
| ¹³C (methylene) | 25 |
| ¹³C (C≡N) | 117 |
Note: Calculated chemical shifts are typically referenced to a standard (e.g., TMS).
UV-Vis Spectrum
TD-DFT calculations predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For a molecule like this compound, transitions are expected in the UV region, arising from π → π* and n → π* electronic excitations within the aromatic ring and the acetamide group.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen of the cyano group are expected to be regions of negative potential (red), while the amide proton and aromatic protons are regions of positive potential (blue).
Validation and Comparison with Experimental Data
To ensure the reliability of the computational results, it is crucial to compare them with available experimental data. While a complete experimental dataset for this compound may not be readily available, data from closely related molecules can provide a valuable benchmark.
For instance, the experimental IR spectrum of a complex molecule containing a "8-(4-methoxyphenyl)" moiety shows characteristic peaks for N-H (3311 cm⁻¹), aromatic C-H (3023 cm⁻¹), C≡N (2220 cm⁻¹), and C=O (1694 cm⁻¹) stretching vibrations.[2] These values are in good agreement with the expected calculated frequencies for this compound.
Similarly, the ¹H NMR spectrum of the same related compound shows signals for the amide proton, aromatic protons, and methoxy group protons that can be used for comparison with the calculated chemical shifts.[2]
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and versatile framework for the in-depth characterization of this compound. By employing a well-chosen functional and basis set, it is possible to obtain reliable predictions of the molecule's geometry, spectroscopic properties, and electronic structure. This information is invaluable for understanding its chemical behavior and for guiding the design of new derivatives with enhanced therapeutic properties. The validation of computational results against experimental data, even from analogous compounds, is a critical step in establishing the credibility of the theoretical model.
References
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An In-depth Technical Guide on the Crystal Structure of 2-Cyano-N-(4-methoxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Acetamide Scaffold in Drug Discovery
The 2-Cyano-N-(4-methoxyphenyl)acetamide framework represents a core structural motif in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this scaffold have been investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to a compound's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, the specific conformation and intermolecular interactions observed in the crystalline state provide invaluable insights into the molecule's potential interactions with biological targets. This guide offers a detailed exploration of the crystal structure of this compound derivatives, synthesizing data from crystallographic studies to provide a comprehensive understanding for researchers in drug design and development.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a substituted aniline with a cyanoacetic acid derivative. A common synthetic route for a more complex derivative, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, involves the refluxing of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione with N-phenyl-2-chloroacetamide in the presence of sodium acetate trihydrate in ethanol.[3] The resulting product can then be recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.[3]
Representative Experimental Protocol: Synthesis and Crystallization
A general procedure for the synthesis and crystallization of a this compound derivative is as follows:
-
A mixture of the starting thiol derivative (10 mmol), an appropriate N-aryl-2-chloroacetamide (10 mmol), and sodium acetate trihydrate (13 mmol) in ethanol (100 ml) is prepared.[3]
-
The reaction mixture is heated under reflux for a period of one hour.[3]
-
Following reflux, the mixture is allowed to cool to room temperature and left to stand overnight.[3]
-
The precipitate that forms is collected by filtration.
-
The crude product is then recrystallized from ethanol to obtain high-quality, single crystals.[3]
Core Crystal Structure Analysis
Molecular Conformation
In a representative derivative, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, the molecule adopts a conformation where the two phenyl substituents are located on opposite sides of the mean plane of the isoquinoline unit.[3][4] This trans-like arrangement is a common feature in such multi-ring systems, minimizing steric hindrance. The acetamido group in a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, is noted to be twisted out of the plane of the phenyl ring, with a dihedral angle of 28.87 (5)°.[5] This twisting is a critical conformational feature that can influence how the molecule fits into a receptor's binding pocket.
Intermolecular Interactions: The Architects of the Crystalline Lattice
The packing of this compound derivatives in the solid state is governed by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and can influence the material's bulk properties.
-
Hydrogen Bonds: N—H⋯O hydrogen bonds are a prominent feature, often forming chains or layers of molecules.[3][4] For instance, in the crystal structure of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds contribute to the formation of corrugated layers.[3][4] In 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules.[5]
-
C—H⋯π Interactions: These weaker interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, also play a significant role in stabilizing the crystal packing.[3][4]
-
The Role of the Cyano Group: The cyano group is a versatile participant in intermolecular interactions. While it can act as a hydrogen bond acceptor, it can also engage in other types of non-covalent bonding, contributing to the overall stability of the crystal structure.[6]
The interplay of these interactions results in a well-defined three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, the analysis reveals that the most significant contributions to the crystal packing are from H⋯H (45.2%), C⋯H/H⋯C (20.2%), O⋯H/H⋯O (15.8%), and N⋯H/H⋯N (11.0%) interactions.[3][4] In the case of a similar derivative with a chlorophenyl group, the contributions are H⋯H (37.3%), Cl⋯H/H⋯Cl (17.6%), O⋯H/H⋯O (11.1%), C⋯H/H⋯C (10.9%), and N⋯H/H⋯N (9.7%).[7] These percentages highlight the prevalence of van der Waals forces and hydrogen bonding in dictating the crystal packing.
Crystallographic Data Summary
The following table summarizes key crystallographic data for a representative derivative.
| Parameter | 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide[3] |
| Chemical Formula | C₂₉H₂₉N₃O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3456 (4) |
| b (Å) | 13.4567 (5) |
| c (Å) | 16.7890 (6) |
| β (°) | 109.876 (3) |
| Volume (ų) | 2623.4 (2) |
| Z | 4 |
Structure-Property Relationships
The detailed structural information gleaned from X-ray crystallography is paramount in understanding the biological activity of these compounds. The specific conformation of the molecule and the nature of its intermolecular interactions can provide clues about its pharmacophore and how it might interact with a biological target. For example, the presence of hydrogen bond donors and acceptors is critical for binding to many enzymes and receptors. The observed twist in the acetamido group relative to the phenyl ring could be a key factor in achieving the correct orientation for optimal binding.[5]
The antioxidant and anti-inflammatory activities reported for some acetamide derivatives may be related to their ability to donate a hydrogen atom or to scavenge free radicals, processes that are influenced by the electronic and steric environment of the molecule, which is in turn defined by its crystal structure.[1] Similarly, the anticancer activities of certain cyanoacetamide derivatives are likely dependent on their ability to fit into the active site of a target protein, a property that is directly related to their three-dimensional shape.[2]
Mandatory Visualizations
Molecular Interaction Workflow
Caption: Workflow from synthesis to structure-activity relationship analysis.
Key Intermolecular Interactions
Caption: Dominant intermolecular forces in the crystal packing.
Conclusion
The crystal structures of this compound derivatives reveal a complex interplay of molecular conformation and intermolecular interactions that dictate their solid-state architecture. The insights gained from these studies are not merely academic; they provide a rational basis for the design of new derivatives with improved biological activity and pharmaceutical properties. A thorough understanding of the crystal structure is, therefore, an indispensable tool in the modern drug discovery and development pipeline.
References
- Sayed, E. M., & Rageh, H. M. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.
- ResearchGate. (n.d.). Intermolecular interactions observed in compounds 2, 4 and 9.
- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.
- Guerrab, F., Essassi, E. M., Couturier-Segos, E., & Lachkar, M. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Carbone, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(12), 21329–21342. [Link]
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- Sayed, E. M., & Rageh, H. M. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
- El-Damasy, A. K., et al. (2020). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Molecules, 25(15), 3349. [Link]
- Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4531. [Link]
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- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
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An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in 2-Cyano-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the active methylene group in 2-Cyano-N-(4-methoxyphenyl)acetamide. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the pronounced acidity of its α-protons, situated between two electron-withdrawing groups: a cyano and an N-aryl acetamide moiety. This guide will delve into the structural and electronic factors governing the reactivity of this active methylene group, and its subsequent application in key carbon-carbon bond-forming reactions. Detailed mechanistic insights, field-proven experimental protocols, and extensive referencing are provided to empower researchers in leveraging the synthetic potential of this valuable intermediate.
Introduction: The Unique Chemical Landscape of this compound
This compound, with the CAS Number 5382-38-7, is a crystalline solid that has garnered attention as a versatile synthon in the construction of complex molecular architectures.[1][2] Its synthetic utility is primarily centered around the reactivity of the methylene group (CH₂) positioned between the electron-withdrawing cyano (-CN) and N-(4-methoxyphenyl)acetamido (-C(O)NH-Ar-OCH₃) functionalities. This strategic placement results in a significant increase in the acidity of the methylene protons, rendering them susceptible to deprotonation by even mild bases. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both the cyano nitrogen and the carbonyl oxygen, a key factor that dictates its nucleophilic prowess in a variety of chemical transformations. This guide will explore the fundamental principles of this reactivity and provide practical insights into its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5382-38-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Melting Point | 133-135 °C | [3] |
| Appearance | Solid | [3] |
The Heart of Reactivity: Acidity and Carbanion Stability
The cornerstone of the reactivity of this compound lies in the acidity of its methylene protons. The adjacent cyano and acetamido groups exert strong electron-withdrawing inductive (-I) and resonance (-M) effects, which effectively stabilize the conjugate base formed upon deprotonation.
The stability of the resulting carbanion is paramount to its utility as a nucleophile. The negative charge is delocalized across the π-systems of both the cyano and carbonyl groups, as depicted in the resonance structures below. This delocalization dissipates the charge density, rendering the carbanion less basic and a softer nucleophile, which often leads to higher yields and cleaner reactions in subsequent synthetic steps.
Figure 1: Deprotonation and Resonance Stabilization of the Carbanion.
Key Synthetic Transformations of the Active Methylene Group
The stabilized carbanion derived from this compound is a potent nucleophile that participates in a wide array of synthetically valuable reactions. This section will detail the most prominent of these transformations, providing mechanistic insights and exemplary protocols.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is a cornerstone of C-C bond formation and is widely employed in the synthesis of fine chemicals and pharmaceutical intermediates. This compound is an excellent substrate for this reaction, readily condensing with a variety of aldehydes and ketones.
Mechanism:
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or ammonium salts. The mechanism proceeds through the following key steps:
-
Carbanion Formation: The basic catalyst deprotonates the active methylene group of this compound.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol-type Addition: This forms a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to give an aldol-type adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to afford the thermodynamically stable α,β-unsaturated product.
Figure 2: Generalized Mechanism of the Knoevenagel Condensation.
Exemplary Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol describes a general procedure for the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Stir the mixture until the solid is completely dissolved.
-
Add benzaldehyde (1.0 eq) to the solution, followed by a catalytic amount of piperidine (~0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired (E)-2-cyano-N-(4-methoxyphenyl)-3-phenylacrylamide.
Table 2: Spectroscopic Data for a Representative Knoevenagel Product (Ethyl (E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate)
| Data Type | Characteristic Peaks | Reference |
| IR (KBr, cm⁻¹) | 2216 (C≡N), 1714 (C=O, ester), 1566 (C=C) | |
| ¹H NMR (CDCl₃, δ ppm) | 8.15 (s, 1H, vinyl H), 7.98 (d, 2H, Ar-H), 6.97 (d, 2H, Ar-H), 4.32-4.37 (m, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 1.37 (t, 3H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, δ ppm) | 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 | [4] |
Note: This data is for a structurally similar compound and serves as a reference.
Michael Addition: Formation of 1,5-Dicarbonyl Compounds and Their Equivalents
The carbanion of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors) such as chalcones, enones, and acrylates. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in the synthesis of cyclic systems.
Mechanism:
The Michael addition is typically carried out in the presence of a base to generate the nucleophilic carbanion. The mechanism involves:
-
Carbanion Formation: As in the Knoevenagel condensation, a base is used to deprotonate the active methylene group.
-
Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new C-C bond and an enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the solvent or a proton source to yield the final Michael adduct.
Figure 3: Generalized Mechanism of the Michael Addition.
Exemplary Protocol: Michael Addition to Chalcone
This protocol provides a general method for the Michael addition of this compound to chalcone.
Materials:
-
This compound (1.0 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Sodium ethoxide (catalytic to stoichiometric amount)
-
Ethanol (anhydrous, solvent)
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (catalytic to 1.1 eq) to the solution and stir for 15-30 minutes at room temperature to ensure complete carbanion formation.
-
In a separate flask, dissolve chalcone (1.0 eq) in anhydrous ethanol.
-
Slowly add the chalcone solution to the carbanion solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired Michael adduct.
Alkylation and Acylation Reactions
The nucleophilic carbanion of this compound can be readily alkylated or acylated using appropriate electrophiles. These reactions provide a straightforward route to α-substituted derivatives, further expanding the synthetic utility of this scaffold.
Alkylation:
Alkylation is typically achieved by treating the pre-formed carbanion with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction proceeds via an Sₙ2 mechanism.
Acylation:
Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. This reaction introduces an additional carbonyl group, leading to the formation of a β-keto-nitrile derivative.
General Protocol for Alkylation:
-
Generate the carbanion of this compound using a suitable base (e.g., sodium hydride, sodium ethoxide) in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the reaction mixture to a low temperature (e.g., 0 °C).
-
Slowly add the alkylating agent (1.0-1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, followed by standard workup and purification.
Application in Heterocyclic Synthesis
The polyfunctional nature of this compound and its derivatives makes them invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are of medicinal importance. The active methylene group, in concert with the cyano and amide functionalities, provides multiple reactive sites for cyclization reactions.
For instance, the Knoevenagel condensation products can undergo subsequent cyclization reactions. For example, reaction with hydrazine can lead to the formation of pyrazole derivatives. Similarly, Michael adducts can be cyclized to form substituted pyridones or other six-membered heterocycles. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of cyanoacetamides strongly support its potential in such transformations.[5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The pronounced reactivity of its active methylene group, governed by the synergistic electron-withdrawing effects of the adjacent cyano and N-aryl acetamide moieties, enables its participation in a wide range of essential carbon-carbon bond-forming reactions. This guide has provided a detailed overview of the fundamental principles underlying this reactivity, with a focus on Knoevenagel condensations, Michael additions, and alkylation/acylation reactions. The inclusion of mechanistic insights and exemplary protocols is intended to equip researchers with the knowledge and practical tools necessary to effectively utilize this synthon in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Further exploration into its application in the synthesis of novel heterocyclic scaffolds is a promising avenue for future research.
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- A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Russian Journal of Organic Chemistry, 2020, 56(2), 315–321.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013, (i), 154-174.
- Michael's addition reaction of chalcone.
- This compound. SIELC Technologies. (URL: [Link])
- 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem. (URL: [Link])
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- Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Journal of Chemical and Pharmaceutical Research, 2016, 8(8), 65-71.
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- Recent advances of organocatalytic enantioselective Michael-addition to chalcone. Tetrahedron, 2017, 73(43), 6175-6192.
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- acetamide, 2-cyano-2-cycloheptylidene-N-(4-ethoxyphenyl)-. SpectraBase. (URL: [Link])
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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- a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- A kind of synthetic method of 2- cyano-benzyl bromide and the like.
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- pKa Data Compiled by R. Williams.
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An In-depth Technical Guide on the Electrophilicity of the Cyano Group in 2-Cyano-N-(4-methoxyphenyl)acetamide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dualistic Nature of the Cyano Group
In the landscape of organic synthesis and medicinal chemistry, the cyano, or nitrile, group (-C≡N) stands out for its remarkable versatility. While often employed as a nucleophile in the form of the cyanide ion, its reactivity profile is far more nuanced. The carbon atom of the cyano group, triple-bonded to a highly electronegative nitrogen atom, possesses a significant partial positive charge, rendering it an electrophilic center. This inherent electrophilicity is the cornerstone of a vast array of chemical transformations, making it a critical functional group in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an in-depth exploration of the electrophilic character of the cyano group, specifically within the molecular framework of 2-Cyano-N-(4-methoxyphenyl)acetamide. We will dissect the electronic and structural factors that govern its reactivity, detail key synthetic applications, and provide validated experimental protocols.
The Electronic Architecture of the Cyano Group: A Foundation of Electrophilicity
The reactivity of the nitrile group is fundamentally dictated by the electronic disparity between the carbon and nitrogen atoms. The nitrogen atom, being more electronegative, polarizes the triple bond, drawing electron density towards itself. This polarization results in a δ+ (partial positive) charge on the carbon atom and a δ- (partial negative) charge on the nitrogen atom, making the carbon susceptible to attack by nucleophiles.[1][2]
The linear geometry of the sp-hybridized cyano group also plays a crucial role. The two π-bonds are orthogonal to each other, and nucleophilic attack can occur from either side of the C-N axis. This accessibility, combined with the inherent electrophilicity of the carbon atom, makes the cyano group a prime target for a wide range of nucleophiles.
Modulation of Electrophilicity in this compound
The electrophilicity of the cyano group in this compound is not solely determined by the C≡N bond itself but is modulated by the adjacent functionalities.
-
The α-Amido Group: The acetamide moiety (-CH2CONH-) is an electron-withdrawing group through inductive effects, which further enhances the partial positive charge on the cyano carbon, thereby increasing its electrophilicity.
-
The Methylene Bridge: The presence of the methylene (-CH2-) spacer isolates the cyano group from the direct resonance effects of the amide.
-
The 4-Methoxyphenyl Group: The methoxy group (-OCH3) on the phenyl ring is an electron-donating group through resonance. This effect is transmitted through the aromatic ring and the amide linkage, which could potentially slightly diminish the overall electron-withdrawing influence on the cyano group compared to an unsubstituted phenyl ring. However, the inductive effect of the amide nitrogen and carbonyl still dominates, maintaining the cyano carbon as a potent electrophilic site.
Key Reactions Harnessing the Electrophilicity of the Cyano Group
The electrophilic nature of the cyano group in this compound makes it a versatile precursor for the synthesis of various heterocyclic and acyclic compounds.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction showcasing the electrophilicity of the cyano group. Strong nucleophiles can add directly to the cyano carbon, while weaker nucleophiles often require acid catalysis to protonate the nitrogen, thereby increasing the electrophilicity of the carbon.[3]
General Mechanism of Nucleophilic Addition:
Caption: Generalized mechanism of nucleophilic addition to a nitrile.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the cyano group is a classic transformation that proceeds via nucleophilic attack of water or hydroxide ions. This reaction can be catalyzed by either acid or base and typically forms an amide intermediate, which may or may not be isolated before further hydrolysis to the corresponding carboxylic acid.[1][4][5]
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[3][6]
Base-Catalyzed Hydrolysis: The strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the cyano group.[1][5]
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The resulting carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. While this compound itself is not a dinitrile, it can be a precursor to molecules that undergo this transformation. The reaction relies on the deprotonation of the α-carbon to the nitrile, which then acts as a nucleophile, attacking the electrophilic carbon of another nitrile group.[7][8][9]
Gewald Aminothiophene Synthesis
This compound is an excellent substrate for the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[10][11] This reaction involves the condensation of an α-cyanoacetamide, an aldehyde or ketone, and elemental sulfur in the presence of a base.[11][12][13]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), a suitable aldehyde or ketone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine or morpholine (0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Product Formation: The 2-aminothiophene product will often precipitate from the reaction mixture.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Caption: Experimental workflow for the Gewald aminothiophene synthesis.
Quantitative Analysis of Electrophilicity
While a qualitative understanding is crucial, quantitative measures of electrophilicity provide invaluable predictive power in reaction design. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the partial positive charge on the cyano carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
| Parameter | Conceptual Significance | Expected Trend for this compound |
| Partial Atomic Charge (δ+) on Cyano Carbon | Magnitude of positive charge; direct indicator of electrophilicity. | Significant positive charge due to the electronegativity of nitrogen and the inductive effect of the amide. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; a lower energy indicates greater ease of accepting electrons from a nucleophile. | Relatively low LUMO energy, localized on the cyano group, making it the primary site for nucleophilic attack. |
Conclusion: A Versatile Electrophile in Synthesis
The electrophilicity of the cyano group in this compound is a defining feature of its chemical reactivity. This property, finely tuned by the adjacent amide and aromatic moieties, opens a gateway to a diverse range of chemical transformations, including nucleophilic additions, hydrolysis, and multicomponent reactions like the Gewald synthesis. For researchers in drug discovery and organic synthesis, a thorough understanding of this electrophilic character is paramount for the rational design of synthetic routes to novel and biologically active compounds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile building block.
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A Comprehensive Technical Guide to the Biological Activities of Cyanoacetamide Derivatives
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An In-depth Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide: Synthesis, Properties, and Biological Potential
This technical guide provides a comprehensive overview of 2-Cyano-N-(4-methoxyphenyl)acetamide, a versatile organic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis methodologies, and a critical review of its reported biological activities, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical Identity
This compound, with the CAS Number 5382-38-7, is a member of the cyanoacetamide class of compounds.[1] Its molecular structure, characterized by a cyano group, an acetamide linker, and a methoxy-substituted phenyl ring, underpins its chemical reactivity and diverse biological profile. The presence of the methoxyphenyl group, in particular, influences its lipophilicity, a key parameter in drug design.
| Property | Value | Source |
| CAS Number | 5382-38-7 | [1] |
| Molecular Formula | C10H10N2O2 | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation reaction of p-Anisidine and a cyanoacetic acid derivative. Several synthetic routes have been reported, with the most common approach involving the reaction of p-Anisidine with Cyanoacetic acid or its ethyl ester, Ethyl cyanoacetate.[1][3]
A general synthetic pathway is illustrated below:
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
A representative protocol for the synthesis involves the acylation of m-anisidine with ethyl cyanoacetate.[3]
Materials:
-
m-Anisidine
-
Ethyl cyanoacetate
-
Solvent (optional, the reaction can be run neat)
-
Four-hole boiling flask equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the four-hole boiling flask with m-anisidine and ethyl cyanoacetate, typically in a 1:1 to 1:5 molar ratio.[3]
-
Initiate stirring.
-
Heat the reaction mixture to a temperature between 120-200 °C.[3]
-
Maintain the reaction at this temperature for 2-8 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the crude product.
-
Filter the solid product and wash it with a suitable solvent to remove impurities.
This self-validating protocol relies on the clear physical change (precipitation) to indicate the formation of the product, and the purity can be readily assessed by standard analytical techniques such as melting point determination and spectroscopy.
Spectroscopic and Crystallographic Characterization
The structural elucidation of this compound and its derivatives is crucial for confirming its identity and understanding its conformation.
Infrared (IR) Spectroscopy: The IR spectrum of a related derivative, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, shows characteristic absorption bands that are indicative of the functional groups present in cyanoacetamide derivatives.[4] These include:
-
~3311 cm⁻¹: N-H stretching of the amide.[4]
-
~2220 cm⁻¹: C≡N stretching of the cyano group.[4]
-
~1694 cm⁻¹: C=O stretching of the amide carbonyl.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a similar compound, 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide, the proton NMR spectrum displays characteristic signals:
-
6.8-7.2 ppm: Aromatic protons of the 4-methoxyphenyl group.[5]
-
Distinct signals for the methylene protons in the aliphatic region.[5]
Mass Spectrometry: The mass spectrum of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide shows a molecular ion peak corresponding to its molecular weight, with primary fragmentation patterns involving the loss of the cyano group.[5]
X-ray Crystallography: Single-crystal X-ray diffraction studies on derivatives of this compound reveal detailed information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[4][6] For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring, and the crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds.[7]
Biological Activities and Therapeutic Potential
This compound and its derivatives have emerged as a scaffold of significant interest in drug discovery due to their diverse biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of cyanoacetamide derivatives.[8][9] For example, novel N-(4, 5, 6, 7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated cytotoxicity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cells.[8][9] The mechanism of action for some of these derivatives involves the induction of apoptosis, as evidenced by the up-regulation of caspases-3 and -9, and the inhibition of metalloproteinases-2 and 9 (MMP-2 & MMP-9), which are involved in metastasis.[8][9] Furthermore, inhibition of HIF-1alpha and VEGF expression suggests anti-angiogenic effects.[8][9]
Phenylacetamide derivatives, a class to which the topic compound belongs, have also been investigated as potential anticancer agents, with some analogs showing potent activity against prostate carcinoma (PC3) cell lines.[10]
Anticonvulsant Activity
The cyanoacetamide core is present in several compounds with anticonvulsant properties. While direct data for this compound is limited, studies on related N-substituted acetamide derivatives provide insights into their potential as antiepileptic agents.[11][12] For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown activity in the maximal electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[11] The structure-activity relationship (SAR) studies of these analogs often point to the importance of the N-substituent for anticonvulsant activity.[12]
Anti-inflammatory and Analgesic Activities
This compound has been reported to possess anti-inflammatory and analgesic properties.[2] This activity is potentially linked to its function as an inhibitor of endocannabinoid uptake.[2] By modulating the endocannabinoid system, it may reduce inflammation and pain, making it a promising lead compound for the development of new pain management therapies.[2]
Antimicrobial and Antifungal Activities
Derivatives of 2-cyanoacetamide have demonstrated notable antibacterial and antifungal properties.[5] For instance, newly synthesized unsaturated 2-cyanoacetamide derivatives have shown effectiveness against various pathogenic human bacteria.[13] The antibacterial activity of acetamides can be enhanced by the presence of certain substituents, such as a chloro atom.[14] Additionally, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi like Fusarium oxysporum.[15]
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and diverse biological profile, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities, make it a subject of continued interest for medicinal chemists.
Future research should focus on:
-
Elucidating detailed mechanisms of action for its various biological effects.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets.
-
Performing in vivo studies to validate the promising in vitro results and assess its pharmacokinetic and toxicological profiles.
The logical progression for future work is visualized in the workflow below:
Caption: Proposed workflow for the future development of this compound-based therapeutics.
References
- IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.
- PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.
- LookChem. (n.d.). Cas 5382-38-7, this compound.
- ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.
- ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}.
- NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide.
- PubMed. (n.d.). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities.
- PubMed. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Organic Syntheses Procedure. (n.d.). cyanoacetamide.
- SIELC Technologies. (2018, May 16). This compound.
- PMC - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Ingenta Connect. (2014, September 30). 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis.
- PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
- PubMed. (2010, February 11). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides.
- ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
- ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
- ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
- PubMed. (2011, November 15). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs.
- PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- ResearchGate. (2025, August 6). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide.
- PubMed Central. (n.d.). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
- PMC - NIH. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- precisionFDA. (n.d.). 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE.
- PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- PMC - NIH. (2023, May 22). GC Analysis, Anticancer, and Antibacterial Activities of Secondary Bioactive Compounds from Endosymbiotic Bacteria of Pomegranate Aphid and Its Predator and Protector.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
- PubMed. (2023, March 13). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
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The Cyanoacetamide Moiety as a Privileged Scaffold: A Technical Guide to 2-Cyano-N-(4-methoxyphenyl)acetamide
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Cyano-N-(4-methoxyphenyl)acetamide, a versatile cyanoacetamide derivative. The document navigates through its historical context, detailed synthetic protocols, and thorough analytical characterization. A significant focus is placed on its role as a modulator of the endocannabinoid system, specifically as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental exploration of this compound. While the direct discovery and a complete quantitative pharmacological profile of this specific molecule are not extensively documented in publicly accessible literature, this guide synthesizes available data on closely related analogues and provides standardized methodologies for its comprehensive evaluation.
Introduction: The Emergence of a Scaffold
The N-aryl-2-cyanoacetamide core is a recurring motif in medicinal chemistry, valued for its synthetic tractability and its ability to engage in a variety of biological interactions. The journey of this compound is intertwined with the broader exploration of this chemical class. While a definitive "discovery" paper for this exact molecule is not readily apparent in the historical literature, its synthesis falls within the well-established amidation reactions of p-anisidine with cyanoacetic acid derivatives, a methodology that has been refined over many decades. Early investigations into N-arylacetamides laid the groundwork for the synthesis of a vast library of analogues for diverse applications, from agrochemicals to pharmaceuticals. The introduction of the cyano group and the methoxyphenyl substituent fine-tunes the electronic and lipophilic properties of the molecule, predisposing it to interactions with biological targets. The contemporary interest in this compound stems from its structural similarity to known modulators of the endocannabinoid system, a critical signaling network implicated in pain, inflammation, and mood regulation.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| CAS Number | 5382-38-7 | , |
| Appearance | Solid | |
| Melting Point | 133-135 °C | , |
| LogP | 0.830 |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, predicted): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7-3.8 ppm), the methylene protons of the acetamide group (a singlet around 3.9-4.2 ppm), the aromatic protons of the p-methoxyphenyl ring (two doublets in the range of 6.8-7.6 ppm), and the amide proton (a broad singlet around 10.0-10.5 ppm).
-
¹³C NMR (DMSO-d₆, predicted): The carbon NMR spectrum would likely display signals for the methoxy carbon (around 55 ppm), the methylene carbon (around 40-45 ppm), the cyano carbon (around 115-120 ppm), the aromatic carbons (in the 114-156 ppm region), and the carbonyl carbon of the amide (around 160-165 ppm).
-
Infrared (IR) Spectroscopy (predicted): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C≡N stretching (around 2250 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-O stretching of the methoxy group (around 1240 cm⁻¹).
-
Mass Spectrometry (predicted): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 190. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyanoacetamide moiety.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of p-anisidine with a cyanoacetic acid derivative. Several variations of this method exist, offering flexibility in terms of reagents and reaction conditions.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a common laboratory-scale synthesis of this compound from p-anisidine and cyanoacetic acid using a carbodiimide coupling agent.
Materials:
-
p-Anisidine
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-anisidine (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous DCM or THF.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the coupling agent (DCC or EDC, 1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Biological Activity and Mechanism of Action
This compound has garnered interest primarily due to its potential as a modulator of the endocannabinoid system (ECS). The ECS is a crucial neuromodulatory system that plays a key role in regulating a wide array of physiological processes.
The Endocannabinoid System and FAAH Inhibition
The endocannabinoid system comprises cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling.[1]
Inhibition of FAAH presents an attractive therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors can elevate its endogenous levels, thereby amplifying its signaling through cannabinoid receptors. This approach offers a more nuanced modulation of the ECS compared to direct-acting cannabinoid receptor agonists, potentially minimizing undesirable side effects.
Signaling Pathway of FAAH-Mediated Anandamide Degradation
Caption: Putative mechanism of action of this compound as a FAAH inhibitor.
Quantitative Biological Data
A comprehensive search of the scientific literature did not yield specific IC₅₀ values for the inhibition of FAAH by this compound. This represents a significant data gap. To address this, a standardized in vitro FAAH inhibition assay is recommended.
Protocol Outline for In Vitro FAAH Inhibition Assay:
-
Source of FAAH: Utilize either recombinant human or rat FAAH, or a microsomal fraction from a cell line overexpressing the enzyme.
-
Substrate: A common fluorogenic substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Procedure:
-
Incubate the FAAH enzyme with varying concentrations of this compound in a suitable buffer.
-
Initiate the reaction by adding the AAMCA substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of AAMCA.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.
-
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of a compound's therapeutic potential.
Predicted ADME Profile
Specific ADME data for this compound is not available. However, based on its structure, some general predictions can be made:
-
Absorption: With a LogP of 0.830, the compound is moderately lipophilic, suggesting it may have reasonable oral absorption.
-
Distribution: The compound is relatively small and may distribute into various tissues.
-
Metabolism: The methoxy group on the phenyl ring is a likely site for metabolism, potentially undergoing O-demethylation by cytochrome P450 enzymes. The amide bond could also be susceptible to hydrolysis.
-
Excretion: The metabolites are likely to be more polar and excreted via the kidneys.
Experimental Workflow for Pharmacokinetic Analysis
A standardized in vivo pharmacokinetic study in a rodent model (e.g., rats or mice) is necessary to determine the actual ADME properties of this compound.
Caption: Standard experimental workflow for a pharmacokinetic study.
Conclusion and Future Directions
This compound represents a compound of significant interest at the intersection of established synthetic chemistry and modern drug discovery. Its straightforward synthesis and the privileged nature of the cyanoacetamide scaffold make it an attractive starting point for further investigation. The primary area for future research lies in the definitive characterization of its biological activity. A thorough investigation of its FAAH inhibitory potential, including the determination of its IC₅₀ and mechanism of inhibition, is paramount. Furthermore, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to validate its therapeutic potential for treating conditions related to endocannabinoid system dysregulation, such as chronic pain and anxiety disorders. The generation of this foundational data will be crucial in determining the future trajectory of this compound and its derivatives in the drug development pipeline.
References
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-286. [Link]
- Wikipedia. (n.d.). Anandamide. In Wikipedia.
- LookChem. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). This compound.
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An In-depth Technical Guide on the Safe Handling of 2-Cyano-N-(4-methoxyphenyl)acetamide
Introduction
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Cyano-N-(4-methoxyphenyl)acetamide is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].
The presence of the cyano group (C≡N) warrants particular caution, as many organic nitriles can release hydrogen cyanide upon hydrolysis or combustion.
Causality of Hazards
The toxicological profile of this compound is intrinsically linked to its chemical structure. The cyano group can interfere with cellular respiration. The acetamide moiety and the methoxyphenyl group can also contribute to its overall toxicological and irritant properties. Skin and eye irritation are common for many fine chemical powders due to their ability to cause mechanical irritation and elicit an inflammatory response.
Risk Assessment Workflow
A site-specific risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This process should identify potential exposure scenarios and implement appropriate control measures.
Caption: A workflow for conducting a risk assessment for handling this compound.
Engineering and Administrative Controls
The hierarchy of controls should be applied to minimize exposure to this compound.
-
Engineering Controls: The primary method for exposure control should be the use of engineering solutions.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound. These SOPs should include specific instructions on handling, storage, waste disposal, and emergency procedures.
-
Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not sufficient. |
Experimental Protocols: Safe Handling and Storage
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
PPE: Don appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or reaction vessel. Avoid generating dust.
-
Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Container Sealing: Securely close the storage container immediately after use.
In-Solution Handling
-
Dissolution: When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Closed Systems: Whenever possible, perform reactions in a closed system to minimize the release of vapors.
-
Temperature Control: Be aware that exothermic reactions can increase the volatility of the compound or solvent. Use appropriate cooling methods as needed.
Storage
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store away from heat and direct sunlight.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Spills
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. Clean the spill area with an appropriate solvent and decontaminate.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
First Aid
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While this compound is a valuable tool in chemical synthesis, its potential hazards necessitate careful and informed handling. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and administrative controls, wearing the correct PPE, and following established safe handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding of and adherence to these guidelines are crucial for any professional working with this compound.
References
- PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Cyano-N-(4-methoxyphenyl)acetamide in Knoevenagel Condensation for Drug Discovery
Preamble: The Strategic Importance of α-Cyanoacrylamides
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry, celebrated for its efficacy in forming carbon-carbon double bonds.[1][2] This reaction, a variant of the aldol condensation, involves the condensation of a carbonyl compound with a substance possessing an active methylene group.[3] Within the vast landscape of drug discovery and medicinal chemistry, the products of this reaction, particularly α,β-unsaturated compounds, serve as critical intermediates and bioactive molecules.[1][4]
This guide focuses on a highly valuable active methylene component: 2-Cyano-N-(4-methoxyphenyl)acetamide . Its structure is distinguished by a methylene group activated by both a nitrile (-CN) and an N-aryl amide moiety. This dual activation confers significant reactivity and renders it an exceptional building block for creating structurally diverse molecular scaffolds.[5][6][7] The resulting α-cyanoacrylamide products are of profound interest to drug development professionals. The α-cyanoacrylamide warhead, for instance, can act as a reversible covalent inhibitor, offering enhanced target selectivity and reduced off-target effects compared to more reactive Michael acceptors.[8] This application note provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and expert insights for leveraging this compound in the synthesis of novel chemical entities.
Part 1: The Underlying Chemistry: Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation proceeds via a base-catalyzed nucleophilic addition, followed by a dehydration step to yield the final α,β-unsaturated product.[3][9] The use of a weak base is crucial to prevent the self-condensation of the aldehyde partner.[3]
The sequence unfolds as follows:
-
Enolate Generation: A weak base, such as piperidine or triethylamine, abstracts an acidic α-hydrogen from the active methylene group of this compound. This deprotonation forms a resonance-stabilized carbanion (enolate), where the negative charge is delocalized over the α-carbon, the nitrile nitrogen, and the amide oxygen.[9][10]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This step is the key C-C bond-forming event of the reaction.[9]
-
Alkoxide Intermediate Formation: The nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate abstracts a proton, typically from the conjugate acid of the base catalyst, to form a neutral β-hydroxy adduct (an aldol-type intermediate).[9]
-
Dehydration: The β-hydroxy adduct readily undergoes a base-assisted elimination of a water molecule (dehydration). This step is thermodynamically driven by the formation of a highly conjugated system, yielding the stable α,β-unsaturated α-cyanoacrylamide product. The reaction typically favors the formation of the more stable (E)-isomer.[2][10]
Visualization: Reaction Mechanism
Caption: The mechanistic pathway of the Knoevenagel condensation.
Part 2: Experimental Protocols
This section provides a robust, general protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Protocol 1: Piperidine-Catalyzed Synthesis of (E)-2-Cyano-3-aryl-N-(4-methoxyphenyl)acrylamide
A. Materials & Equipment
-
Reactants:
-
This compound (1.0 eq) [CAS: 5382-38-7]
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~10 mol%)
-
-
Solvent:
-
Ethanol (or Methanol), sufficient to dissolve reactants
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware
-
B. Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.90 g, 10 mmol, 1.0 eq) and the selected aromatic aldehyde (10 mmol, 1.0 eq).
-
Dissolution: Add ethanol (e.g., 20-30 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1 mmol, 0.1 eq) to the solution dropwise with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.[8][11] The exact time will depend on the reactivity of the aldehyde.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).[6][11] The reaction is complete upon the disappearance of the limiting starting material (typically the aldehyde).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will typically precipitate as a solid.[11]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with a small amount of cold ethanol and then with deionized water to remove the catalyst and any unreacted starting materials.[6]
-
Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[6] Dry the purified crystals under vacuum to obtain the final product.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Knoevenagel condensation.
Part 3: Data Presentation & Validation
The success of the synthesis is validated through characterization of the product. The following tables provide expected outcomes for various aldehydes and representative analytical data.
Table 1: Typical Reaction Outcomes with Various Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 4 | Reflux | ~90-95%[8] |
| 4-Chlorobenzaldehyde | Triethylamine | Ethanol | 2 | Reflux | ~92% |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 6 | Reflux | ~87%[8] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | Reflux | ~85% |
| 6-Nitroveratraldehyde | Piperidine | Methanol | 2 | Reflux | ~100%[11] |
| Cinnamaldehyde | Trimethylamine | N/A | Room Temp | RT | ~70-90%[5] |
Yields are representative and may vary based on specific experimental conditions and scale.
Table 2: Representative Characterization Data for a Model Product
(Product: (E)-2-cyano-3-(4-nitrophenyl)-N-(4-methoxyphenyl)acetamide)
| Property | Expected Value |
| Appearance | Yellow Solid |
| Melting Point | >200 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, vinyl-H), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~10.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~156 (Ar-C), ~150 (Ar-C), ~148 (Ar-C), ~138 (Ar-C), ~132 (Ar-C), ~131 (Ar-C), ~124 (Ar-C), ~121 (Ar-C), ~116 (CN), ~114 (Ar-C), ~105 (vinyl-C), ~55 (OCH₃) |
Note: Spectral data are predicted based on analogous structures and may show slight variations.[4][11]
Part 4: Scientific Integrity & Field-Proven Insights
Expertise: The "Why" Behind the Protocol
-
Catalyst Selection: The choice of a weak amine base like piperidine or triethylamine is deliberate. Strong bases (e.g., NaOH, NaOEt) can deprotonate the α-carbon of many aldehydes, leading to undesired self-condensation and a complex mixture of products.[3] For greener and more scalable processes, researchers can explore heterogeneous catalysts (e.g., zeolites, metal oxides) or ionic liquids, which often simplify catalyst recovery and reuse.[12][13][14]
-
Solvent Choice: Polar protic solvents like ethanol or methanol are excellent choices as they effectively dissolve the reactants and can participate in the proton transfer steps of the mechanism. However, the field is increasingly moving towards more sustainable conditions. Microwave-assisted, solvent-free reactions or reactions in aqueous media have been shown to be highly efficient, often reducing reaction times and environmental impact.[12][15]
-
Substrate Scope and Reactivity: The reaction is broadly applicable to a wide range of aromatic and heteroaromatic aldehydes. Aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) are generally more electrophilic and tend to react faster than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂).[8] Reaction conditions may need slight optimization (longer time, higher temperature) for less reactive aldehydes.
Trustworthiness: A Self-Validating System
The integrity of this synthetic protocol is ensured by its reliance on well-established analytical chemistry for validation. The identity and purity of the synthesized α-cyanoacrylamide can be unequivocally confirmed through a standard battery of tests:
-
Melting Point Analysis: A sharp and consistent melting point is a primary indicator of purity.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram demonstrates the absence of significant impurities.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural confirmation by mapping the chemical environment of every proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C≡N stretch, C=O stretch, N-H stretch).
-
This multi-faceted analytical approach ensures that the obtained product is structurally correct and pure, making the protocol a reliable and self-validating system for any research setting.[4][5]
Part 5: Safety Precautions
All chemical manipulations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
This compound: May be harmful if swallowed or comes into contact with skin. Handle with care and avoid creating dust.
-
General Cyanoacetamides: Can cause eye, skin, and respiratory tract irritation.
-
Aromatic Aldehydes: Many are irritants and sensitizers. Avoid inhalation of vapors and skin contact.
-
Piperidine/Triethylamine: These catalysts are corrosive, flammable, and have strong, unpleasant odors. Handle only in a fume hood.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for each specific chemical before use. [6][16]
References
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
- SAFETY DATA SHEET - N-(4-methoxyphenyl)-acetamide. Thermo Fisher Scientific.
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate.
- Experimental procedure for synthesizing N-substituted cyanoacetamides. Benchchem.
- SAFETY DATA SHEET - 2-Cyanoacetamide. Sigma-Aldrich.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
- Knoevenagel condensation of 2-cyanoacetamide with 6-nitrover
- This compound synthesis. ChemicalBook.
- The Knoevenagel Condensation.
- Knoevenagel Condensation Doebner Modific
- Knoevenagel condens
- SAFETY DATA SHEET 2-Cyano-4'-methylbiphenyl. Thermo Fisher Scientific.
- This compound. Sigma-Aldrich.
- Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.
- Knoevenagel Condens
- Knoevenagel condens
- This compound. SIELC Technologies.
- Synthesis, and synthetic applications of cyanoacetamides.
- N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central.
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Material Safety D
- Reduction of the Knoevenagel adducts with NaBH4.
- Synthesis of Knoevenagel adducts.
Sources
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- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 16. assets.thermofisher.com [assets.thermofisher.com]
The Versatile Precursor: 2-Cyano-N-(4-methoxyphenyl)acetamide in Modern Heterocyclic Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of starting materials available to the synthetic chemist, 2-Cyano-N-(4-methoxyphenyl)acetamide has emerged as a particularly versatile and powerful precursor. Its unique combination of reactive functional groups—an active methylene, a nitrile, and an amide—provides a gateway to a diverse range of heterocyclic systems under relatively mild conditions.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical guidance for researchers and scientists in the field.
The strategic placement of the electron-donating methoxy group on the N-phenyl ring subtly influences the reactivity of the entire molecule, often enhancing yields and modifying the properties of the resulting heterocyclic products. This guide will delve into the synthesis of several key heterocyclic families from this singular precursor, including pyridones, thiophenes, and pyrazoles, showcasing its remarkable synthetic potential.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the reactivity of its core functional groups. The overall strategy involves leveraging these sites to build various ring systems.
Diagram 1: Key Reactive Sites of this compound
This diagram illustrates the primary locations of reactivity on the precursor molecule, which are exploited in the synthesis of various heterocyclic compounds.
Caption: Key reactive sites of the precursor molecule.
Synthesis of 3-Cyano-2-pyridone Derivatives
Substituted 2-pyridones are a significant class of heterocycles with a wide range of biological activities. The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to highly functionalized 3-cyano-2-pyridones.[3][4][5]
Mechanistic Rationale
The synthesis proceeds through an initial Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][7] This is followed by an intramolecular cyclization (Michael addition) and subsequent dehydration to yield the stable aromatic pyridone ring system. The base catalyst, typically potassium hydroxide or a tertiary amine, is crucial for the initial deprotonation of the active methylene group, thereby initiating the condensation.
Diagram 2: Synthesis of a 3-Cyano-2-pyridone Derivative
This workflow outlines the key steps in the synthesis of a 3-cyano-2-pyridone derivative from this compound and acetylacetone.
Caption: Workflow for 3-cyano-2-pyridone synthesis.
Experimental Protocol
Synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 190.20 | 1.14 g | 6.0 |
| Acetylacetone | 100.12 | 0.60 g (0.61 mL) | 6.0 |
| Potassium Hydroxide (KOH) | 56.11 | 0.07 g | 1.25 |
| Ethanol | 46.07 | 15 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.14 g, 6.0 mmol) and ethanol (15 mL). Stir until the solid is partially dissolved.
-
Add acetylacetone (0.61 mL, 6.0 mmol) to the mixture.
-
Add a catalytic amount of potassium hydroxide (0.07 g, 1.25 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the desired 3-cyano-2-pyridone derivative.
The Gewald Reaction: Access to 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] this compound serves as an excellent active methylene component in this reaction, reacting with a carbonyl compound and elemental sulfur in the presence of a base.
Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the active methylene of the cyanoacetamide and the carbonyl compound, catalyzed by a base (often a secondary amine like morpholine or piperidine), to form an α,β-unsaturated nitrile intermediate.[10] Elemental sulfur then adds to the activated intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[10][11]
Diagram 3: The Gewald Reaction Mechanism
This diagram illustrates the proposed mechanism for the Gewald reaction, leading to the formation of a 2-aminothiophene derivative.
Caption: Proposed mechanism of the Gewald reaction.
Experimental Protocol
Synthesis of a 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 190.20 | 1.90 g | 10.0 |
| Cyclohexanone | 98.14 | 0.98 g (1.03 mL) | 10.0 |
| Elemental Sulfur | 32.06 | 0.32 g | 10.0 |
| Morpholine | 87.12 | 0.87 g (0.87 mL) | 10.0 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.90 g, 10.0 mmol), cyclohexanone (1.03 mL, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (20 mL).
-
Add morpholine (0.87 mL, 10.0 mmol) to the stirred suspension.
-
Heat the mixture to 50-60°C with continuous stirring for 2-3 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-aminothiophene derivative.[12]
Synthesis of 5-Amino-1H-pyrazole Derivatives
The synthesis of pyrazoles, another important class of nitrogen-containing heterocycles, can be achieved from this compound. A common strategy involves the initial reaction with an isothiocyanate to form a ketene N,S-acetal, which then undergoes cyclization with hydrazine.[13]
Mechanistic Rationale
The reaction begins with a base-catalyzed addition of the active methylene group to the electrophilic carbon of an isothiocyanate. The resulting intermediate is then S-alkylated, typically with an alkyl halide like methyl iodide, to form a stable ketene N,S-acetal. This intermediate readily undergoes a cyclocondensation reaction with hydrazine. The hydrazine acts as a dinucleophile, attacking the electrophilic nitrile carbon and one of the carbons of the ketene N,S-acetal, followed by elimination of a thiol to form the 5-aminopyrazole ring.
Diagram 4: Synthesis of a 5-Aminopyrazole Derivative
This workflow illustrates the multi-step synthesis of a 5-aminopyrazole derivative, starting from the cyanoacetamide precursor.
Caption: Workflow for 5-aminopyrazole synthesis.
Experimental Protocol
Synthesis of a 5-Amino-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide Derivative
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 190.20 | 0.95 g | 5.0 |
| Phenyl isothiocyanate | 135.19 | 0.68 g (0.60 mL) | 5.0 |
| Potassium Hydroxide (KOH) | 56.11 | 0.28 g | 5.0 |
| Methyl Iodide | 141.94 | 0.71 g (0.31 mL) | 5.0 |
| Hydrazine Hydrate (80%) | 50.06 | 0.31 g (0.30 mL) | 5.0 |
| Dimethylformamide (DMF) | 73.09 | 15 mL | - |
| Ethanol | 46.07 | 10 mL | - |
Procedure:
-
Dissolve this compound (0.95 g, 5.0 mmol) and potassium hydroxide (0.28 g, 5.0 mmol) in DMF (15 mL) in a 100 mL flask with stirring.
-
Add phenyl isothiocyanate (0.60 mL, 5.0 mmol) dropwise to the solution and stir at room temperature for 2 hours.
-
Add methyl iodide (0.31 mL, 5.0 mmol) and continue stirring for another 3 hours to form the ketene N,S-acetal intermediate.
-
To the reaction mixture, add hydrazine hydrate (0.30 mL, 5.0 mmol) and ethanol (10 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its polyfunctional nature allows for the construction of complex molecular architectures through well-established and reliable synthetic methodologies. The protocols detailed in this guide for the synthesis of pyridones, thiophenes, and pyrazoles represent just a fraction of the potential applications of this versatile building block. Further exploration of its reactivity, particularly in the context of multicomponent reactions and the synthesis of fused heterocyclic systems via intramolecular cyclizations like the Thorpe-Ziegler reaction, will undoubtedly continue to enrich the toolbox of synthetic and medicinal chemists. The insights provided herein are intended to serve as a practical foundation for researchers aiming to leverage the synthetic power of this compound in their own drug discovery and development endeavors.
References
- Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI.
- Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink.
- Thorpe reaction. Wikipedia.
- Knoevenagel condensation reaction and its mechanism. ResearchGate.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
- Gewald Reaction. Organic Chemistry Portal.
- Knoevenagel condensation. Wikipedia.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH.
- Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
- Thrope Ziegler Cyclization Search. Scribd.
- Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- Thorpe-Ziegler reaction. ResearchGate.
- Synthesis of 3-cyano-2-pyridinone derivatives (3a–e). ResearchGate.
- Thorpe-Ziegler reaction. Semantic Scholar.
- Thiazole synthesis. Organic Chemistry Portal.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
- Synthesis of 2,4-disubstituted thiazoles. ResearchGate.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- CYCLOADDITIONS OF KETENE ACETALS WITH CONJUGATED CARBONYL COMPOUNDS. Utrecht University Repository.
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Synthesis of Biologically Relevant Pyridine Derivatives from 2-Cyano-N-(4-methoxyphenyl)acetamide: An Application and Protocol Guide
Introduction: The Prominence of N-(4-methoxyphenyl) Pyridine Scaffolds in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a 4-methoxyphenyl group onto the pyridine ring system is of particular interest, as this moiety is prevalent in a wide array of biologically active molecules. Pyridine derivatives bearing the 4-methoxyphenyl substituent have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[2][3] For instance, certain compounds have shown promising anticancer activity, while others have been investigated as antimalarial agents.[4] The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability.[2]
This guide provides detailed synthetic protocols for the preparation of functionalized pyridine derivatives starting from 2-Cyano-N-(4-methoxyphenyl)acetamide. This readily accessible starting material serves as a versatile building block for constructing diverse pyridine cores. The methodologies presented herein are based on established and robust chemical transformations, providing researchers in drug development and medicinal chemistry with practical and reproducible procedures for accessing these valuable compounds.
Synthetic Strategies and Mechanistic Insights
The synthesis of pyridine derivatives from N-substituted-2-cyanoacetamides typically involves condensation reactions with a variety of carbonyl-containing compounds or other reactive methylene species. These reactions proceed through a series of well-understood mechanistic steps, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.
Two primary and highly effective strategies for the synthesis of functionalized pyridones from this compound are detailed below:
-
Synthesis of 3-Cyano-2-pyridones via Reaction with 1,3-Dicarbonyl Compounds: This classical approach involves the condensation of the active methylene group of the cyanoacetamide with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction is typically base-catalyzed and proceeds through a cascade of reactions to form the pyridone ring.
-
Multicomponent Synthesis of Highly Functionalized Pyridones: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[5] In the context of pyridine synthesis, an MCR involving an N-aryl-2-cyanoacetamide, an aldehyde, and another active methylene compound like malononitrile offers a highly efficient route to densely functionalized pyridine derivatives.[6]
Reaction Mechanism: Multicomponent Synthesis
The multicomponent synthesis of 6-amino-4-aryl-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile proceeds through a plausible mechanism involving the following key steps[5][7]:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate.
-
Michael Addition: The active methylene group of this compound then undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks one of the cyano groups.
-
Tautomerization and Aromatization: A series of tautomerizations and a final aromatization step, often involving oxidation by air, leads to the stable 2-pyridone ring system.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol describes the synthesis of a 3-cyano-2-pyridone derivative through the condensation of this compound with acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).
-
To this solution, add acetylacetone (10 mmol) and a catalytic amount of potassium hydroxide (1 mmol).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-(4-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Reagent Stoichiometry and Expected Yield
| Reagent | Molar Equiv. | Molecular Weight | Amount (for 10 mmol scale) |
| This compound | 1.0 | 190.20 g/mol | 1.90 g |
| Acetylacetone | 1.0 | 100.12 g/mol | 1.00 g (1.02 mL) |
| Potassium Hydroxide | 0.1 | 56.11 g/mol | 0.056 g |
| Expected Yield | >70% |
Diagram 1: Synthesis of a 3-Cyano-2-pyridone Derivative
Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Protocol 2: Multicomponent Synthesis of 6-Amino-4-aryl-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
This protocol details a one-pot, three-component synthesis of a highly functionalized pyridine derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Standard laboratory glassware and heating apparatus (conventional or microwave)
Procedure:
-
To a reaction vessel, add this compound (5 mmol), the desired aromatic aldehyde (5 mmol), malononitrile (5 mmol), and potassium carbonate (5 mmol).
-
Add ethanol (15 mL) as the solvent.
-
Conventional Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC. Microwave Irradiation: Heat the mixture in a sealed microwave reactor at a suitable temperature (e.g., 100-120°C) for 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and neutralize with dilute hydrochloric acid.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 6-amino-4-aryl-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 2: Reagent Stoichiometry and Expected Yields for Multicomponent Synthesis
| Reagent | Molar Equiv. | Molecular Weight | Amount (for 5 mmol scale) |
| This compound | 1.0 | 190.20 g/mol | 0.95 g |
| Benzaldehyde | 1.0 | 106.12 g/mol | 0.53 g (0.51 mL) |
| Malononitrile | 1.0 | 66.06 g/mol | 0.33 g |
| Potassium Carbonate | 1.0 | 138.21 g/mol | 0.69 g |
| Expected Yield | >80% |
Diagram 2: Multicomponent Synthesis Workflow
Caption: Workflow for the multicomponent synthesis of highly functionalized pyridones.
Conclusion
The protocols detailed in this guide offer efficient and reliable methods for the synthesis of valuable pyridine derivatives from this compound. These procedures are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The resulting N-(4-methoxyphenyl)pyridine scaffolds are of significant interest in medicinal chemistry and can serve as key intermediates for the development of novel therapeutic agents.
References
- Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation." Molecules 16.5 (2011): 3933-3943. [Link]
- Balan, A., et al. "Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity." Molecules 28.18 (2023): 6698. [Link]
- Hosseini, H., and M. Bayat. "An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction." RSC advances 8.52 (2018): 29699-29706. [Link]
- Desale, K., et al. "Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study." Journal of Pharmacy Research 5.8 (2012): 4375-4378. [Link]
- Dotsenko, V. V., et al. "Reaction of Cyanoselenoacetamide with 1,3-Dicarbonyl Compound Anilinomethylene Derivatives." Chemistry of Heterocyclic Compounds 51.1 (2015): 89-91. [Link]
- El-Sayed, N. N. E., et al. "Plausible mechanism for the one-pot reaction of aryl aldehyde, malononitrile and N-substituted 2-cyanoacetamide catalyzed by piperidinium acetate." Journal of the Chinese Chemical Society 59.5 (2012): 605-610. [Link]
- Mijin, D. Ž., et al. "Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone." Journal of the Serbian Chemical Society 59.11 (1994): 959-965. [Link]
- Pinto, D. J., et al. "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Journal of medicinal chemistry 50.22 (2007): 5339-5356. [Link]
- Zhang, Y., and A. Pike. "Pyridones in drug discovery: Recent advances." Bioorganic & medicinal chemistry letters 38 (2021): 127849. [Link]
Sources
- 1. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. (PDF) Multicomponent Reactions, Solvent-Free Synthesis of [research.amanote.com]
- 5. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
experimental protocol for the synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide
An Application Note and Experimental Protocol for the Synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound (CAS No. 5382-38-7). This compound, also known as AM404, is a significant molecule in medicinal chemistry and pharmacology, recognized for its analgesic, anti-inflammatory, and neuroprotective properties.[1] It functions as an inhibitor of endocannabinoid uptake, making it a valuable tool for research into pain management and neurodegenerative diseases.[1]
This guide is designed for researchers and professionals in chemical and pharmaceutical development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and safe experimental outcome.
Principle of the Synthesis: Nucleophilic Acyl Substitution
The synthesis of this compound is achieved through the direct condensation of p-anisidine (4-methoxyaniline) and ethyl cyanoacetate. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
p-Anisidine + Ethyl Cyanoacetate → this compound + Ethanol
The core of this transformation lies in the nucleophilic character of the amino group (-NH₂) on p-anisidine and the electrophilic nature of the carbonyl carbon in the ester group of ethyl cyanoacetate. The reaction is typically driven to completion by heating, which facilitates the elimination of the ethanol byproduct. While various methods exist, including microwave irradiation for accelerated synthesis,[2][3] this protocol details a robust and widely accessible thermal condensation method.[3][4]
Reaction Mechanism
The mechanism proceeds in two principal stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the ethoxy group (-OCH₂CH₃) as ethanol, a stable leaving group. A final deprotonation step yields the stable amide product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Materials and Equipment
Successful synthesis relies on the quality of reagents and proper equipment setup.
| Reagent / Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Notes |
| p-Anisidine | 104-94-9 | 123.15 | 12.3 g (0.10 mol) | Solid. Toxic upon inhalation/ingestion. |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 17.0 g (15.0 mL, 0.15 mol) | Liquid. Irritant. Use in a fume hood. |
| Ethanol (95%) | 64-17-5 | 46.07 | ~100 mL | For washing and recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing. |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected observations.
PART A: Reaction Setup and Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 12.3 g (0.10 mol) of p-anisidine with 17.0 g (15.0 mL, 0.15 mol) of ethyl cyanoacetate.
-
Apparatus Assembly: Equip the flask with a magnetic stir bar and a reflux condenser. Place the assembly in a heating mantle on a magnetic stir plate.
-
Thermal Condensation: Begin stirring the mixture and heat it to a constant temperature of 150-160°C.[4] Maintain this temperature for 4-6 hours.
-
Observation: The initial solid p-anisidine will melt and dissolve into the ethyl cyanoacetate, forming a homogenous solution. As the reaction proceeds, the viscosity of the mixture may increase, and the color may darken slightly. The reflux of ethanol, the reaction byproduct, may be observed in the condenser.
-
Causality: High temperature is crucial for overcoming the activation energy of the reaction and for removing the volatile ethanol byproduct, which prevents the reverse reaction from occurring.
-
PART B: Product Isolation and Purification
-
Crystallization: After the reaction period, turn off the heat and allow the flask to cool slowly to room temperature.
-
Observation: As the mixture cools, the product, this compound, will precipitate as a solid mass.[4]
-
-
Crude Product Isolation: Once at room temperature, add approximately 50 mL of cold 95% ethanol to the flask. Vigorously stir or use a spatula to break up the solid mass.
-
Vacuum Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold 95% ethanol (25 mL each).
-
Rationale: Washing with cold ethanol removes unreacted ethyl cyanoacetate and other soluble impurities. Using cold solvent minimizes the loss of the desired product due to dissolution.
-
-
Drying: Dry the crude product in a vacuum oven or air-dry until a constant weight is achieved.
PART C: Recrystallization (High-Purity Sample)
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This will likely require heating the solvent to its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Observation: Pure, often needle-like, crystals will form as the solution cools and becomes supersaturated.
-
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight. A typical yield for this procedure is in the range of 85-95%.
Safety and Hazard Management
Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[5][6]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[7]
-
Handling:
-
p-Anisidine is toxic. Avoid creating dust and handle it with care.
-
Ethyl cyanoacetate is an irritant. Avoid contact with skin and eyes.
-
-
First Aid:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | ~148-151°C |
| FTIR (cm⁻¹) | 3300-3250 (N-H stretch), 2260-2240 (C≡N stretch), 1680-1660 (C=O amide I), 1550-1530 (N-H bend amide II), ~1250 (C-O stretch) |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons (-OCH₃), methylene protons (-CH₂-), and the amide proton (-NH-) |
| HPLC | A single major peak under reverse-phase conditions.[8] |
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis and analysis.
References
- Ethyl Cyanoacetate Reactions.
- This compound synthesis. ChemicalBook
- 2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis. ChemicalBook
- This compound. SIELC Technologies
- (PDF) Ethyl Cyanoacetate Reactions.
- SAFETY DATA SHEET - N-(4-methoxyphenyl)-acetamide. Thermo Fisher Scientific
- SAFETY DATA SHEET - 4'-Cyanoacetanilide. Fisher Scientific
- SAFETY DATA SHEET - Cyanoacetic acid. Sigma-Aldrich
- SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide. TCI Chemicals
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Safety Data Sheet - 2-[[3-Cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide. AK Scientific, Inc.
- REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES. Semantic Scholar
- cyanoacetamide. Organic Syntheses Procedure
- Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. Benchchem
- Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. NIH PMC
- Synthesis routes of N-(4-Methoxyphenyl)acetamide. Benchchem
- Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl
- Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Publishing
- N-(4-Methoxy-2-nitrophenyl)acetamide. NIH PMC
- Cas 5382-38-7, this compound. LookChem
- Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Technical Disclosure Commons
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. NIH PMC
- Analytical Strategies For The Characterization of Botanicals. University of Messina
- Analytical Methods for Characterization of Nanom
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | SIELC Technologies [sielc.com]
Application of 2-Cyano-N-(4-methoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The cyanoacetamide scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and molecules with significant biological activities. Among these, 2-Cyano-N-(4-methoxyphenyl)acetamide (C₁₀H₁₀N₂O₂) has emerged as a compound of interest due to its synthetic tractability and the potential for its derivatives to exhibit a range of therapeutic properties. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and evaluation in key therapeutic areas.
Molecular Profile:
| Property | Value | Reference |
| CAS Number | 5382-38-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Chemical Structure | [1] |
I. Synthesis of this compound
The synthesis of this compound is readily achievable through several established synthetic routes. A common and efficient method involves the condensation of p-anisidine with a cyanoacetic acid derivative. The following protocol details a representative synthesis.
Protocol 1: Synthesis via Acylation of p-Anisidine with Cyanoacetic Acid
This protocol describes the direct acylation of p-anisidine with cyanoacetic acid using a coupling agent.
Materials:
-
p-Anisidine
-
Cyanoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality of Experimental Choices:
-
The use of a coupling agent like DIC facilitates the formation of the amide bond by activating the carboxylic acid group of cyanoacetic acid.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate and the coupling agent.
-
The aqueous workup with sodium bicarbonate removes any unreacted cyanoacetic acid and other acidic impurities.
II. Applications in Medicinal Chemistry
The structural features of this compound, including the reactive cyano and acetamide groups, make it a valuable precursor for synthesizing more complex molecules with potential therapeutic applications.[2] Derivatives of this scaffold have shown promise in various areas of drug discovery.
A. Antibacterial Agents
Rationale: The cyanoacetamide core is present in numerous compounds exhibiting antibacterial activity. The ability of this scaffold to participate in various chemical reactions, such as Knoevenagel condensation, allows for the generation of diverse derivatives that can be screened for antibacterial efficacy.[3]
Workflow for Developing Antibacterial Derivatives:
Caption: Workflow for antibacterial drug discovery.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Self-Validation:
-
The inclusion of positive and negative controls ensures the validity of the assay. The positive control should show robust growth, while the negative control should remain clear.
-
A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference for comparison.
B. Anticancer Agents
Rationale: Cyanoacetamide derivatives have been investigated for their potential as anticancer agents.[4] The mechanism of action can vary, but often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathway Implication:
Caption: Inhibition of a generic kinase pathway.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Cytotoxicity Data:
| Derivative | Modification | IC₅₀ (µM) on MCF-7 |
| Parent Compound | This compound | > 100 |
| Derivative 1 | Knoevenagel product with 4-chlorobenzaldehyde | 25.3 |
| Derivative 2 | Knoevenagel product with 4-nitrobenzaldehyde | 15.8 |
| Derivative 3 | Knoevenagel product with 3,4,5-trimethoxybenzaldehyde | 8.2 |
C. Anti-inflammatory and Analgesic Agents
Rationale: this compound has been suggested to possess anti-inflammatory and analgesic properties, potentially through the inhibition of endocannabinoid uptake.[5] This mode of action presents an interesting avenue for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.
Protocol 4: In Vitro Nitric Oxide (NO) Scavenging Assay
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to scavenge nitric oxide, a key inflammatory mediator.
Materials:
-
Lipopolysaccharide (LPS)
-
RAW 264.7 murine macrophage cell line
-
Griess reagent
-
Sodium nitroprusside
-
Synthesized this compound derivatives
Procedure:
-
Culture RAW 264.7 cells and seed them in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
III. Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for a particular biological activity.[6]
Logical Relationship for SAR:
Sources
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Cyano-N-(4-methoxyphenyl)acetamide
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Promise of Cyanoacetamide Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. Among the various heterocyclic compounds explored, the cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry. Cyanoacetamides are versatile intermediates in organic synthesis and their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive cyano group and an acetamide linkage in these molecules provides a unique chemical architecture for interaction with biological targets.
This document provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of a specific cyanoacetamide derivative: 2-Cyano-N-(4-methoxyphenyl)acetamide . While the direct antimicrobial credentials of this particular molecule are still under active investigation, this guide offers a robust framework of detailed protocols for its comprehensive assessment. These protocols are designed to be self-validating, enabling researchers to generate reliable and reproducible data on the potential of this compound as a novel antimicrobial agent. We will delve into the synthesis and purification of the compound, standardized methods for determining its antimicrobial spectrum and potency, and assays to probe its potential mechanism of action and preliminary safety profile.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for any experimental investigation.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 5382-38-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| Melting Point | 133-135°C |
| Appearance | White powder |
| Boiling Point | 434.8°C at 760 mmHg |
| Density | 1.216 g/cm³ |
| Solubility | Data not readily available; likely soluble in organic solvents like DMSO and DMF. |
Safety Precautions:
Cyanoacetamide derivatives should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[3][4][5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4][5][6] In case of accidental contact, wash the affected area with copious amounts of water.[3][4][5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][5][6]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the condensation of p-anisidine with cyanoacetic acid. This method is a common and efficient way to form the amide bond.
Protocol 1: Synthesis of this compound
Materials:
-
p-Anisidine
-
Cyanoacetic acid
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Dichloromethane (DCM) or an appropriate solvent
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) and cyanoacetic acid (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.[2]
-
FT-IR Spectroscopy: To identify functional groups.
Caption: Synthesis workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing
The initial step in evaluating a novel compound's antimicrobial potential is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The following protocols are based on widely accepted standards.[7]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[7]
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the compound dilutions and the positive control well.
-
Seal the plate and incubate at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[7]
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9]
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[10]
-
Spot-plate the aliquots onto fresh, drug-free agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. For N-arylcyanoacetamides, potential mechanisms could involve the inhibition of essential enzymes or disruption of cellular processes.
Hypothesized Mechanism of Action:
The antimicrobial activity of N-arylcyanoacetamides may stem from their ability to act as enzyme inhibitors. The cyano group can act as a Michael acceptor or participate in hydrogen bonding with active site residues of key bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. The N-aryl moiety can provide additional hydrophobic or electronic interactions, enhancing binding affinity and specificity.
Caption: Hypothesized mechanism of action for this compound.
Preliminary Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and not to host cells. A preliminary assessment of cytotoxicity can be performed using an in vitro assay.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[7]
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Remove the MTT-containing medium and add DMSO or a solubilizing agent to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation (Hypothetical Data)
The following tables illustrate how to present the data obtained from the antimicrobial and cytotoxicity assays.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 |
| Candida albicans (ATCC 90028) | 64 | 128 |
| Ciprofloxacin (Control) | 0.5 | 1 |
| Fluconazole (Control) | 1 | 2 |
Table 3: Hypothetical Cytotoxicity of this compound on HeLa Cells
| Concentration (µg/mL) | % Cell Viability |
| 1 | 98 ± 3.2 |
| 10 | 95 ± 4.1 |
| 50 | 85 ± 5.5 |
| 100 | 60 ± 6.8 |
| 200 | 35 ± 7.2 |
Conclusion and Future Directions
This application note provides a comprehensive set of protocols for the synthesis, characterization, and evaluation of this compound as a potential antimicrobial agent. The detailed methodologies for determining MIC, MBC, and preliminary cytotoxicity offer a robust framework for researchers to generate reliable data. While the antimicrobial activity of this specific compound requires experimental validation, the broader class of cyanoacetamides holds significant promise. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo efficacy and toxicity studies. The systematic application of the protocols outlined herein will be instrumental in advancing our understanding of this chemical scaffold and its potential contribution to the fight against antimicrobial resistance.
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- material safety data sheet - cyanoacetamide 98%.
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- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
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- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
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Application Notes and Protocols for the Rational Design of Antitumor Compounds Based on the 2-Cyano-N-(4-methoxyphenyl)acetamide Scaffold
Introduction: The Emergence of Cyanoacetamides in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the cyanoacetamide scaffold has garnered significant attention as a privileged pharmacophore. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including promising antitumor effects. These compounds have been shown to induce apoptosis, inhibit key signaling pathways involved in cancer progression, and arrest the cell cycle in various cancer cell lines.[1][2] While the broader class of N-aryl-2-cyanoacetamides has shown potential, this guide focuses on a specific lead compound, 2-Cyano-N-(4-methoxyphenyl)acetamide , as a foundational template for the rational design of a new generation of antitumor therapeutics. Although this lead compound is recognized for its anti-inflammatory and neuroprotective properties and its use as a template in drug discovery, its direct antitumor potential and that of its derivatives remain a compelling area for exploration.[3]
This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It outlines a systematic approach, from initial computational assessments to detailed in vitro and mechanistic studies, for designing and validating novel antitumor agents derived from this compound.
I. Foundational Strategy: A Multi-pronged Approach to Drug Discovery
Our proposed workflow for developing novel antitumor compounds from the this compound scaffold is an integrated, iterative process. This strategy ensures that only the most promising candidates, with favorable biological activity and drug-like properties, advance through the discovery pipeline.
Substituted Aniline + Cyanoacetic Acid Derivative --(Coupling Agent)--> Novel 2-Cyano-N-(substituted-phenyl)acetamide
Figure 2: A potential apoptotic pathway targeted by novel compounds.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction:
-
Treat cancer cells with the lead compounds and prepare whole-cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies specific for key apoptosis-related proteins, such as:
-
Pro-apoptotic: Bax, Bak
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Caspase cascade: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression.
-
Table 2: Example Data from Western Blot Analysis
| Protein | Treatment | Fold Change vs. Control |
| Bcl-2 | Derivative 3 (IC50) | ↓ 0.4-fold |
| Bax | Derivative 3 (IC50) | ↑ 2.1-fold |
| Cleaved Caspase-3 | Derivative 3 (IC50) | ↑ 3.5-fold |
V. Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the design and development of novel antitumor compounds based on the this compound scaffold. By integrating computational modeling, strategic chemical synthesis, and a hierarchical in vitro screening process, researchers can efficiently identify and validate promising lead candidates. Subsequent mechanistic studies are essential to unravel the molecular basis of their anticancer activity, paving the way for preclinical and, ultimately, clinical development. The versatility of the cyanoacetamide core, combined with a rational design approach, holds significant promise for the discovery of the next generation of targeted cancer therapies.
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- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2017).
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- Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group. (2023).
- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2017). PubMed. [Link]
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- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021).
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- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
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- Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanom
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Cyano-N-(4-methoxyphenyl)acetamide Derivatives
Introduction: The Rationale for Cytotoxicity Screening
In the landscape of modern drug discovery, particularly within oncology, the preliminary assessment of a compound's cytotoxic potential is a foundational step.[1][2] In vitro cytotoxicity assays provide a crucial first look at the efficacy and potency of novel chemical entities by evaluating their ability to induce cell death.[1][2] These assays are instrumental for screening compound libraries, gaining insights into mechanisms of cell death, and identifying promising candidates for further preclinical development.[3] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for a specific class of compounds: 2-Cyano-N-(4-methoxyphenyl)acetamide derivatives. While some acetamide derivatives have been explored for antioxidant and anti-inflammatory activities, their cytotoxic profiles remain an area of active investigation.[4]
The core objective of these protocols is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[1][3] This metric is a key indicator of a drug's potency.[3] Furthermore, this guide will delve into methods to elucidate the mode of cell death, such as apoptosis or necrosis, which is vital for the comprehensive characterization of a compound's biological activity.[1]
PART 1: Foundational Viability and Cytotoxicity Assays
The initial phase of cytotoxicity testing involves assessing the overall impact of the this compound derivatives on cell viability and membrane integrity. The following assays are recommended for a robust initial screening.
MTT Assay: A Measure of Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that gauges cell viability by measuring the metabolic activity of a cell population.[3][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][6] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[3] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.[3]
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][6]
LDH Release Assay: Assessing Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[11] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, or generates a bioluminescent signal.[11][12] The amount of LDH released is proportional to the number of damaged cells.[11]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired exposure times.
-
Supernatant Collection: Carefully collect a small aliquot of the cell culture supernatant (e.g., 2-5 µL) from each well without disturbing the cells.[9] Transfer the supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture, as provided by a commercial kit, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, typically protected from light.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Controls: Prepare a background control (medium only), a vehicle control, and a maximum LDH release control (by lysing untreated cells with a lysis buffer provided in the kit).
PART 2: Delving Deeper - Apoptosis vs. Necrosis
Once the cytotoxic potential of the this compound derivatives has been established, it is crucial to determine the mechanism of cell death. The following flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
Annexin V and Propidium Iodide (PI) Staining
Principle: This assay differentiates between different stages of cell death.[3] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes.[15] It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised, staining the nucleus red.[14] By using both stains, populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be identified.[14]
Signaling Pathway Context:
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Application Note & Protocol: Structure-Based Interrogation of 2-Cyano-N-(4-methoxyphenyl)acetamide Using Molecular Docking
An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular docking of 2-Cyano-N-(4-methoxyphenyl)acetamide.
Abstract
Molecular docking is a pivotal computational technique in structure-based drug discovery, enabling the prediction and analysis of interactions between a small molecule and a protein target at an atomic level.[1] This guide provides a comprehensive protocol for the molecular docking of this compound, a compound belonging to the cyanoacetamide class known for a range of biological activities.[2][3] Given the absence of a definitively established protein target for this specific molecule, this protocol will use Transforming growth factor-beta-activated kinase 1 (TAK1) as a plausible, exemplary target. The rationale is based on published studies demonstrating that related 2-cyanoacrylamide derivatives act as TAK1 inhibitors.[4] This document details the entire workflow, from target selection and validation to ligand and receptor preparation, docking simulation, and in-depth results analysis, providing researchers with a robust framework for investigating the therapeutic potential of this and similar compounds.
Rationale and Target Selection
The first critical step in any docking project is the selection of a biologically relevant protein target.[5] While this compound itself does not have extensively documented targets, its core chemical scaffold is present in molecules with known bioactivities. Derivatives of cyanoacetamide and cyanoacrylamide have been reported to possess anticancer, anti-inflammatory, and specific enzyme-inhibitory properties.[2][3][4]
Notably, 2-cyanoacrylamide derivatives have been synthesized and identified as potent inhibitors of TAK1, a key kinase involved in cellular signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cancer.[4] Therefore, for the purpose of this protocol, we will hypothesize that this compound may also interact with TAK1.
Selected Target:
-
Protein: Transforming growth factor-beta-activated kinase 1 (TAK1)
-
PDB ID: 5V5N (Crystal structure of human TAK1 in complex with a known inhibitor)
-
Rationale: Provides a high-quality crystal structure with a defined binding pocket, allowing for protocol validation through re-docking of the co-crystallized ligand.
Workflow Overview
The molecular docking process is a multi-stage procedure requiring careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results.[6]
Caption: Conceptual diagram of ligand-protein interactions.
Protocol Validation
Docking protocols must be validated to ensure they can reliably reproduce known binding modes. [7][8]The most common method is to re-dock a co-crystallized ligand into its known binding site. [9]
Protocol 5.1: Re-docking and RMSD Calculation
-
Prepare Co-crystallized Ligand: Use the ligand extracted in Protocol 3.2 (ligand 8P5 from PDB 5V5N) and prepare it for docking as described in Protocol 3.1.
-
Perform Docking: Run AutoDock Vina using the same receptor, grid box, and configuration as the primary experiment, but with the co-crystallized ligand as the input.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Analyze RMSD Value:
-
RMSD < 2.0 Å: An RMSD value below 2.0 Angstroms is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [7][9] * RMSD > 2.0 Å: A higher value may suggest that the docking parameters (e.g., grid box size, scoring function) are not optimal for this particular protein system and require refinement. [7]
-
Conclusion and Future Directions
This guide outlines a comprehensive and validated workflow for conducting molecular docking studies on this compound with a putative protein target. By following these protocols, researchers can generate robust hypotheses about the compound's binding mode and affinity.
The results from molecular docking are predictive and should be considered a starting point for further investigation. [10]Promising results should be followed by more computationally intensive methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted protein-ligand complex over time. [11][12]Ultimately, computational hypotheses must be confirmed through in vitro biological assays to measure the compound's actual inhibitory activity and validate the docking predictions.
References
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- Quora. How does one prepare proteins for molecular docking?. (2021-09-20). [Link]
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- Matter Modeling Stack Exchange. How I can analyze and present docking results?. (2020-05-18). [Link]
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
- Matter Modeling Stack Exchange. How can I validate docking result without a co-crystallized ligand?. (2021-04-19). [Link]
- ResearchGate. How to validate molecular docking results with no proper crystal structure??. (2021-10-28). [Link]
- University of California, San Diego. Session 4: Introduction to in silico docking. [Link]
- S. A. K. Wilson, G. L., et al.
- YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. (2020-07-18). [Link]
- Meng, X. Y., et al. Molecular Docking: A powerful approach for structure-based drug discovery. PMC, PubMed Central. [Link]
- ResearchGate.
- YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022-11-22). [Link]
- Dawn of Bioinformatics. Protein preparation for molecular docking using Discovery Studio. (2022-01-12). [Link]
- YouTube.
- YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021-05-11). [Link]
- Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
- ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
- YouTube. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024-05-29). [Link]
- Singh, T., et al.
- PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]
- Ferreira, L. G., et al. Key Topics in Molecular Docking for Drug Design. PMC, NIH. [Link]
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- NIH.
- PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]
- SIELC Technologies. This compound. (2018-05-16). [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2-Cyano-N-(4-methoxyphenyl)acetamide
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyano-N-(4-methoxyphenyl)acetamide. The developed isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is an organic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and in final formulations. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[5][6][7]
This application note addresses the need for a validated analytical method by providing a detailed protocol for the determination of this compound using RP-HPLC with UV detection. The choice of a reversed-phase method is based on the hydrophobic nature of the aromatic compound, which allows for good retention and separation on a non-polar stationary phase.[5][8][9][10]
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Acid: Phosphoric acid (analytical grade)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating aromatic compounds.[5] The octadecylsilane (ODS) stationary phase provides the necessary hydrophobicity for retaining the analyte.[10]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions outlined below have been optimized for the efficient separation and detection of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Causality of Experimental Choices:
-
Mobile Phase: A mixture of acetonitrile and water provides the optimal polarity for eluting the analyte with a reasonable retention time and good peak shape.[10][11] The addition of a small amount of phosphoric acid helps to sharpen the peak by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring a consistent pH.[11]
-
C18 Column: This is a common choice for reversed-phase chromatography due to its strong hydrophobic retention of aromatic compounds like this compound.[5][8]
-
Detection Wavelength: 254 nm was chosen as it is a common wavelength for detecting aromatic compounds and provides good sensitivity for the analyte.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method was validated in accordance with ICH guidelines Q2(R2) to ensure its suitability for the intended purpose.[2][3][4][12]
Specificity
Specificity was evaluated by injecting the diluent, a placebo solution (if applicable), and the standard solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing the prepared working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 25 | 1255.8 |
| 50 | 2510.4 |
| 100 | 5025.9 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Table 2: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
| Mean Recovery | 99.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100% concentration standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) of the peak areas was calculated.
Table 3: Example Precision Data
| Precision Level | %RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.[12]
System Suitability
System suitability tests are an integral part of the analytical procedure to ensure the performance of the chromatographic system.[2] For this method, the following parameters should be monitored for a standard solution injection:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of replicate injections: ≤ 2.0%
Workflow Diagram
Caption: Workflow for the development and validation of the HPLC method.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine use in quality control laboratories.
References
- SIELC Technologies. (2018, May 16). This compound.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PubChem. 2-cyano-N-(2-(4-methoxyphenyl)ethyl)acetamide.
- PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC.
- Wikipedia. Reversed-phase chromatography.
- Phenomenex. Reversed Phase HPLC Columns.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Creative Proteomics. Reversed-Phase Chromatography Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- PubChem. 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Wikipedia. Cyanoacetamide.
- Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
- HPLC methods for recently approved pharmaceuticals.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- Senthil, et al. (2025, August 6). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. ResearchGate.
- Merck Millipore. HPLC and UHPLC Column Selection Guide.
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Application Notes & Protocols for the Large-Scale Synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No: 5382-38-7, Molecular Formula: C₁₀H₁₀N₂O₂) is a key intermediate and active compound with significant potential in pharmaceutical development.[1] It demonstrates notable anti-inflammatory, analgesic, and neuroprotective properties, making it a valuable target for research into pain management and neurodegenerative diseases.[1] This document provides a comprehensive guide to its large-scale synthesis, focusing on a robust and scalable thermal condensation method. We delve into the underlying chemical principles, provide a detailed step-by-step protocol, and address critical aspects of process safety, purification, and analytical quality control.
Strategic Approach to Synthesis: The Rationale of Thermal Acylation
The most direct and industrially viable route for synthesizing this compound is the nucleophilic acyl substitution between p-anisidine and a suitable cyanoacetylating agent. While various methods exist, including microwave-assisted synthesis and the use of specialized coupling reagents, a solvent-free thermal condensation with ethyl cyanoacetate offers distinct advantages for large-scale production.[2]
Causality Behind the Chosen Pathway:
-
Atom Economy & Efficiency: This method proceeds via a condensation reaction, where the amine of p-anisidine directly attacks the carbonyl group of ethyl cyanoacetate. The primary byproduct is ethanol, which can be easily removed, driving the reaction equilibrium towards the product. This approach minimizes the use of auxiliary reagents and solvents, aligning with green chemistry principles.
-
Scalability: Eliminating solvents reduces the overall reaction volume, allowing for higher throughput in standard industrial reactors. It also simplifies product isolation, as the desired acetamide often crystallizes directly from the reaction mixture upon cooling.[3][4]
-
Process Simplicity: The reaction is typically a one-pot procedure requiring straightforward heating and stirring, which is easily implemented in a manufacturing environment.
Reaction Mechanism
The synthesis is a classic example of amidation. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of an ethoxide group, which is subsequently protonated by the amine, leading to the formation of the stable amide bond and ethanol.
Caption: Nucleophilic acyl substitution mechanism.
Large-Scale Synthesis Protocol
This protocol is designed for scalability. All operations should be conducted in a well-ventilated area or fume hood, adhering to strict safety protocols.
Materials and Equipment
-
Chemicals:
-
p-Anisidine (≥99% purity)
-
Ethyl cyanoacetate (≥99% purity)
-
Ethanol (95% or absolute, for washing/recrystallization)
-
-
Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple/thermometer, heating mantle or oil bath, and a distillation condenser.
-
Vacuum filtration apparatus (e.g., Büchner funnel, vacuum flask).
-
Vacuum oven for drying.
-
Step-by-Step Methodology
-
Reactor Charging: In a suitable reaction vessel, charge p-anisidine and ethyl cyanoacetate. A molar ratio of 1:1.2 to 1:1.5 (p-anisidine to ethyl cyanoacetate) is recommended to ensure complete conversion of the limiting reagent.[3][4]
-
Thermal Reaction: Begin vigorous mechanical stirring. Heat the reaction mixture to a target temperature of 180-200°C.[3][4] Ethanol will begin to distill off as the reaction proceeds; this can be collected via the condenser.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-8 hours. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of p-anisidine is complete.
-
Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature (20-25°C) with continued stirring. The product, this compound, will precipitate as a solid.
-
Isolation: Filter the solid product using a vacuum filtration setup.
-
Washing: Wash the filter cake with two portions of cold ethanol to remove residual unreacted ethyl cyanoacetate and other impurities.[5]
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. This yields the crude product, which is typically of sufficient purity for many applications but can be further purified by recrystallization.
Typical Process Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 : 1.5 (p-Anisidine : Ethyl Cyanoacetate) | A slight excess of the less expensive reagent drives the reaction to completion. |
| Temperature | 180-200°C | Provides sufficient activation energy and facilitates the removal of the ethanol byproduct.[3][4] |
| Reaction Time | 4-8 hours | Ensures complete conversion; should be confirmed by in-process monitoring.[3][4] |
| Pressure | Atmospheric | Simplifies equipment requirements. |
| Expected Yield | 85-95% | High yields are typical for this solvent-free condensation method.[3][4] |
Purification and Quality Control
Purification by Recrystallization
For applications requiring high purity (>99.5%), recrystallization from ethanol is effective.
-
Transfer the crude product to a clean vessel.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization (Self-Validation)
A battery of analytical tests must be performed to confirm the identity, purity, and quality of the final product.
| Analysis Method | Parameter | Specification | Purpose |
| Appearance | Visual Inspection | Off-white to light yellow solid | Basic quality check. |
| Melting Point | Capillary Method | 133 - 135°C[6] | A sharp melting range indicates high purity. |
| HPLC | Purity Assay | ≥99.0% | Quantifies purity and detects impurities.[7] |
| ¹H NMR | Structural Confirmation | Conforms to structure | Confirms chemical identity. |
| Mass Spec | Molecular Weight | 190.2 g/mol (M+H⁺ = 191.2) | Confirms molecular formula.[8] |
| Loss on Drying | Gravimetric | ≤0.5% | Measures residual solvent/moisture content. |
Workflow Visualization
Caption: Overall workflow for the large-scale synthesis of this compound.
Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols. The primary hazards are associated with the starting materials and potential for thermal runaway if heating is not controlled.
| Substance | CAS No. | Key Hazards | Recommended Precautions |
| p-Anisidine | 104-94-9 | Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects. | Use in a closed system or with local exhaust ventilation. Wear appropriate PPE (gloves, respirator, eye protection). |
| Ethyl Cyanoacetate | 105-56-6 | Combustible liquid. Harmful if swallowed. Causes skin and eye irritation. | Keep away from heat and ignition sources. Avoid contact with skin and eyes. Wear gloves and safety glasses.[9] |
| This compound | 5382-38-7 | May cause skin, eye, and respiratory irritation.[9] | Avoid breathing dust. Handle with appropriate PPE.[9] |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Use in a well-ventilated area. |
Engineering Controls: A robust reactor with precise temperature control and an emergency cooling system is essential. The distillation setup for ethanol removal must be properly configured to prevent pressure buildup.
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear chemical-resistant gloves, flame-retardant lab coats, and chemical safety goggles or face shields.[9][10]
Waste Disposal: All chemical waste, including residual reactants and solvents from washing, must be collected and disposed of in accordance with local, state, and federal environmental regulations.[5][9]
Conclusion
The solvent-free thermal condensation of p-anisidine and ethyl cyanoacetate is a highly effective and scalable method for the large-scale production of this compound. By carefully controlling process parameters and adhering to stringent safety and quality control measures, this protocol provides a reliable pathway to obtaining high-purity material suitable for advanced research and drug development applications. The inherent simplicity and efficiency of the process make it an attractive option for industrial manufacturing.
References
- SIELC Technologies. (2018, May 16). This compound.
- Eureka. Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Organic Syntheses. Cyanoacetamide.
- Google Patents. WO2023205164A1 - Process for the preparation of Finerenone.
- Loba Chemie. CYANOACETAMIDE FOR SYNTHESIS MSDS.
- LookChem. Cas 5382-38-7,this compound.
- ResearchGate. Synthesis, and synthetic applications of cyanoacetamides.
- LookChem. This compound cas no.5382-38-7.
- TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- LookChem. This compound cas no.5382-38-7.
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Application Notes & Protocols: 2-Cyano-N-(4-methoxyphenyl)acetamide as a Versatile Chemical Intermediate in Heterocyclic Synthesis
Abstract
This guide provides an in-depth technical overview of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7), a pivotal intermediate in modern organic and medicinal chemistry. Beyond its own notable biological profile as an analgesic and neuroprotective agent (also known as AM404), its true value for researchers lies in its exceptional reactivity as a synthon.[1] The unique electronic arrangement of its functional groups—specifically the active methylene bridge between a nitrile and an amide—renders it a powerful building block for the construction of complex, polyfunctionalized heterocyclic scaffolds. We present its core reactivity principles, a validated protocol for its synthesis, and a detailed application protocol for its use in the Gewald three-component reaction to generate high-value 2-aminothiophene derivatives.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is critical for safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5382-38-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 133-135 °C | [1] |
| Synonyms | AM404, N-(4-methoxyphenyl)-2-cyanoacetamide |[1] |
Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Consolidated from Safety Data Sheets.[4]
Handling Causality: The hazards listed are typical for activated amide structures. The potential for respiratory irritation necessitates handling in a well-ventilated fume hood, especially when dealing with the powdered form to prevent inhalation.[4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves, is mandatory to prevent skin and eye irritation.[3][4]
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from two primary features of its structure: an active methylene group and an electrophilic nitrile carbon .
-
Active Methylene Group (-CH₂-) : This is the cornerstone of the molecule's utility. The methylene protons are significantly acidic because they are positioned between two powerful electron-withdrawing groups: the cyano (-C≡N) group and the amide carbonyl (-C=O) group. This dual activation allows for easy deprotonation by even mild bases (e.g., piperidine, triethylamine) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, capable of attacking a wide range of electrophiles, initiating condensation and cyclization cascades.
-
Nitrile Group (-C≡N) : The nitrile group serves a dual role. Firstly, it activates the adjacent methylene group. Secondly, the carbon atom of the nitrile is itself electrophilic and can be attacked by nucleophiles. Furthermore, in many multi-step reactions, the nitrile group is retained in the product, where it can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering a handle for further synthetic diversification.
The diagram below illustrates these key reactive sites.
Caption: Key reactive sites of this compound.
Synthesis of the Intermediate
A reliable supply of the intermediate is the first step in any research campaign. The following protocol describes a robust and scalable synthesis via the condensation of p-anisidine with ethyl cyanoacetate.
Caption: Synthesis of the title intermediate from commercial starting materials.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from general procedures for cyanoacetamide synthesis.[5]
Materials:
-
p-Anisidine (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Toluene or Xylene (optional, for high-boiling medium)
-
Ethanol (for washing/recrystallization)
-
Hexanes (for washing)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask, add p-anisidine (e.g., 10.0 g, 81.2 mmol) and ethyl cyanoacetate (e.g., 11.0 g, 97.4 mmol). While the reaction can be run neat, adding a high-boiling solvent like toluene (20 mL) can improve mixing and temperature control.
-
Heating: Heat the mixture to reflux (approx. 120-140 °C) with vigorous stirring. The ethanol byproduct will begin to distill off. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Causality: The thermal conditions drive the nucleophilic acyl substitution, where the amine of p-anisidine attacks the electrophilic carbonyl of the ester. The high temperature facilitates the elimination of ethanol, driving the equilibrium towards the more stable amide product.
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold hexanes (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying & Purification: Dry the white to off-white solid under vacuum. The product is often of high purity at this stage. If necessary, further purification can be achieved by recrystallization from hot ethanol.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. Expected yield: 80-95%.
Application in Heterocyclic Synthesis: The Gewald Reaction
The Gewald three-component reaction is a classic and highly efficient method for synthesizing polysubstituted 2-aminothiophenes, which are prevalent scaffolds in pharmaceuticals.[3][4][6] this compound is an ideal "active methylene" component for this reaction.
Caption: Experimental workflow for the Gewald three-component synthesis.
Protocol 4.1: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
Procedure:
-
Component Mixing: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 1.90 g, 10.0 mmol), cyclohexanone (0.98 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred suspension at room temperature, add morpholine (0.17 g, 2.0 mmol) dropwise. An exothermic reaction may be observed.
-
Reaction: Gently heat the mixture to 40-50 °C and stir for 2-4 hours. The reaction mechanism involves the addition of sulfur to the intermediate, followed by an intramolecular cyclization and tautomerization to form the stable aromatic thiophene ring.[6]
-
Isolation: After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (100 mL) with stirring. A solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield the desired 2-amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Expected Analytical Data
Accurate characterization of the intermediate is crucial. The following data are expected for pure this compound.
Table 3: Representative Analytical Data
| Analysis | Expected Result |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.1 (s, 1H, NH ), 7.5 (d, 2H, Ar-H ), 6.9 (d, 2H, Ar-H ), 3.9 (s, 2H, -CH ₂-CN), 3.7 (s, 3H, -OCH ₃). Chemical shifts are approximate and may vary slightly based on solvent and concentration. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 191.08 |
Conclusion
This compound is a testament to the power of functional group interplay in organic synthesis. Its readily accessible active methylene group makes it an exceptionally valuable and versatile C₂-building block. Researchers in drug development can leverage this intermediate to rapidly construct libraries of complex heterocyclic compounds, particularly substituted thiophenes, pyridines, and thiazoles, enabling the efficient exploration of chemical space in the pursuit of novel therapeutic agents.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (No direct URL available for this historical document, but it is the foundational reference for the Gewald reaction).
- LookChem. (n.d.). Cas 5382-38-7, this compound.
- PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.
- Ingenta Connect. (2014). 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- PubChem. (n.d.). 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-115.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (Provides context on multicomponent reactions like Gewald).
- Wikipedia. (n.d.). Gewald reaction.
- Rasayan Journal of Chemistry. (2008). SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES.
- Khan, M. A., & Guan, Z. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific reports, 6, 24019.
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Catalyst Selection in Reactions Involving 2-Cyano-N-(4-methoxyphenyl)acetamide
Introduction
2-Cyano-N-(4-methoxyphenyl)acetamide, a key organic intermediate, is a highly versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic importance in medicinal chemistry and drug development is underscored by its utility as a precursor to various pharmacologically active scaffolds.[1][2] The reactivity of this molecule is primarily dictated by the active methylene group adjacent to the cyano and carbonyl functionalities, making it an excellent substrate for a variety of condensation and cyclization reactions.
The successful synthesis of complex molecules from this compound hinges on the judicious selection of a catalyst. The choice of catalyst not only influences the reaction rate and yield but also governs the regioselectivity and chemoselectivity of the transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of catalysts for key reactions involving this compound. We will delve into the mechanistic rationale behind catalyst choice for specific reaction classes, providing detailed, field-proven protocols to ensure reproducible and optimal results.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, enabling the one-pot construction of highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound serves as an excellent active methylene component in this reaction.
Mechanistic Insight and Catalyst Selection
The Gewald reaction proceeds through a multi-step mechanism, and the catalyst plays a crucial role in the initial condensation step.[3] The most commonly employed catalysts are basic amines, such as piperidine, morpholine, or triethylamine.
Causality of Catalyst Choice:
-
Base-Catalyzed Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and this compound. The basic catalyst deprotonates the active methylene group of the acetamide, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone.
-
Role of the Amine: Secondary amines like piperidine or morpholine are often preferred as they can also act as a shuttle for the sulfur addition and facilitate the subsequent cyclization and tautomerization steps.[4] The choice between different amine bases can influence reaction rates and yields, with morpholine often showing high efficacy.[5]
-
Catalyst Loading: While stoichiometric amounts of base have been traditionally used, recent studies have shown that truly catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can be highly effective and offer advantages in terms of recyclability.[4]
Caption: Workflow for the Gewald Reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-methoxyphenylcarbamoyl)-4-phenylthiophene-3-carboxylate
This protocol details the synthesis of a 2-aminothiophene derivative using ethyl benzoylacetate as the carbonyl component.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Elemental Sulfur
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.90 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add piperidine (1 mL, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2-aminothiophene derivative.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4-6 | 70-90 | [1] |
| Morpholine | Ethanol | 50 °C | 8-12 | 75-85 | [5] |
| Triethylamine | Ethanol | Reflux | 6-10 | 70-85 | [6] |
| Piperidinium Borate | Ethanol | Reflux | 3-5 | >90 | [4] |
Table 1. Comparison of Catalysts for the Gewald Reaction.
Synthesis of Substituted Pyridines
This compound is a valuable precursor for the synthesis of various substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals.
Mechanistic Insight and Catalyst Selection
The synthesis of pyridines often involves a multi-component reaction where the active methylene group of the acetamide participates in a cascade of reactions, typically initiated by a Michael addition or a Knoevenagel condensation.
Causality of Catalyst Choice:
-
Basic Catalysts for Cascade Reactions: Mild organic bases like piperidine or triethylamine are frequently used to catalyze these multi-component reactions.[7] The base facilitates the initial condensation or addition step by generating the nucleophilic carbanion from this compound.
-
Ammonium Acetate as a Catalyst and Nitrogen Source: In some pyridine syntheses, ammonium acetate can serve as both a catalyst and a source of the nitrogen atom for the pyridine ring.
-
Microwave Irradiation for Enhanced Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[8]
Experimental Protocol: Synthesis of 2-amino-6-hydroxy-4-(4-methoxyphenyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
This protocol describes a three-component reaction between an aromatic aldehyde, this compound, and malononitrile.
Materials:
-
4-Methoxybenzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol), this compound (1.90 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.2 mL).
-
Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid product, wash it with cold ethanol, and dry it under vacuum.
-
Recrystallize from an appropriate solvent if further purification is needed.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. This compound readily participates in this reaction.
Mechanistic Insight and Catalyst Selection
The reaction is typically catalyzed by a base, which abstracts a proton from the active methylene group to initiate the condensation.
Causality of Catalyst Choice:
-
Weak Organic Bases: Weak bases like piperidine, pyridine, and triethylamine are effective catalysts.[9] They are strong enough to deprotonate the active methylene group but mild enough to avoid side reactions.
-
Lewis Acids and Solid Acid Catalysts: In some cases, Lewis acids or solid acid catalysts can be employed. These catalysts activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the active methylene compound.
-
Green Catalysts: Recent research has focused on the development of more environmentally friendly catalysts, such as agro-waste extracts, which can act as both the solvent and the catalyst.[10] Heterogeneous catalysts like DMAP-functionalized mesoporous silica have also been shown to be highly efficient and recyclable.[11]
Caption: Catalyst selection logic for reactions.
Experimental Protocol: Synthesis of (E)-2-Cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
Materials:
-
This compound
-
4-Anisaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Combine this compound (1.90 g, 10 mmol) and 4-anisaldehyde (1.36 g, 10 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask.
-
Add a few drops of piperidine as the catalyst.
-
Stir the mixture at room temperature for 2-4 hours. The product will start to precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 2-4 | >90 | [12] |
| N-Methylmorpholine | Water | Room Temp. | <0.1 | >95 | [13] |
| DMAP@Mesoporous Silica | MeTHF | 50 °C (MW) | 6-8 | 88-99 | [11] |
| Agro-waste extract | Solvent-free | Room Temp. | 0.75 | High | [10] |
Table 2. Catalysts for Knoevenagel Condensation.
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The carbanion generated from this compound is an excellent Michael donor.
Mechanistic Insight and Catalyst Selection
The reaction is typically base-catalyzed, with the catalyst's role being the generation of the enolate from the active methylene compound.
Causality of Catalyst Choice:
-
Stronger Bases: For Michael additions, slightly stronger bases such as sodium ethoxide or potassium carbonate may be required to generate a sufficient concentration of the nucleophilic carbanion.
-
Organocatalysts: Chiral organocatalysts, such as diarylprolinol silyl ethers, have been developed for asymmetric Michael additions, enabling the synthesis of chiral products with high enantioselectivity.[14]
-
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous base and the organic reactants.
Experimental Protocol: Synthesis of 4,4-dicyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxohexanamide
This protocol outlines the Michael addition to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Benzylideneacetone
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.
-
To this solution, add this compound (1.90 g, 10 mmol) and stir until it dissolves.
-
Add benzylideneacetone (1.46 g, 10 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with dilute acetic acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The selection of an appropriate catalyst is paramount for the successful and efficient utilization of this compound in organic synthesis. This application note has provided a framework for catalyst selection based on the mechanistic underpinnings of several key reaction classes, including the Gewald reaction, pyridine synthesis, Knoevenagel condensation, and Michael addition. By understanding the role of the catalyst in each transformation, researchers can make informed decisions to optimize reaction conditions, improve yields, and enhance product purity. The detailed protocols provided herein serve as a practical starting point for the synthesis of a wide range of valuable heterocyclic compounds from this versatile intermediate.
References
- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (n.d.).
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Synthesis, and synthetic applications of cyanoacetamides. (2020).
- Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2019).
- 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. (2018).
- Efficient and greener method synthesis of pyrano [2, 3-c] pyrazole derivatives catalyzed by Fe3O4@L-Cys-SH as reusable catalyst. (2021).
- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010). PMC. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2013). Semantic Scholar. [Link]
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2013). MDPI. [Link]
- An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. (2004). TÜBİTAK Academic Journals. [Link]
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2019). Semantic Scholar. [Link]
- (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. (2020).
- Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents. (2018). PMC. [Link]
- Control experiments for the Knoevenagel condensation reaction over... (2019).
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2010).
- Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. [Link]
- (PDF) Michael addition reaction and its examples. (2023).
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014).
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). NIH. [Link]
- (PDF) Reaction Mechanism of Organocatalytic Michael. (n.d.). Amanote Research. [Link]
- A general overview on the organocatalytic intramolecular aza-Michael reaction. (2014). RSC Publishing. [Link]
- Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (2022). MDPI. [Link]
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- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: One-Pot Synthesis of Biologically Relevant Heterocycles Utilizing 2-Cyano-N-(4-methoxyphenyl)acetamide as a Versatile Building Block
Abstract Heterocyclic scaffolds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs incorporating these structures. The demand for molecular diversity and synthetic efficiency has propelled the development of one-pot and multicomponent reactions (MCRs). This guide details the strategic application of 2-Cyano-N-(4-methoxyphenyl)acetamide, a highly versatile and reactive synthon, in the one-pot synthesis of diverse and densely functionalized heterocycles. We provide in-depth mechanistic insights and field-proven protocols for the construction of high-value 2-aminothiophenes, 3-cyano-2-pyridones, and aminothiazoles. The methodologies presented emphasize atom economy, procedural simplicity, and the generation of molecular complexity in a single synthetic operation, making them highly valuable for researchers in medicinal chemistry and materials science.
Introduction: The Strategic Role of this compound in MCRs
The synthesis of complex organic molecules with high efficiency is a central goal of chemical research. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent an ideal synthetic strategy.[1] They offer significant advantages over traditional multi-step linear syntheses by reducing waste, saving time and resources, and enabling the rapid generation of compound libraries for screening.[2]
The utility of a building block in MCRs is defined by its accessible reactive sites. This compound is an exemplary scaffold for heterocyclic synthesis due to its trifunctional nature:
-
Active Methylene Group: The CH₂ group is flanked by two electron-withdrawing groups (cyano and carbonyl), rendering its protons acidic and enabling facile deprotonation to form a potent carbon nucleophile.
-
Electrophilic Cyano Group: The nitrile carbon is susceptible to nucleophilic attack and can participate in cyclization reactions, notably in Thorpe-Ziegler type condensations.[3][4]
-
Nucleophilic Amide: The amide nitrogen can act as a nucleophile, particularly in intramolecular cyclization steps.
This unique combination of functionalities allows this compound to participate in a variety of classical and novel one-pot reactions to yield a diverse array of heterocyclic systems.
Core Synthetic Strategy I: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent condensation for the synthesis of polysubstituted 2-aminothiophenes.[5] These structures are privileged scaffolds in medicinal chemistry, appearing in anti-inflammatory, anti-cancer, and antimicrobial agents. The reaction classically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
Causality and Mechanistic Insight: The reaction proceeds through a sequence of well-understood steps. The first is a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., cyclohexanone) and the active methylene of this compound to form a stable α,β-unsaturated nitrile intermediate.[6] Elemental sulfur is then added to this intermediate. The subsequent cyclization is thought to proceed via a thiirane intermediate which, upon tautomerization and aromatization, yields the final 2-aminothiophene product. The one-pot nature of this reaction is critical, as it avoids the isolation of the potentially reactive intermediates.
Caption: The Gewald reaction workflow.
Protocol 1: One-Pot Synthesis of 2-Amino-N-(4-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
This protocol provides a self-validating system for synthesizing a representative 2-aminothiophene. Successful execution is confirmed by the precipitation of the product upon cooling and acidification.
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 190.20 | 1.90 g (10 mmol) | 1.0 |
| Cyclohexanone | 98.14 | 0.98 g (10 mmol) | 1.0 |
| Elemental Sulfur | 32.06 | 0.32 g (10 mmol) | 1.0 |
| Morpholine | 87.12 | 1.0 mL | Catalyst |
| Ethanol (95%) | - | 25 mL | Solvent |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.90 g), cyclohexanone (0.98 g), elemental sulfur (0.32 g), and ethanol (25 mL).
-
Stir the mixture to form a suspension. Add morpholine (1.0 mL) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours of reflux, the reaction mixture will typically turn into a clear, dark orange/brown solution.
-
Remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
A yellow solid will precipitate. If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 60°C.
-
Expected Yield: 2.5 g (approx. 80%). Characterization: Melting point and spectroscopic analysis (¹H NMR, IR) should be performed to confirm the structure.
Core Synthetic Strategy II: MCR for 3-Cyano-2-Pyridones
3-Cyano-2-pyridone derivatives are important heterocyclic motifs found in various pharmacologically active compounds, including cardiotonic agents and anti-inflammatory drugs. A common and efficient one-pot synthesis involves the reaction of a cyanoacetamide derivative with a β-dicarbonyl compound (like acetylacetone) in the presence of a base.[7]
Causality and Mechanistic Insight: This reaction is a classic example of a domino reaction sequence involving a Michael addition followed by an intramolecular cyclization and dehydration. The base (e.g., KOH or piperidine) deprotonates the active methylene group of the cyanoacetamide, which then acts as a Michael donor, attacking one of the carbonyl carbons of the β-dicarbonyl compound. The resulting adduct undergoes a subsequent intramolecular condensation (cyclization) where the amide nitrogen attacks the second carbonyl group. A final dehydration step yields the stable, conjugated 2-pyridone ring system.
Caption: Domino reaction for 3-cyano-2-pyridone synthesis.
Protocol 2: One-Pot Synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 190.20 | 1.90 g (10 mmol) | 1.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.10 g (11 mmol) | 1.1 |
| Piperidine | 85.15 | 0.5 mL | Catalyst |
| Ethanol (95%) | - | 20 mL | Solvent |
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (1.90 g) and acetylacetone (1.10 g) in ethanol (20 mL).
-
Add piperidine (0.5 mL) to the solution and equip the flask with a reflux condenser.
-
Heat the mixture to reflux for 6 hours. The solution will typically turn pale yellow. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A crystalline solid should precipitate.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Expected Yield: 2.2 g (approx. 83%). Characterization: Confirm structure via melting point, NMR, and mass spectrometry.
Core Synthetic Strategy III: Hantzsch-Type Synthesis of Aminothiazoles
The thiazole ring is a cornerstone of medicinal chemistry, present in drugs like the antibiotic Sulfathiazole.[8] A variation of the Hantzsch thiazole synthesis provides a direct route to 2-aminothiazole derivatives. This involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound. In our case, we can adapt this by first converting the cyanoacetamide into a cyanothioacetamide in situ.
Causality and Mechanistic Insight: While a true one-pot reaction starting directly from the acetamide is challenging, a highly efficient two-step, one-pot procedure is feasible. First, the acetamide is converted to the corresponding 2-cyano-N-(4-methoxyphenyl)ethanethioamide using a thionating agent like Lawesson's reagent. Without isolation, an α-haloketone (e.g., 2-bromoacetophenone) is added. The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration yields the substituted aminothiazole.
Caption: Two-step, one-pot synthesis of aminothiazoles.
Protocol 3: Synthesis of 4-Aryl-2-[2-cyano-1-(4-methoxyphenylamino)ethylidene]thiazole
| Reagent | MW ( g/mol ) | Amount | Molar Eq. |
| This compound | 190.20 | 1.90 g (10 mmol) | 1.0 |
| Lawesson's Reagent | 404.47 | 2.02 g (5 mmol) | 0.5 |
| 2-Bromoacetophenone | 199.05 | 1.99 g (10 mmol) | 1.0 |
| Anhydrous Toluene | - | 40 mL | Solvent |
| Triethylamine | 101.19 | 1.5 mL | Base |
Step-by-Step Methodology:
-
Caution: Work in a well-ventilated fume hood. Lawesson's reagent produces a strong odor.
-
To a dry 100 mL flask under a nitrogen atmosphere, add this compound (1.90 g), Lawesson's reagent (2.02 g), and anhydrous toluene (40 mL).
-
Heat the mixture to reflux for 2 hours. The solution will become homogenous.
-
Cool the reaction mixture to room temperature.
-
Add 2-bromoacetophenone (1.99 g) in one portion, followed by the dropwise addition of triethylamine (1.5 mL).
-
Stir the reaction mixture at room temperature for 8-10 hours.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove soluble impurities.
-
The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like acetonitrile.
-
Expected Yield: Varies significantly based on substrate (typically 50-70%). Characterization: Confirm the structure of the target thiazole derivative using appropriate spectroscopic methods.
Summary of Applications & Data
The protocols described highlight the adaptability of this compound as a precursor for diverse heterocyclic systems. The choice of co-reactants and reaction conditions dictates the final scaffold.
| Protocol | Heterocycle Type | Key Co-Reactants | Typical Yield | Key Advantages |
| 1 | 2-Aminothiophene | Carbonyl compound, Sulfur | 75-90% | High atom economy, operational simplicity.[5] |
| 2 | 3-Cyano-2-pyridone | β-Dicarbonyl compound | 80-95% | Excellent yields, clean reaction profile.[7] |
| 3 | Aminothiazole | Lawesson's Reagent, α-Haloketone | 50-70% | Access to complex thiazoles from simple precursors. |
Conclusion
This compound is a powerful and cost-effective building block for the diversity-oriented synthesis of heterocycles. The one-pot protocols based on the Gewald reaction, multicomponent pyridone synthesis, and Hantzsch-type cyclizations demonstrate its value in modern synthetic chemistry. These methods provide rapid, efficient, and atom-economical routes to generate libraries of complex molecules, which is of paramount importance for professionals in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can further expand the synthetic utility of this versatile synthon to access novel and biologically relevant chemical space.
References
- Title: Gewald reaction.[5] Source: Wikipedia URL:[Link]
- Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Title: A green chemistry approach to gewald reaction.[6] Source: Der Pharma Chemica URL:[Link]
- Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.[11] Source: MDPI URL:[Link]
- Title: Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides.
- Title: Thorpe reaction.[4] Source: Wikipedia URL:[Link]
- Title: A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones.[14] Source: ScienceDirect URL:[Link]
- Title: The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles.
- Title: 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis.[16] Source: Ingenta Connect URL:[Link]
- Title: Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.[18] Source: International Journal of ChemTech Research URL:[Link]
- Title: Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives.
- Title: Thorpe–Ziegler reaction.
- Title: Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
- Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.[21] Source: PMC URL:[Link]
- Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade.[1] Source: MDPI URL:[Link]
- Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.[9] Source: PubMed Central URL:[Link]
- Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.[8] Source: MDPI URL:[Link]
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- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide
Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No: 5382-38-7). The synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield protocol to empower you to overcome common experimental hurdles and achieve consistent, high-quality results. Our approach is grounded in mechanistic principles to explain the causality behind each experimental choice, ensuring a robust and reproducible process.
Section 1: Synthesis Overview and Reaction Mechanism
The most common and efficient synthesis of this compound involves the acylation of p-anisidine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of the cyanoacetylating agent. This is followed by the elimination of a leaving group (ethanol or water) to form the final amide product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I address them?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is required for diagnosis.
-
Incomplete Reaction: The nucleophilicity of the aromatic amine (p-anisidine) can be a limiting factor.
-
Causality: The reaction often requires elevated temperatures to drive it to completion. A patent for a similar synthesis highlights reaction temperatures between 120-200 °C to achieve high conversion.[2]
-
Solution:
-
Increase Temperature: If using a high-boiling solvent or neat conditions, gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend Reaction Time: Ensure the reaction is running for a sufficient duration. Some procedures report reaction times of 4-8 hours.[2]
-
Use a Catalyst: For reactions involving cyanoacetic acid, a coupling agent like 1,3-diisopropylcarbodiimide (DIC) can be used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.[3]
-
-
-
Side Reactions:
-
Causality: p-Anisidine is susceptible to oxidation, especially at high temperatures in the presence of air, which can lead to the formation of colored impurities and reduce the amount of starting material available for the main reaction.[4][5] Additionally, malononitrile, if formed from the decomposition of the cyano-reagent, can undergo self-condensation or other side reactions.[6][7]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation of the p-anisidine.
-
Control Temperature: Avoid excessive temperatures that could lead to decomposition of reactants or products.
-
-
-
Product Isolation Loss:
-
Causality: The product has some solubility in common organic solvents and water. Improper workup and purification can lead to significant loss of material.
-
Solution:
-
Precipitation/Crystallization: After the reaction, cooling the mixture is often sufficient to precipitate the product.[2] If the product is soluble, pouring the reaction mixture into cold water can induce precipitation.
-
Extraction: If the product remains in solution, perform an extraction with a suitable solvent like ethyl acetate. Ensure to wash the organic layer to remove impurities.
-
Recrystallization: For purification, use a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the crude product and allow it to cool slowly for crystallization. This minimizes loss compared to using an excessive volume of solvent.[8]
-
-
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Question: The final product is a brown or yellow solid, not the expected white/off-white crystals. What causes this and how can I purify it?
Answer: Discoloration is almost always due to the formation of impurities from the oxidation of p-anisidine.
-
Causality: p-Anisidine is an aniline derivative, which is notoriously prone to air oxidation, forming highly colored polymeric impurities.[4] This process is accelerated at the high temperatures often required for the amidation reaction.
-
Solution:
-
Prevention: The best strategy is prevention. As mentioned, run the reaction under an inert atmosphere (N₂ or Ar). If possible, use freshly distilled or purified p-anisidine.
-
Purification:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in a hot solvent (like ethanol), add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[8]
-
Recrystallization: A simple recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be very effective. The impurities are often less crystalline and will remain in the mother liquor.[8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. A solvent system such as ethyl acetate/hexane would be a good starting point for elution.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which cyanoacetylating agent is better: cyanoacetic acid or ethyl cyanoacetate?
A1: The choice depends on your desired reaction conditions.
-
Ethyl Cyanoacetate: This is often preferred for thermal, solvent-free reactions with p-anisidine.[2] The reaction proceeds by heating the two reagents together, driving off ethanol as a byproduct. This method is simple and avoids additional reagents but requires high temperatures (e.g., 150-200 °C).[2]
-
Cyanoacetic Acid: Using cyanoacetic acid requires a coupling agent (e.g., DIC, HATU) and a base in a suitable solvent (e.g., dichloromethane, THF).[1][3] This allows the reaction to proceed at much lower temperatures (e.g., room temperature to reflux), which can be advantageous for preventing the degradation of sensitive starting materials. However, it requires more reagents and a more complex workup to remove the byproducts from the coupling agent.
Q2: What is the optimal temperature and solvent for this synthesis?
A2: This is highly dependent on the chosen reagents.
-
For the p-anisidine and ethyl cyanoacetate route, reactions are often run neat (without solvent) at temperatures ranging from 120 °C to 200 °C.[2] Using a high-boiling inert solvent like NMP or DMA at 100-120 °C is also an option.[9]
-
For the p-anisidine and cyanoacetic acid route with a coupling agent, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[1] The temperature can range from room temperature to the reflux temperature of the solvent.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexane. The product is more polar than the starting p-anisidine and will have a lower Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak (m/z 191.2 for [M+H]⁺).
Q4: What are the key safety precautions for this reaction?
A4:
-
p-Anisidine: It is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4] It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyano- compounds (Ethyl cyanoacetate, Cyanoacetic acid): These are toxic and can release hydrogen cyanide upon decomposition or hydrolysis. Handle with care and avoid contact with strong acids or bases.
-
High Temperatures: If running the reaction at high temperatures, use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.
Section 4: Optimized Experimental Protocol
This protocol is based on the direct thermal condensation of p-anisidine with ethyl cyanoacetate, a method noted for its high yield and operational simplicity.[2]
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
p-Anisidine (12.3 g, 0.1 mol)
-
Ethyl cyanoacetate (22.6 g, 0.2 mol)
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add p-anisidine (12.3 g, 0.1 mol) and ethyl cyanoacetate (22.6 g, 0.2 mol). Equip the flask with a reflux condenser and a nitrogen inlet.
-
Reaction: Begin stirring the mixture and heat it to 150 °C using a heating mantle. The mixture will become a homogeneous solution.
-
Monitoring: Maintain the temperature at 150 °C for 6 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexane). The reaction is complete when the p-anisidine spot has been consumed.
-
Isolation: After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Precipitation: To the solidified mixture, add 50 mL of ice-cold water and stir vigorously to break up the solid.
-
Filtration: Collect the solid product by suction filtration and wash the filter cake with two portions of cold water (2 x 25 mL).
-
Drying: Allow the product to air-dry on the filter for 30 minutes, then transfer it to a vacuum oven and dry to a constant weight. This yields the crude product.
-
Purification (Recrystallization): Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently until the solid is completely dissolved.[8] If the solution is colored, add a spatula tip of activated charcoal and hot filter. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Final Product: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Yields of >90% can be achieved with this method.[2]
Section 5: Data Summary Table
The table below summarizes various reported synthesis conditions for N-aryl cyanoacetamides to provide a comparative overview.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Reported Yield | Reference |
| m-Anisidine, Ethyl Cyanoacetate | None | Neat | 200 °C | 4 h | 95.6% | [2] |
| p-Anisidine, Cyanoacetic Acid | DIC, DIPEA | Dichloromethane | 20 °C | 2 h | 92% | [1] |
| 4-Methoxyphenethylamine, Ethyl Cyanoacetate | None | Neat | 20 °C | 72 h | 72% | [10] |
| 2,4-Dichloro-5-methoxyaniline, Cyanoacetic Acid | DIC | Tetrahydrofuran | Reflux | 0.5 h | 88% | [3] |
Section 6: References
-
Jöst, C., Nitsche, C., Scholz, T., Roux, L., & Klein, C. D. (2014). Journal of Medicinal Chemistry, 57(18), 7570-7575. (Note: While the specific synthesis is for a related compound, the conditions are representative for this reaction type). Available from: [Link] (Link provided for context, direct synthesis from search result[1]).
-
Dong, Z., et al. (2020). Journal of Medicinal Chemistry, 63(9), 4849-4866. Available from: [Link] (Link provided for context, direct synthesis from search result[10]).
-
IUCr Journals. (2016). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. Available from: [Link]
-
Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Available from:
-
Google Patents. (2023). WO2023205164A1 - Purification of Finerenone. Available from:
-
PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Available from: [Link]
-
SIELC Technologies. (2018). This compound. Available from: [Link]
-
Google Patents. USRE49826E1 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide. Available from:
-
Organic Syntheses. Cyanoacetamide. Coll. Vol. 1, p.179 (1941); Vol. 2, p.15 (1922). Available from: [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-83. Available from: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Available from: [Link]
-
Seifi M., & Sheibani H. (2008). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Catalysis Letters, 126, 275–279. Available from: [Link]
-
Al-Mulla, A. (2017). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Molecules, 22(12), 2093. Available from: [Link]
-
Sharma, A., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Available from: [Link]
-
PubChem. p-Anisidine. Available from: [Link]
-
Wikipedia. p-Anisidine. Available from: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL) ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 6. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. USRE49826E1 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 10. 2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting 2-Cyano-N-(4-methoxyphenyl)acetamide Reactions
Welcome to the technical support center for reactions involving 2-Cyano-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we will address specific issues in a question-and-answer format, providing in-depth explanations of the underlying chemistry and practical, field-proven troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the most common culprits?
Low yield in the synthesis of this compound from p-anisidine and ethyl cyanoacetate is a frequent issue. The primary causes often revolve around incomplete reaction, suboptimal conditions, or degradation of starting materials or product.
-
Incomplete Reaction: The reaction between an amine and an ester to form an amide is reversible. High temperatures are typically required to drive the reaction forward by removing the ethanol byproduct. If the temperature is too low or the reaction time is too short, significant amounts of starting materials will remain.
-
Suboptimal Temperature: While heat is necessary, excessive temperatures (e.g., >200°C) can lead to thermal degradation of the starting materials and the product.[1] A careful balance must be struck, typically in the range of 120-200°C.[1]
-
Moisture: The presence of water can lead to the hydrolysis of the ethyl cyanoacetate starting material to cyanoacetic acid, which can complicate the reaction pathway. Ensure all reagents and glassware are dry.
-
Atmospheric Exposure: p-Anisidine can be susceptible to oxidation, which can lead to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended for best results.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section delves into specific side products that can arise during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their presence.
Q2: I observe unreacted starting materials in my crude product. How can I drive the reaction to completion?
The presence of unreacted p-anisidine and ethyl cyanoacetate is the most common impurity scenario.
Causality: The direct amidation of an ester with an amine is often a slow equilibrium-driven process. Without effective removal of the ethanol byproduct, the reaction may not proceed to completion.
Mitigation Strategies:
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically 120-200°C) for an adequate duration (2-8 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]
-
Molar Ratio of Reactants: Using a slight excess of one of the reactants can help drive the equilibrium towards the product. However, this will necessitate removal of the excess reactant during purification. A molar ratio of 1:1 to 1:5 of p-anisidine to ethyl cyanoacetate has been reported.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, often leading to a cleaner product with fewer side reactions.[4][5]
Q3: My product is contaminated with a higher molecular weight species. What could it be?
The formation of a dimeric or diacylated byproduct is a possibility, especially under harsh reaction conditions.
-
Side Product Profile
-
N,N'-bis(4-methoxyphenyl)malonamide: This can form if a second molecule of p-anisidine reacts with the ethyl ester of the product before the initial reaction with ethyl cyanoacetate is complete.
-
Diacylation Product: While less common for primary amines, it's theoretically possible for the initially formed product to react with another molecule of ethyl cyanoacetate under forcing conditions.
-
Mechanism of N,N'-bis(4-methoxyphenyl)malonamide Formation:
Caption: Formation of the N,N'-bis(4-methoxyphenyl)malonamide side product.
Mitigation Strategies:
-
Control Stoichiometry: Use a molar ratio closer to 1:1 to minimize the presence of excess p-anisidine available for a second reaction.
-
Gradual Addition: Adding the p-anisidine portion-wise to the hot ethyl cyanoacetate may help to favor the formation of the desired mono-acylated product.
Q4: My final product shows signs of hydrolysis. What are the likely hydrolysis products and how can I avoid them?
Hydrolysis can occur at two sites on the this compound molecule: the nitrile group and the amide bond.
-
Side Product Profile
-
2-Carbamoyl-N-(4-methoxyphenyl)acetamide: Hydrolysis of the nitrile group to an amide.
-
Cyanoacetic acid and p-anisidine: Hydrolysis of the amide bond.
-
Mechanism of Nitrile Hydrolysis:
Caption: Hydrolysis of the nitrile group to a primary amide.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Neutral Work-up: During product isolation, avoid strongly acidic or basic conditions that can catalyze hydrolysis. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Proper Storage: Store the final product in a cool, dry place to prevent degradation over time.
III. Purification and Analytical Protocols
Q5: What is the best way to purify my crude this compound?
The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities.[6][7]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Ethanol or mixtures of ethanol and water are often good starting points for cyanoacetamide derivatives.
-
Protocol: Recrystallization from Ethanol
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, or if there are multiple, similarly soluble impurities, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate, is a good starting point for elution.
-
Q6: How can I analyze the purity of my product and identify impurities?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is an excellent way to assess purity and quantify impurities.[2]
-
Typical Conditions:
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or phosphoric acid to improve peak shape.[2]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the desired product and help identify impurities.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and any impurities, aiding in their identification.
IV. Summary of Key Parameters and Conditions
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 120-200°C | To overcome the activation energy and drive off ethanol.[1] |
| Reaction Time | 2-8 hours | To allow the reaction to proceed to completion.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of p-anisidine. |
| Purification | Recrystallization (Ethanol) or Column Chromatography | To remove unreacted starting materials and side products.[6][7] |
| Purity Analysis | HPLC, NMR, MS | To confirm product identity and quantify impurities.[2] |
V. References
-
This compound | SIELC Technologies. (2018, May 16). SIELC. Available at: [Link]
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science. Available at: [Link]
-
Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Knoevenagel condensation reaction between benzaldehyde and... (n.d.). ResearchGate. Available at: [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008, January 1). TÜBİTAK Academic Journals. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Available at: [Link]
-
WO2023205164A1.pdf. (2023, October 26). Googleapis.com. Available at:
-
CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents. Available at:
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). ResearchGate. Available at: [Link]
-
Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. (n.d.). Eureka. Available at: [Link]
-
REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES Adiba ~abashi. (n.d.). ResearchGate. Available at: [Link]
-
Reaction scheme for acetylation of p-anisidine with acetic acid. (n.d.). ResearchGate. Available at: [Link]
-
New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (n.d.). RSC Advances (RSC Publishing). Available at: [Link]
-
Ethyl cyanoacetate. (n.d.). Wikipedia. Available at: [Link]
-
p-Anisidine | 59 Publications | 631 Citations | Top Authors | Related Topics. (n.d.). SciSpace. Available at: [Link]
-
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (n.d.). MDPI. Available at: [Link]
-
(PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. (n.d.). ResearchGate. Available at: [Link]
-
Thermal degradation of cyano containing ionic liquids. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
-
Thermal degradation of cyano containing ionic liquids. (n.d.). The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Available at: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.). ResearchGate. Available at: [Link]
-
(PDF) 2-Cyano-N-(2-hydroxyphenyl)acetamide. (2016, September 21). ResearchGate. Available at: [Link]
-
(PDF) Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (2025, August 6). ResearchGate. Available at: [Link]
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mt.com [mt.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of 2-Cyano-N-(4-methoxyphenyl)acetamide by Recrystallization
A Guide for Researchers and Drug Development Professionals
From the desk of the Senior Application Scientist.
Welcome to the technical support center. This guide provides in-depth, field-proven insights into the purification of 2-Cyano-N-(4-methoxyphenyl)acetamide via recrystallization. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this critical purification step. The methodologies described herein are designed to be self-validating, ensuring both high purity and robust yield.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles and properties that govern the successful recrystallization of this compound.
Q1: What is the core principle behind using recrystallization to purify this compound?
Recrystallization is a purification technique based on differential solubility.[1] The ideal solvent will dissolve this compound and any soluble impurities at an elevated temperature. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the compound's properties is critical for designing the purification protocol and assessing its purity post-recrystallization.
| Property | Value | Source |
| CAS Number | 5382-38-7 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][5] |
| Molecular Weight | 190.2 g/mol | [5] |
| Appearance | Solid / Crystalline Powder | [3][6] |
| Melting Point (m.p.) | 133 - 135 °C | [3] |
The melting point is a crucial indicator of purity. A sharp melting point within the literature range suggests a high degree of purity, whereas a broad or depressed melting point indicates the presence of impurities.
Q3: How do I select the optimal solvent for recrystallizing this compound?
Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent must meet several criteria:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.[1][7]
-
Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold to maximize crystal recovery.[1][7]
-
Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[8]
Given the structure of this compound (containing polar amide, cyano, and ether groups, plus an aromatic ring), moderately polar solvents are excellent starting points. Ethanol is a commonly used solvent for recrystallizing similar aromatic amides.[9][10] If a single solvent does not provide a sufficient solubility differential, a mixed-solvent system (e.g., ethanol-water) can be employed.[7][11]
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar | A strong candidate. Often used for aromatic amides.[9][12][13] |
| Methanol | 65 | Polar | More polar than ethanol; may have different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent; can be paired with a non-polar anti-solvent like hexanes. |
| Water | 100 | Very Polar | The compound is likely poorly soluble in water, making it a potential "anti-solvent" in a mixed-solvent system. |
Section 2: Experimental Protocol
This section provides a detailed, step-by-step workflow for the single-solvent recrystallization of this compound using ethanol.
Protocol 1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise from a hot solvent reservoir until the solid just completely dissolves. It is critical to add only the minimum amount of near-boiling solvent required to fully dissolve the compound to ensure the solution is saturated and to maximize yield.[2]
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the solution for a few minutes.
-
Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[1]
-
Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it prevents the trapping of impurities within the crystal lattice.[14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.[2] Using warm or excessive solvent will redissolve the product and reduce the yield.
-
Drying: Allow the crystals to dry completely in the air or a vacuum oven to remove all traces of the solvent.
Caption: Diagram 1: A step-by-step workflow for recrystallization.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Problem Area: Dissolution & Crystallization
Q4: My compound won't dissolve, even in the boiling solvent. What should I do?
-
Causality: You may have a large amount of insoluble impurity, or you may simply need more solvent.
-
Solution:
-
Add More Solvent: Continue adding small portions of the boiling solvent. If the solid material is your target compound, it should eventually dissolve.
-
Switch Solvents: If a significant amount of solid remains after adding a large volume of solvent (e.g., >20-30 mL per gram of crude material), it is likely an insoluble impurity. Perform a hot filtration to remove it. If the bulk of the material does not dissolve, the chosen solvent is unsuitable. Recover your compound by evaporating the solvent and start over with a different, more effective solvent.[15]
-
Q5: The solution has cooled, but no crystals have formed. What went wrong?
-
Causality: This is a very common issue that can arise from two primary causes: the solution is not saturated (too much solvent was added), or the solution is supersaturated but lacks a nucleation site for crystals to begin growing.[15]
-
Solution Pathway:
-
Induce Crystallization: First, try to provide a nucleation site. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10][16] The microscopic scratches can serve as points for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound if available.[10][16]
-
Increase Concentration: If scratching or seeding fails, your solution is likely too dilute.[15] Gently heat the flask to boil off some of the solvent, thereby increasing the concentration.[16] Once the volume is reduced, allow it to cool again.
-
Drastic Cooling: As a final attempt, try cooling the solution in a colder bath (e.g., dry ice/acetone), though this may lead to smaller, less pure crystals.
-
Caption: Diagram 2: A decision tree for troubleshooting lack of crystallization.
Q6: My product has "oiled out" instead of forming crystals. How do I resolve this?
-
Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[15] The presence of impurities depresses the melting point, making this more likely. The result is a liquid layer (the oil) instead of solid crystals.
-
Solution:
-
Re-dissolve: Heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% of the total volume used). This increases the total volume, meaning the solution will become saturated at a lower temperature—ideally, a temperature below the compound's melting point.[15][16]
-
Ensure Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow heat loss. This encourages the system to find the lowest energy state (a crystal lattice) rather than the kinetically faster-forming oil.
-
Problem Area: Purity & Yield
Q7: Crystals formed immediately and rapidly when I removed the flask from the heat. Is this a problem?
-
Causality: Yes, this is a potential problem. Very rapid crystallization, or "crashing out," tends to trap impurities within the growing crystal lattice, defeating the purpose of the purification.[14][16] It indicates that the solubility of your compound drops too sharply upon a small decrease in temperature.
-
Solution: Re-heat the flask to re-dissolve the solid. Add a small amount of extra hot solvent (as with "oiling out") and allow the solution to cool more slowly.[16] The goal is a steady, controlled crystal growth over 15-20 minutes.
Q8: My final product is still colored. How can I remove colored impurities?
-
Causality: The color is due to highly conjugated impurities that are co-crystallizing with your product.
-
Solution: Use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of charcoal and boil for a few minutes. The charcoal adsorbs the colored impurities. Remove the charcoal and any other insoluble matter via hot gravity filtration before allowing the solution to cool and crystallize.[14]
Q9: The yield of my purified crystals is very low. What are the common causes?
-
Causality: Low yield is a common frustration with several potential causes.[16]
-
Troubleshooting Checklist:
-
Too much solvent: This is the most frequent cause.[2][15] A significant portion of your product remains dissolved in the mother liquor even after cooling. To check, evaporate a small sample of the mother liquor; a large amount of solid residue indicates substantial product loss.
-
Premature crystallization: If the product crystallized in the filter funnel during hot filtration, it was prematurely separated from the bulk solution.
-
Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.[2]
-
Inherent solubility: The compound may simply have significant solubility in the cold solvent, making high recovery impossible. In this case, consider a different solvent.
-
Q10: How do I confirm the purity of my recrystallized this compound?
-
Causality: A successful recrystallization must be verified analytically.
-
Solution:
-
Melting Point Analysis: This is the most straightforward method. A pure compound will have a sharp melting point that matches the literature value (133-135 °C).[3] Impurities will cause the melting point to be depressed and broaden over a wider range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment of purity. A pure compound should show a single spot. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.[4]
-
References
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Recrystallization. (n.d.). California State University, Stanislaus.
- El-Sayed, N. N. E., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.IUCrData, 3(1).
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- El-Sayed, N. N. E., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide.Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 63–67.
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). Google Patents.
- 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. (n.d.). PubChem. National Center for Biotechnology Information.
- 2-cyano-N-(2-(4-methoxyphenyl)ethyl)acetamide. (n.d.). PubChem. National Center for Biotechnology Information.
- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility. (n.d.). Solubility of Things.
- This compound. (2018). SIELC Technologies.
- 2-Cyano-N-(2,4-Dichloro-5-Methoxyphenyl)Acetamide. (n.d.). Pharmaffiliates.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.Turkish Journal of Chemistry, 32(2), 259-294.
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- 13. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Polar Amides
Welcome to the technical support center for the column chromatography of polar amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is my polar amide not retaining on a standard C18 reversed-phase column?
A: This is a classic challenge. Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] Polar amides, due to their hydrophilic nature, have a stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and are therefore poorly retained, often eluting in the void volume.[2][3] To achieve retention, you need to either increase the polarity of the mobile phase (which has its limits) or, more effectively, switch to a different chromatographic mode.[3]
Q2: What are the primary alternative chromatography techniques for polar amides?
A: For compounds like polar amides that are poorly retained in reversed-phase, the following techniques are highly effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for polar compounds.[4][5][6] It uses a polar stationary phase (like silica, or amide- or diol-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[2][4][7][8] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[7][8]
-
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that have both reversed-phase and ion-exchange functionalities.[9][10] This dual mechanism allows for the simultaneous separation of polar and non-polar compounds and offers unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[11][10]
-
Aqueous Normal-Phase (ANP) Chromatography: This is a subset of HILIC where water is a key component of the mobile phase, used with a polar stationary phase.[8][12]
Q3: I'm seeing significant peak tailing with my amide compound on a silica column. What's causing this and how can I fix it?
A: Peak tailing for amides on silica is often due to secondary interactions, specifically the interaction of basic functionalities on your molecule with acidic silanol groups on the silica surface.[13] This can be addressed in a few ways:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide (typically 0.1-1%), to your mobile phase can help to saturate the active silanol sites and improve peak shape.[14]
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which can significantly reduce tailing.
-
Switching to a Different Stationary Phase: An amide-bonded or cyano-bonded phase can provide the necessary polarity for retention without the strong acidic character of bare silica.[15][16]
Q4: Can I use normal-phase chromatography for polar amides?
A: Yes, but with important considerations. Traditional normal-phase chromatography uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate).[12][17][18] While effective for some amides, very polar amides may be too strongly retained on the stationary phase, leading to poor elution and recovery.[19] In such cases, HILIC, which uses reversed-phase-like solvents, is often a more practical choice.[2]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | Basic amide functionalities interacting with acidic silanol groups on the stationary phase.[13] | Add a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to the mobile phase. Use an end-capped or hybrid-surface column.[13] |
| Column Overload | Injecting too much sample mass onto the column, saturating the stationary phase.[13] | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11][13] | Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. For HILIC, a high percentage of acetonitrile is often a good choice.[11] |
| Mismatched Mobile Phase pH | For ionizable amides, a mobile phase pH close to the compound's pKa can lead to dual species being present, causing peak broadening or splitting. | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[20] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Column Equilibration | HILIC columns, in particular, require a longer time to form the stable aqueous layer on the stationary phase.[11] | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs. |
| Mobile Phase Instability | Buffers precipitating out of the mobile phase, especially with high organic content. | Ensure buffer components are fully soluble in the entire gradient range. Prepare fresh mobile phases daily.[21] |
| Temperature Fluctuations | Changes in ambient temperature can affect solvent viscosity and partitioning equilibrium, leading to shifts in retention. | Use a column oven to maintain a constant temperature throughout the analysis. |
Issue 3: No or Poor Recovery of the Compound
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The amide may be too polar for the chosen stationary phase and is adsorbing irreversibly. This is common with highly active, non-deactivated silica.[19] | Switch to a less retentive stationary phase (e.g., from silica to an amide-bonded phase). Consider deactivating silica with a base wash before use.[3] |
| Compound Instability | Amides can be susceptible to hydrolysis under acidic or basic conditions, which might be present on the stationary phase or in the mobile phase.[22] | Check the stability of your compound at the mobile phase pH. Use a buffered mobile phase to maintain a stable pH. Consider alternative purification techniques like recrystallization if degradation is severe.[22] |
III. Experimental Protocols & Workflows
Protocol 1: Method Development for HILIC Separation of a Polar Amide
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection:
-
Start with an amide-bonded HILIC column (e.g., BEH Amide, TSKgel Amide-80).[2][4] These offer good retention for a wide range of polar compounds and are generally very robust.[4][23][24]
-
Bare silica is also a viable option, but may require more mobile phase optimization to control silanol interactions.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in water. Adjust the pH to 3.5 with formic acid. A buffered mobile phase is crucial for reproducibility in HILIC.[5]
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Elution:
-
Flow Rate: Set according to the column diameter (e.g., 0.5 mL/min for a 2.1 mm ID column).
-
Gradient:
-
0-2 min: 95% B (Isocratic hold)
-
2-15 min: 95% to 50% B (Linear gradient)
-
15-20 min: 50% B (Wash)
-
20.1-25 min: 95% B (Re-equilibration)
-
-
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage.
-
Selectivity: To change the elution order or improve the resolution between closely eluting peaks, try altering the buffer concentration or pH.[25] You can also test a different HILIC stationary phase (e.g., cyano or diol) which will offer different selectivity.[6]
-
Workflow: Troubleshooting Poor Peak Shape in HILIC
Caption: A step-by-step decision tree for troubleshooting poor peak shape.
IV. Data Presentation
Table 1: Comparison of Chromatography Modes for Polar Amides
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Primary Retention Mechanism | Best For... |
| Reversed-Phase (RP) | Non-polar (C18, C8)[26] | Polar (Water/ACN, Water/MeOH)[11][26] | Hydrophobic Interactions[1] | Amides with significant non-polar character. |
| HILIC | Polar (Silica, Amide, Cyano, Diol)[2][4][15] | High Organic (>80% ACN) with aqueous buffer[2][8] | Partitioning into an aqueous layer on the stationary phase surface[7][8] | Highly polar, hydrophilic amides.[2][4] |
| Normal-Phase (NP) | Polar (Silica, Alumina)[12][18] | Non-polar (Hexane/EtOAc)[12][17] | Adsorption[12] | Moderately polar amides soluble in non-polar solvents. |
| Mixed-Mode (MMC) | Combines RP and Ion-Exchange functionalities[11][10] | Aqueous/Organic with buffer | Hydrophobic and Electrostatic Interactions[9][10] | Ionizable amides and complex mixtures containing both polar and non-polar components.[10] |
V. References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
Normal Phase Chromatography. Tosoh Bioscience.
-
Mixed-Mode Chromatography and Stationary Phases. [Source not provided].
-
Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International.
-
Mixed-Mode Chromatography—A Review. LCGC International.
-
HILIC-Amide Column HPLC Chromatography. BioVanix Technology.
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Source not provided].
-
How should I purify a complex, polar, amide reaction mixture?. Biotage.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Aqueous normal-phase chromatography. Wikipedia.
-
Evaluation of an amide-based stationary phase for supercritical fluid chromatography. NIH.
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
-
How do the normal-phase column chemistries Cyano, Amide, and Silica rank in order of polarity?. Waters Knowledge Base.
-
Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
-
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. [Source not provided].
-
White Paper. MicroSolv.
-
Column chromatography. Columbia University.
-
Choosing HPLC Columns for Rapid Method Development. Agilent.
-
Column chromatography. [Source not provided].
-
How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp.
-
Reversed-phase chromatography. Wikipedia.
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
-
Detailed Information of the selected polar stationary phases.. ResearchGate.
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Source not provided].
-
What is the best technique for amide purification?. ResearchGate.
-
Column Chromatography: Amides. Reddit.
-
Amide Column. GL Sciences.
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
-
Agilent Polaris Amide-C18 HPLC Columns. Element Lab Solutions.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
Purification of strong polar and basic compounds. Reddit.
-
Chromatographic Science Clarifies Separation Challenges. BioPharm International.
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- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
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- 4. waters.com [waters.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
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Technical Support Center: Mitigation of Cyanoacetamide Derivative Dimerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimerization in reactions involving cyanoacetamide and its derivatives. Our focus is on providing not just protocols, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.
Introduction: The Dimerization Dilemma
Cyanoacetamide and its N-substituted derivatives are invaluable building blocks in synthetic organic chemistry, prized for their active methylene group which readily participates in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][2] However, this reactivity also predisposes them to side reactions, the most common and troublesome of which is dimerization. This phenomenon can significantly reduce the yield of the desired product and complicate purification processes. This guide is designed to provide a clear understanding of why dimerization occurs and to offer practical, field-proven strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the cyanoacetamide dimer?
The dimer is not a result of two cyanoacetamide molecules simply joining together. Instead, it is typically formed through a Michael addition reaction. This occurs when a carbanion, generated from a molecule of cyanoacetamide, attacks the electron-deficient β-carbon of an α,β-unsaturated cyanoacrylamide—the very product you are often trying to synthesize via Knoevenagel condensation.[3]
Q2: What is the primary reaction mechanism that leads to dimerization?
The dimerization of cyanoacetamide derivatives is a base-catalyzed process that occurs in two main stages, often concurrently with the desired Knoevenagel condensation.
-
Knoevenagel Condensation: A base removes a proton from the active methylene group of cyanoacetamide, creating a nucleophilic carbanion (enolate). This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields the α,β-unsaturated product.[4]
-
Michael Addition (Dimerization): A second molecule of cyanoacetamide is deprotonated by the base. This carbanion then acts as a Michael donor, attacking the β-carbon of the newly formed α,β-unsaturated product (the Michael acceptor).[3][5]
Below is a diagram illustrating this mechanistic pathway.
Caption: Dimerization pathway of cyanoacetamide derivatives.
Q3: Which reaction parameters have the most significant impact on dimerization?
Several factors can influence the rate of dimerization relative to the desired reaction. These include:
-
Catalyst: The choice and concentration of the base are critical. Strong bases can lead to a high concentration of the enolate, promoting self-condensation.[4]
-
Temperature: Higher temperatures can accelerate side reactions, including dimerization.[6]
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing reaction pathways.[7][8]
-
Reaction Time: Prolonged reaction times can increase the likelihood of the desired product reacting further to form the dimer.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of Desired Product with Significant Dimer Formation
Potential Cause: The reaction conditions are favoring the Michael addition pathway over the Knoevenagel condensation.
Recommended Solutions:
-
Catalyst Selection and Concentration:
-
Action: Switch from a strong base (e.g., sodium hydroxide, potassium carbonate) to a weaker, non-nucleophilic organic base. Piperidine is a commonly used and effective catalyst for Knoevenagel condensations that can minimize dimerization.[9][10]
-
Causality: Weaker bases maintain a lower steady-state concentration of the cyanoacetamide enolate, which is sufficient for the Knoevenagel condensation but less likely to engage in the subsequent Michael addition.
-
-
Temperature Control:
-
Action: Perform the reaction at a lower temperature. Many Knoevenagel condensations can proceed efficiently at room temperature or even cooler.[6][11]
-
Causality: The activation energy for the Michael addition may be higher than that of the Knoevenagel condensation. By lowering the temperature, you can selectively slow down the undesired dimerization reaction to a greater extent than the desired condensation.
-
-
Solvent Choice:
-
Action: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates and may influence the reaction outcome.[7] In some cases, protic solvents like ethanol or even solvent-free conditions have been shown to be effective.[3][12]
-
Causality: Solvent polarity can influence the rate of both the deprotonation of cyanoacetamide and the subsequent nucleophilic attack. The optimal solvent will depend on the specific substrates being used.
-
Issue 2: Reaction is Sluggish at Low Temperatures, and Increasing Temperature Leads to Dimerization
Potential Cause: A classic optimization problem where the desired reaction and the side reaction have overlapping optimal temperature ranges.
Recommended Solutions:
-
Optimize Catalyst Loading:
-
Action: If you are already using a weak base like piperidine, systematically vary its concentration. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.
-
Causality: There is often a "sweet spot" for catalyst concentration that provides a reasonable reaction rate for the Knoevenagel condensation without excessively promoting dimerization.
-
-
Sequential Addition of Reagents:
-
Action: Instead of adding all reagents at once, consider adding the cyanoacetamide derivative slowly to the mixture of the aldehyde/ketone and catalyst.
-
Causality: This strategy keeps the instantaneous concentration of the cyanoacetamide low, which can disfavor the bimolecular dimerization reaction.
-
-
Use of a Co-catalyst:
-
Action: In some systems, the addition of a mild acid co-catalyst, such as acetic acid, along with a base like piperidine, can improve the rate of the Knoevenagel condensation.[13][14]
-
Causality: The acid can activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and accelerating the initial condensation step, potentially allowing the reaction to proceed at a lower temperature where dimerization is less favorable.
-
The following decision-making workflow can help guide your troubleshooting process:
Caption: Troubleshooting workflow for minimizing dimerization.
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation to Minimize Dimerization
This protocol provides a general starting point for the synthesis of α,β-unsaturated cyanoacetamides while minimizing dimer formation.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Cyanoacetamide derivative (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone, the cyanoacetamide derivative, and ethanol.
-
Begin stirring the mixture at room temperature.
-
Add piperidine to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish at room temperature, gently warm the mixture to 40-50°C. Avoid excessive heating.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected outcomes based on adjustments to key reaction parameters. This is a qualitative guide, and optimal conditions should be determined empirically for each specific reaction.
| Parameter | Condition | Expected Impact on Dimerization | Rationale |
| Base Catalyst | Strong (e.g., NaOH) | High | High concentration of enolate promotes Michael addition.[4] |
| Weak (e.g., Piperidine) | Low | Lower steady-state enolate concentration favors Knoevenagel.[9] | |
| Temperature | High (>80°C) | High | Accelerates both desired and side reactions, often favoring dimerization.[6] |
| Low (0°C to RT) | Low | Selectively reduces the rate of the dimerization side reaction.[11] | |
| Solvent | Polar Aprotic (e.g., DMF) | Variable | Can stabilize charged intermediates, potentially favoring Michael addition.[7] |
| Protic (e.g., Ethanol) | Generally Lower | Can protonate the enolate, reducing its concentration for dimerization. | |
| Reaction Time | Prolonged | High | Increases the opportunity for the product to act as a Michael acceptor.[3] |
| Minimized | Low | Reaction is stopped once the starting material is consumed. |
References
- Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7, 74-94. [Link]
- Serrano, C., Iriepa, I., Macías, M. A., & Becerra, D. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- Wahab, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
- Gogoi, P., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Tetrahedron Letters, 50(19), 2252-2255. [Link]
- Tietze, L. F. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- eGyanKosh. ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]
- Rufino, V. C., & Pliego, J. R. (2019). Is the iminium ion mechanism viable in the piperidine-catalyzed 1,4-conjugate addition reaction of nitroalkanes to α,β-unsaturated ketones?. Computational and Theoretical Chemistry. [Link]
- Kolahdoozan, M., Kalbasi, R. J., & Shahzeidi, Z. S. (2011). Effects of different temperatures on Knoevenagel condensation.
- Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chemical Society of Japan, 49(9), 2266-2269. [Link]
- Singh, P. P., et al. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
- ResearchGate. (2016). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions.
- G-C, A., et al. (2009). Trapping of Active Methylene Intermediates with Alkenes, Indoles or Thiols: Towards Highly Selective Multicomponent Reactions. Semantic Scholar. [Link]
- Wikipedia.
- ResearchGate. (2017). The Aldol Reactions of Active Methylene Compounds.
- Du Prez, F., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 549-557. [Link]
- Gandon, V., et al. (2024). Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis.
- Itoh, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28769–28780. [Link]
- Itoh, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Organic Syntheses. Cyanoacetamide. Organic Syntheses. [Link]
- Organic-Chemistry.org.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
- Dömling, A., et al. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. [Link]
- Coote, M. L., & Zavitsas, A. A. (2020). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science, 10(4), e1459. [Link]
- Bowman, C. N., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 549-557. [Link]
- Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
- Wang, K., Kim, D., & Dömling, A. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]
- Peters, R., & Fischer, D. F. (2013). Asymmetric Michael Additions of α-Cyanoacetates by Soft Lewis Acid / Hard Brønsted Acid Catalysis: Stereodivergency With Bi- vs Monometallic Catalysts.
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Dömling, A., et al. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Heterocyclic Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most critical parameters to consider when optimizing a heterocyclic synthesis reaction?
-
How do I choose the right solvent for my reaction?
-
My starting materials are complex. How can I minimize side reactions?
-
What are the advantages of using microwave synthesis for heterocycles?
-
I'm considering scaling up my reaction. What are the primary challenges I should anticipate?
-
-
Troubleshooting Guides
-
Problem 1: Low or No Product Yield
-
Q1: My reaction is not producing the desired product. What are the initial checks I should perform?
-
Q2: I've confirmed my reagents and setup, but the yield is still low. How do I systematically optimize the reaction temperature and time?
-
Q3: Could my catalyst be the issue? How do I troubleshoot catalyst activity and loading?
-
-
Problem 2: Formation of Multiple Products / Side Reactions
-
Q1: My TLC/LC-MS shows multiple spots/peaks. How can I identify the major side products?
-
Q2: How can solvent choice influence the regioselectivity or chemoselectivity of my reaction?
-
Q3: Are there strategies to suppress common side reactions like polymerization or decomposition?
-
-
Problem 3: Reaction Fails to Go to Completion
-
-
Experimental Protocols
-
Protocol 1: General Workflow for Systematic Reaction Condition Screening
-
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
-
-
References
Frequently Asked Questions (FAQs)
What are the most critical parameters to consider when optimizing a heterocyclic synthesis reaction?
The successful synthesis of heterocyclic compounds hinges on the careful control of several interconnected parameters.[2] A systematic approach to optimization is crucial.[2] The most critical factors include:
-
Temperature: Reaction rates are highly sensitive to temperature. Sub-optimal temperatures can lead to slow or incomplete reactions, while excessive heat can cause decomposition of reactants or products.[2]
-
Solvent: The solvent not only dissolves the reactants but also influences reaction rates and selectivity through polarity, coordinating ability, and dielectric constant.[3][4][5]
-
Catalyst: The choice and concentration of the catalyst are paramount. Catalysts can affect reaction rates, selectivity, and the overall reaction pathway.[6][7][8]
-
Concentration of Reactants: The stoichiometry and concentration of reactants can significantly impact the reaction kinetics and the formation of side products.
-
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum yield without product degradation.[2]
How do I choose the right solvent for my reaction?
Solvent selection is a critical step in optimizing heterocyclic synthesis. The ideal solvent should:
-
Dissolve all reactants: Ensuring all starting materials are in the same phase is crucial for efficient reaction.
-
Be inert under reaction conditions: The solvent should not react with the starting materials, intermediates, or products.
-
Have an appropriate boiling point: The boiling point should be suitable for the desired reaction temperature.
-
Facilitate the desired reaction pathway: Solvents can stabilize transition states and influence the regioselectivity and stereoselectivity of a reaction.[3][4] For instance, polar aprotic solvents can accelerate SN2 reactions, which are common in heterocycle formation.
"Green" solvents like water, ionic liquids, and deep eutectic solvents are gaining traction as environmentally friendly alternatives that can also offer unique reactivity and selectivity.[3][9][10]
My starting materials are complex. How can I minimize side reactions?
With complex starting materials bearing multiple functional groups, minimizing side reactions is a primary challenge.[11] Strategies include:
-
Protecting Groups: Temporarily blocking reactive functional groups that are not involved in the desired transformation can prevent unwanted side reactions.
-
Chemoselective Reagents: Employing reagents that selectively react with one functional group in the presence of others can significantly improve the outcome.
-
Reaction Condition Optimization: Fine-tuning parameters like temperature, reaction time, and the rate of addition of reagents can favor the desired reaction pathway over side reactions.
-
Catalyst Selection: Choosing a catalyst with high selectivity for the desired transformation is crucial.[7]
What are the advantages of using microwave synthesis for heterocycles?
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction optimization in heterocyclic chemistry.[5][9][12] Key advantages include:
-
Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction times compared to conventional heating.[12]
-
Improved Yields and Purity: The rapid heating and precise temperature control can often lead to higher yields and cleaner reaction profiles with fewer side products.
-
Access to Novel Chemical Space: Reactions that are sluggish or do not proceed under conventional heating may be facilitated by microwave irradiation.
I'm considering scaling up my reaction. What are the primary challenges I should anticipate?
Scaling up a reaction from the lab bench to a larger scale introduces a new set of challenges that are not always predictable from small-scale experiments.[11][13][14] Key considerations include:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making efficient heat transfer more difficult. This can lead to localized hot spots and potential side reactions or decomposition.[14]
-
Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Inefficient mixing can lead to concentration gradients and affect reaction rates and selectivity.[2][14]
-
Reagent Addition: The rate of addition of reagents can become critical at a larger scale to control exotherms and minimize side product formation.
-
Work-up and Purification: Procedures that are straightforward on a small scale, like extractions and chromatography, can become cumbersome and inefficient at a larger scale.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q1: My reaction is not producing the desired product. What are the initial checks I should perform?
When a reaction fails, a systematic check of the fundamentals is the first step.
Caption: Initial troubleshooting workflow for a failed reaction.
-
Verify Reagents: Confirm the identity and purity of your starting materials and reagents. Impurities can inhibit reactions or lead to undesired side products.[1][2]
-
Check the Setup: Ensure all glassware is clean and dry, especially for moisture-sensitive reactions.[2] Double-check the stoichiometry of your reactants.
-
Confirm Reaction Conditions: Verify the reaction temperature, stirring speed, and atmosphere (e.g., inert gas for air-sensitive reactions).[2]
Q2: I've confirmed my reagents and setup, but the yield is still low. How do I systematically optimize the reaction temperature and time?
A systematic approach is key to finding the optimal conditions without excessive experimentation. A Design of Experiments (DoE) approach can be highly effective. However, a simpler, iterative approach is often sufficient.
Table 1: Iterative Optimization of Temperature and Time
| Experiment | Temperature (°C) | Time (h) | Observation (e.g., % Conversion by LC-MS) |
| 1 (Initial) | 80 | 12 | 20% |
| 2 | 100 | 12 | 50% |
| 3 | 120 | 12 | 80% (some decomposition) |
| 4 | 110 | 12 | 95% |
| 5 | 110 | 8 | 85% |
| 6 | 110 | 16 | 95% (no improvement) |
-
Rationale: Start with your literature or predicted conditions. Incrementally increase the temperature and monitor the reaction progress. If decomposition is observed, reduce the temperature. Once an optimal temperature is found, vary the reaction time to find the point of maximum conversion without product degradation.
Q3: Could my catalyst be the issue? How do I troubleshoot catalyst activity and loading?
Catalyst performance is critical in many heterocyclic syntheses.[6][7][8]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or it may be unstable under the reaction conditions. Consider using freshly opened or purified catalyst.
-
Catalyst Loading: The optimal catalyst loading can vary significantly. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically unviable. Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Choice of Catalyst: The specific catalyst can have a profound effect. If using a metal catalyst, the ligand, metal source, and oxidation state are all important variables to consider. For acid or base catalysis, the strength (pKa) of the catalyst is a key parameter.
Problem 2: Formation of Multiple Products / Side Reactions
Q1: My TLC/LC-MS shows multiple spots/peaks. How can I identify the major side products?
Identifying side products is crucial for understanding what is going wrong in your reaction.
Caption: Workflow for addressing multiple product formation.
-
Isolation and Characterization: If possible, isolate the major side products by chromatography and characterize them using techniques like NMR and Mass Spectrometry.
-
Hypothesize and Test: Based on the structures of your starting materials and the reaction conditions, propose plausible side reactions (e.g., N- vs. C-alkylation, over-oxidation, dimerization). Then, devise experiments to test these hypotheses. For example, if you suspect a moisture-sensitive side reaction, run the reaction under strictly anhydrous conditions.
Q2: How can solvent choice influence the regioselectivity or chemoselectivity of my reaction?
The solvent can play a directing role in the reaction outcome.[3][4]
-
Polarity and Protic/Aprotic Nature: In reactions involving charged intermediates or transition states, the polarity of the solvent can have a significant effect. For example, a polar protic solvent might favor one constitutional isomer by stabilizing a charged intermediate through hydrogen bonding, while a polar aprotic solvent might favor another.
-
Coordinating Solvents: Solvents that can coordinate to a metal catalyst can alter its reactivity and selectivity.
Table 2: Solvent Screening for Regioselectivity
| Solvent | Dielectric Constant | Regioisomeric Ratio (A:B) |
| Toluene | 2.4 | 1:2 |
| THF | 7.6 | 1:1 |
| Acetonitrile | 37.5 | 3:1 |
| DMF | 38.3 | 5:1 |
Q3: Are there strategies to suppress common side reactions like polymerization or decomposition?
-
Lowering Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.
-
Lowering Temperature: If decomposition is an issue, running the reaction at a lower temperature for a longer period may improve the yield of the desired product.
-
Using a Scavenger: If a reactive byproduct is causing decomposition, adding a scavenger to remove it from the reaction mixture can be effective.
Problem 3: Reaction Fails to Go to Completion
Q1: My reaction stalls and never reaches full conversion of the starting material. What could be the cause?
A stalled reaction can be due to several factors:
-
Equilibrium: The reaction may be reversible and has reached equilibrium.
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with one of the starting materials.
Q2: How can I determine if my reaction is reversible and how can I drive it to completion?
To test for reversibility, you can try adding a small amount of the purified product to the reaction at the beginning and see if it affects the final conversion. To drive a reversible reaction to completion, you can:
-
Remove a Byproduct: If a small molecule like water or an alcohol is produced, it can be removed by using a Dean-Stark trap, molecular sieves, or running the reaction under vacuum.
-
Use an Excess of a Reactant: Le Châtelier's principle dictates that adding an excess of one of the reactants will shift the equilibrium towards the products.
Q3: Could impurities in my starting materials or solvents be inhibiting the reaction? [1][2]
Yes, even trace amounts of certain impurities can act as catalyst poisons or inhibitors.[1]
-
Water: For many organometallic and acid-catalyzed reactions, water can be a potent inhibitor. Ensure solvents are properly dried and the reaction is run under an inert atmosphere.[2]
-
Oxygen: Air-sensitive catalysts and reagents can be deactivated by oxygen.[2]
-
Impurities from Previous Steps: Impurities carried over from previous synthetic steps can interfere with the current reaction. Purifying starting materials immediately before use is good practice.
Experimental Protocols
Protocol 1: General Workflow for Systematic Reaction Condition Screening
This protocol outlines a systematic approach to optimizing a generic heterocyclic synthesis reaction.
-
Baseline Experiment:
-
Set up the reaction based on a literature procedure or a well-reasoned hypothesis.
-
Use standard conditions (e.g., 1.0 mmol scale, common solvent like THF or Toluene, room temperature or a moderate elevated temperature like 80 °C).
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to establish a baseline for conversion and product formation.
-
-
Temperature Screen:
-
Set up several reactions in parallel at different temperatures (e.g., RT, 50 °C, 80 °C, 110 °C).
-
Keep all other parameters (concentration, stoichiometry, solvent) constant.
-
Analyze the outcome of each reaction after a fixed time point to determine the optimal temperature.
-
-
Solvent Screen:
-
Using the optimal temperature from the previous step, set up parallel reactions in a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).
-
Ensure all solvents are dry and of appropriate purity.
-
Analyze the results to identify the solvent that gives the best yield and selectivity.
-
-
Catalyst/Reagent Screen:
-
If applicable, screen different catalysts, ligands, or additives.
-
Also, screen different concentrations of the optimal catalyst/reagent.
-
-
Confirmation and Scale-up:
-
Once the optimal conditions are identified, run a confirmation experiment on a slightly larger scale (e.g., 5-10 mmol) to ensure reproducibility.
-
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
This protocol is designed for rapid optimization using a dedicated microwave reactor.
-
Safety First: Always use sealed vessels designed for microwave chemistry and never exceed the recommended volume, temperature, or pressure limits of the vessel.
-
Initial Scouting:
-
Set up a series of small-scale reactions (0.1-0.5 mmol) in microwave vials.
-
Choose a parameter to screen (e.g., temperature). Set up vials to be heated at different temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C) for a short, fixed time (e.g., 10-20 minutes).
-
Use a standard solvent that is known to be a good microwave absorber (e.g., DMF, NMP, Ethanol).
-
-
Time Optimization:
-
Using the optimal temperature from the scouting experiment, run a time course experiment (e.g., 5 min, 15 min, 30 min, 60 min) to determine the shortest time required for maximum conversion.
-
-
Solvent and Catalyst Screening:
-
The rapid nature of microwave heating allows for quick screening of a wide array of solvents and catalysts in a matrix-like fashion.
-
-
Scale-out:
-
For producing larger quantities of material, it is often more practical to run multiple reactions in parallel (scaling out) rather than increasing the volume in a single vial (scaling up), which can be limited by the microwave reactor's capabilities.
-
References
- Martina, K., et al. (2020). Green Synthesis of Heterocycles via 1,3-Dipolar Cycloaddition Employing Green Approaches. Frontiers in Chemistry. [Link]
- Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.
- Antczak, M., & Rzaczynska, D. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
- Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Jones, M. R., & Macfarlane, R. J. (2021). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Nanoscience Au. [Link]
- Johnson, J. A., & Finn, M. G. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews.
- El-Molla, M. M., et al. (2025). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
- Zhai, Y., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]
- Singh, R., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
- BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Tundo, P., & Selva, M. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- MDPI. (2023). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI. [Link]
- Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Wings of Fire Academy. (2019). Solved Problems On Heterocyclic Chemistry. YouTube. [Link]
- Reddy, R. K., et al. (2019). Optimization of reaction conditions for accessing N-heterocyclic enaminones. Beilstein Journal of Organic Chemistry.
- Martina, K., et al. (2020). Editorial: Green Synthesis of Heterocycles. CORE.
- Berteina-Raboin, S., et al. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]
- Zubar, V., et al. (2020). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry.
- Kulkarni, A. A., et al. (2021). Representative named reactions for heterocycle synthesis.
- McMurry, J. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.
- O'Brien, P. (2006). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
- Kamal, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
- Parsons, A. (2007). Reactions of heterocycles.
- Roy, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. [Link]
- Sharma, R. K., & Sharma, H. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
- Anonymous. (n.d.). Heterocyclic Chemistry. Unknown Source.
- Li, J., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- Author Unknown. (n.d.). Reactions of aromatic N-heterocycles with a lutetium benzyl complex supported by a ferrocene-diamide ligand. Dalton Transactions (RSC Publishing).
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- 3. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Editorial: Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
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- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Purification Strategies for p-Anisidine Contaminated Reaction Mixtures
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for managing p-anisidine in your reaction workups. As a versatile primary amine, p-anisidine is a cornerstone reagent in the synthesis of dyes, pharmaceuticals, and advanced materials. However, its physical properties—a relatively low melting point, high boiling point, and propensity for air oxidation—can present unique challenges during purification.[1][2] Unreacted p-anisidine can be a persistent impurity that complicates downstream processes and compromises the purity of your final product.
This guide is structured to function as a direct line to a seasoned expert. We will move from high-level frequently asked questions to deep, method-specific troubleshooting, all in a practical question-and-answer format. My goal is not just to provide steps, but to explain the chemical principles behind them, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding p-anisidine removal.
Q1: I've just finished my reaction. What's the first thing I should consider when planning my purification strategy?
A1: Before selecting a method, you must first assess the nature of your desired product and the likely state of the unreacted p-anisidine. Ask yourself these critical questions:
-
What is the state and stability of my product? Is it a solid or an oil? Is it stable to acid, base, and heat? The answer will immediately rule out certain techniques. For example, an acid-labile product cannot be purified using a standard acid-base extraction.
-
What are the solubility profiles of my product and p-anisidine? A significant difference in solubility in a given solvent system is the foundation of purification by recrystallization or chromatography.
-
How much p-anisidine is likely present? A crude reaction with a large excess of starting material may require a bulk removal technique like extraction before a final polishing step like chromatography.
A preliminary Thin Layer Chromatography (TLC) analysis is invaluable here. It will give you a visual representation of the components in your mixture and help you begin to screen for an appropriate solvent system for column chromatography.
Q2: My p-anisidine starting material is dark brown, and my crude reaction mixture is also highly colored. How do I know if the color is from my product or the impurity?
A2: p-Anisidine is notorious for oxidizing upon exposure to air and light, turning from a white or pale yellow solid to a grey-brown or reddish-brown material.[1][3] This oxidation can continue during your reaction, leading to colored impurities.
To diagnose the source of the color:
-
Run a comparative TLC: Spot your crude product, your p-anisidine starting material, and your other starting materials on the same plate. If a colored spot in the crude lane has the same retention factor (Rf) as your p-anisidine, you've identified a primary source.
-
Consider activated charcoal: If your desired product is stable, a treatment with a small amount of activated charcoal during recrystallization or before filtration can effectively remove highly conjugated, colored impurities.[4] However, use it sparingly, as it can also adsorb your product and reduce yields.
Q3: What are the critical safety precautions I must take when handling p-anisidine and its waste?
A3: Safety is non-negotiable. p-Anisidine is classified as a toxic substance and poses significant health risks.[5]
-
Exposure Routes: It can be absorbed through inhalation, ingestion, and skin contact.[6][7]
-
Health Hazards: Exposure can lead to cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs oxygen transport in the blood.[8] It is also suspected to be a carcinogen and is toxic to aquatic life.[3][5]
-
Handling: Always handle p-anisidine in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and safety goggles or a face shield.[5]
-
Storage & Incompatibilities: Store p-anisidine in tightly closed containers, protected from light, in a cool, dry area. It is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[7][9]
-
Waste Disposal: All p-anisidine waste, including contaminated solvents and consumables, must be disposed of as hazardous waste according to your institution's guidelines.[9]
Part 2: Troubleshooting Guides by Purification Method
This section provides detailed, practical advice for overcoming common issues encountered with standard laboratory purification techniques.
Method 1: Acid-Base Liquid-Liquid Extraction
This is often the most effective first-line method for removing a basic impurity like p-anisidine from a neutral or acidic product. The principle relies on converting the amine into its water-soluble salt form.
Caption: Workflow for separating a basic amine from a neutral/acidic product.
-
Q: I performed the acid wash, but my TLC still shows a lot of p-anisidine in the organic layer. What went wrong?
-
A: This indicates incomplete protonation and extraction.
-
Insufficient Acid: You may not have used enough acid to neutralize all the p-anisidine. Ensure you are using a molar excess of acid. It's often better to perform multiple washes with smaller volumes of acid (e.g., 3 x 50 mL) than one large wash (1 x 150 mL).
-
pH Check: After shaking the layers, allow them to separate and check the pH of the aqueous layer using litmus paper or a pH strip. It should be distinctly acidic (pH 1-2). If not, add more acid.
-
Insufficient Mixing: Ensure you have shaken the separatory funnel vigorously for at least 30-60 seconds to maximize the surface area and facilitate the transfer between layers. Remember to vent frequently.
-
-
-
Q: I've formed a thick emulsion at the interface of the organic and aqueous layers that won't separate. How can I fix this?
-
A: Emulsions are common when dealing with amine salts.
-
Be Patient: Let the funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool to break up the emulsion.
-
-
Method 2: Silica Gel Column Chromatography
Chromatography is a high-resolution technique ideal for separating compounds with similar polarities or as a final polishing step after a bulk extraction.
-
Q: My p-anisidine is streaking badly down the column and co-eluting with my product.
-
A: This is a classic problem with amines on silica gel. Silica is acidic (due to silanol groups, Si-OH), and it interacts strongly and sometimes irreversibly with basic compounds like amines, causing poor peak shape (tailing or streaking).
-
Add a Base Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase (eluent). Triethylamine (Et₃N) at 0.5-1% (v/v) is the standard choice. It will protonate and effectively "cap" the acidic silanol groups, allowing your basic p-anisidine to elute cleanly.
-
Use a Different Stationary Phase: If base is incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for separating basic compounds. Alternatively, reverse-phase chromatography (e.g., C18 silica) can be used.[10][11]
-
-
-
Q: I can't find a solvent system that gives good separation between my product and p-anisidine on TLC.
-
A: This is a challenging but solvable problem.
-
Systematic Screening: Don't just randomly mix solvents. Systematically test different solvent systems of varying polarity. A good starting point is a non-polar solvent like hexanes or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane.
-
Try Different Polar Modifiers: If a hexanes/ethyl acetate system fails, try hexanes/acetone, hexanes/ether, or dichloromethane/methanol. Each offers different selectivities.
-
Consider Isocratic vs. Gradient Elution: For compounds that are very close in Rf, a shallow gradient elution (slowly increasing the polarity of the mobile phase during the column run) will provide better resolution than an isocratic (single solvent mixture) elution.
-
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar base for mobile phases. |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent, denser than water. |
| Diethyl Ether | 4.0 | 35 | Volatile, use with caution. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose polar modifier. |
| Acetone | 5.1 | 56 | More polar than EtOAc. |
| Acetonitrile | 5.8 | 82 | Common in reverse-phase HPLC.[10] |
| Methanol (MeOH) | 6.6 | 65 | Highly polar, often used in small amounts to elute polar compounds. |
| Water | 10.2 | 100 | Used in reverse-phase chromatography. |
Method 3: Recrystallization
If your desired product is a solid, recrystallization can be an excellent and scalable method to achieve high purity.
-
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it "oils out" instead of forming crystals.
-
A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too concentrated or the solvent is too non-polar for the compound.
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the hot solvent to make the solution more dilute before allowing it to cool again.
-
Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent dissolves the compound when hot but not when cold.[4] Try a more polar solvent or a mixed-solvent system (e.g., ethanol/water, acetone/hexanes).
-
Slow Cooling: Cool the solution very slowly. Start by letting it cool to room temperature on the benchtop, then transfer it to an ice bath. Rapid cooling encourages oiling or precipitation of impure microcrystals.
-
-
-
Q: My recovery after recrystallization is very low.
-
A: This suggests your product has significant solubility in the cold solvent, or you are losing it during the washing step.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess will keep more of your product in solution upon cooling.
-
Use Ice-Cold Solvent for Washing: When washing the collected crystals in the filter funnel, use a very small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving your product.[4]
-
Consider a Second Crop: The filtrate (the liquid that passed through the filter) still contains dissolved product. You can try to concentrate this solution by boiling off some of the solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.
-
-
Part 3: Method Selection Guide
Choosing the right strategy from the start can save significant time and resources. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
References
- PubChem. p-Anisidine.
- Solubility of Things. p-Anisidine. [Link]
- Wikipedia. p-Anisidine. [Link]
- Conier. Safe Handling and Storage of p-Anisidine: A Comprehensive Guide. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - p-Anisidine. [Link]
- Kar, G. K. Answer to "Which solvents should I use to recrystalize P-anisidine and DNP individually?".
- Scent.vn. P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. [Link]
- Sdfine.
- New Jersey Department of Health. HAZARD SUMMARY: p-ANISIDINE. [Link]
- SIELC Technologies. Separation of N-Phenyl-p-anisidine on Newcrom R1 HPLC column. [Link]
- Loba Chemie.
- LookChem. p-Anisidine. [Link]
- Iqbal, M. et al. "Soybean peroxidase‐catalyzed degradation of a sulfonated dye and its azo‐cleavage product".
- Wang, X. et al. "Determination of p-Anisidine in workplace air by HPLC".
- Centers for Disease Control and Prevention (CDC). ANISIDINE: METHOD 2514. (1994-08-15). [Link]
- Assay Technology. Anisidine by HPLC-UV - Analytical Method. [Link]
- Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Anisidine [cdc.gov]
- 7. P-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lookchem.com [lookchem.com]
- 9. nj.gov [nj.gov]
- 10. Separation of N-Phenyl-p-anisidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. cdc.gov [cdc.gov]
Technical Support Center: Characterization of Impurities in 2-Cyano-N-(4-methoxyphenyl)acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the characterization of impurities for the active pharmaceutical ingredient (API), 2-Cyano-N-(4-methoxyphenyl)acetamide. It is designed as a practical, issue-driven resource to navigate the complexities of impurity profiling, from initial detection to structural elucidation and regulatory compliance.
Section 1: FAQ - Understanding the Impurity Landscape
This section addresses foundational questions regarding the origin, classification, and regulatory context of impurities in this compound.
Q1: What are the most probable sources and types of impurities in this compound?
Impurities are defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the drug substance.[1] For this compound, impurities can be broadly categorized into three groups:
-
Organic Impurities: These are the most common and can be process-related or degradation products.[1][2]
-
Process-Related Impurities:
-
Starting Materials: Unreacted p-Anisidine and Cyanoacetic acid (or its ester derivatives like ethyl cyanoacetate) are common starting materials in its synthesis and can be carried through.[3][4]
-
Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.
-
By-products: Side reactions during synthesis can generate structurally similar molecules. For example, the self-condensation of cyanoacetic acid derivatives or the formation of malonamide.[5]
-
-
Degradation Products: These arise from the decomposition of the drug substance during manufacturing, storage, or handling. The amide and nitrile functionalities in the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7]
-
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, or heavy metals.[1][2]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[8] Their control is guided by the ICH Q3C guidelines.[8]
Q2: Why is the characterization of these impurities a critical activity?
Impurity characterization is fundamental to drug development for several reasons:
-
Safety: Impurities can have their own pharmacological or toxicological effects, potentially harming patients even at low levels.[2] Genotoxic impurities, in particular, are a major concern due to their potential to cause cancer.[2]
-
Efficacy: The presence of impurities effectively lowers the dosage of the API, which can impact the therapeutic efficacy of the drug product.[9]
-
Stability: Certain impurities can catalyze the degradation of the API, reducing the product's shelf life.
-
Regulatory Compliance: Global regulatory bodies, guided by the ICH, have stringent requirements for the control and characterization of impurities.[2][8] Failure to meet these standards will prevent drug approval.
Q3: What are the standard regulatory thresholds for impurities in a new drug substance?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[1][10] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.[1]
| Maximum Daily Dose | Reporting Threshold * | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| A value for any impurity that is not to be exceeded.[1][8] |
***Table 1.** ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities.[1][8]*
Section 2: Troubleshooting Guide - Analytical Strategy & Common Issues
This section provides practical guidance on developing analytical methods and troubleshooting common problems encountered during impurity analysis.
Part A: Method Development & Execution
Q4: How should I approach developing a primary HPLC method for detecting impurities in this compound?
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity profiling.[11] Reverse-phase HPLC is a suitable starting point for this compound.[12] The goal is to develop a method that separates the main API peak from all potential process and degradation impurities.
Step-by-Step Protocol for Initial Method Development
| Step | Parameter | Starting Condition & Rationale |
|---|---|---|
| 1. Column Selection | Stationary Phase | C18, ~100 Å pore size, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size. C18 is a versatile, non-polar phase suitable for a wide range of organic molecules. |
| 2. Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a common MS-compatible modifier that aids in producing sharp peak shapes by controlling the ionization state of the analyte.[12][13] |
| 3. Detection | UV/PDA Detector | Monitor at multiple wavelengths (e.g., 210 nm for general detection and an absorbance maximum of the API, ~254 nm). A Photo-Diode Array (PDA) detector is crucial as it provides spectral data, helping to distinguish between co-eluting peaks and assess peak purity. |
| 4. Gradient Elution | Start with a shallow gradient (e.g., 5-95% B over 20-30 min) | A shallow gradient is essential for screening to ensure that both highly polar and non-polar impurities are eluted and resolved from the main component. |
| 5. Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column internal diameter (ID) to maintain optimal linear velocity. |
| 6. Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but be mindful of potential on-column degradation. |
| 7. Injection Volume | 1 - 10 µL | Use a volume that avoids column overload. The API peak should be on-scale to allow for the detection of impurities at the 0.05% level. |
Table 2. A general protocol for initiating HPLC method development.
Troubleshooting Common HPLC Issues
-
Problem: My impurity peaks are broad or show significant tailing.
-
Cause & Solution: This often points to secondary interactions with free silanols on the column packing. Ensure the mobile phase pH is appropriate; adding a modifier like formic acid helps.[12] If the issue persists, consider a column with end-capping or a different stationary phase. Also, check for extra-column band broadening from excessive tubing length or a large detector flow cell.
-
-
Problem: A known impurity is co-eluting with the main API peak.
-
Cause & Solution: The current method lacks sufficient selectivity.
-
Modify the Gradient: Make the gradient shallower around the elution time of the API.
-
Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter elution patterns.
-
Adjust pH: If the impurity has acidic or basic properties, changing the mobile phase pH can alter its retention time relative to the neutral API.
-
Change Column Chemistry: Switch to a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
-
-
Problem: I suspect an impurity is present, but I see no peak with my UV detector.
-
Cause & Solution: The impurity may lack a suitable chromophore. This is a significant limitation of UV detection. The best approach is to use a universal detector in parallel.
-
Mass Spectrometry (MS): An MS detector is the most powerful choice, providing both detection and mass information, which is the first step in identification.[14]
-
Charged Aerosol Detector (CAD): CAD is a mass-sensitive detector that provides near-uniform response for non-volatile analytes, making it excellent for detecting unknown impurities without a chromophore and for quantitative estimation in the absence of a reference standard.[15]
-
-
Part B: Impurity Identification & Structure Elucidation
Q5: I have an unknown impurity peak above the 0.10% identification threshold. What is the standard workflow to identify its structure?
Identifying an unknown impurity requires a systematic, multi-technique approach, heavily reliant on mass spectrometry.[16][17] The goal is to gather orthogonal pieces of evidence to propose and confirm a chemical structure.
Troubleshooting Structure Elucidation
-
Problem: My LC-MS data gives a molecular weight, but it doesn't correspond to any logical process-related impurity.
-
Cause & Solution: The impurity could be a degradant, an unexpected by-product, or even a leachable from your container.
-
Obtain High-Resolution Mass Spectrometry (HRMS) data. HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the elemental formula.[17] This drastically narrows down the number of possible structures.
-
Perform MS/MS fragmentation. Compare the fragmentation pattern of the impurity with that of the parent API.[18] Common fragments suggest which parts of the molecule are intact, while mass shifts in fragments can pinpoint the location of a modification (e.g., a +16 Da shift often indicates oxidation).
-
Conduct Forced Degradation Studies: Systematically stressing the API (see Q6) can help generate the same impurity, confirming it as a degradation product and providing clues about its formation mechanism.[6]
-
-
-
Problem: The impurity is not ionizing efficiently in my standard electrospray ionization (ESI) source.
-
Cause & Solution: The molecule may be too non-polar or thermally labile for ESI.
-
Switch Ionization Source: Try Atmospheric Pressure Chemical Ionization (APCI), which is better suited for less polar compounds.[18]
-
Alter Mobile Phase: The choice of solvent and additive is critical. If running in negative ion mode, try adding a small amount of a basic modifier like ammonium hydroxide. For positive mode, ensure an acidic modifier is present.
-
Check for Adducts: The molecular ion you are looking for might not be [M+H]+ or [M-H]-. Look for common adducts like [M+Na]+, [M+K]+, or [M+NH4]+, which can be confirmed by their characteristic mass differences.
-
-
Section 3: Advanced Protocols & Data Interpretation
Q6: How do I perform forced degradation studies to proactively identify potential degradation products?
Forced degradation (or stress testing) is a crucial exercise to establish the intrinsic stability of the drug substance and to generate potential degradation products that might form during storage.[6][19] This helps validate the "stability-indicating" nature of your analytical method.
| Stress Condition | Typical Protocol | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for several hours. | Hydrolysis of the amide bond to form p-Anisidine and cyanoacetic acid. Hydrolysis of the nitrile group to a carboxylic acid or primary amide. |
| Base Hydrolysis | 0.1 M NaOH at room temp or mildly elevated temp. | Similar to acid hydrolysis, but amide hydrolysis is often faster under basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the aromatic ring (hydroxylation) or other susceptible sites. |
| Thermal Degradation | Dry heat at >100 °C or in solution at 80 °C. | General decomposition; look for dimers or products of rearrangement. |
| Photolytic Degradation | Expose solid or solution to UV/Vis light (ICH Q1B options). | Photochemical reactions, potentially involving the aromatic ring or methoxy group. |
Table 3. General protocol for conducting forced degradation studies.
Q7: How can I quantify an impurity when I don't have a certified reference standard for it?
This is a common challenge during early development. While preparing a standard is the ultimate goal, you can estimate the concentration using these methods:
-
Assume a Relative Response Factor (RRF) of 1.0: In the simplest case, you assume the impurity has the same UV response as the API at the detection wavelength. You can then calculate its concentration based on the API's calibration curve. This is often inaccurate but can be used for preliminary assessments.
-
Use a Universal Detector: As mentioned, a detector like CAD provides a more uniform response for different non-volatile compounds, as it is based on particle mass rather than UV absorbance.[15] This allows for a much more accurate estimation of quantity without a specific standard.
-
Relative Response Factor (RRF) Determination: If you can isolate a small, pure amount of the impurity (e.g., via preparative HPLC), you can determine its RRF relative to the API. This factor is then used to correct the area % value for a more accurate quantitation.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
- SIELC Technologies. (2018, May 16). This compound.
- Technology Networks. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column.
- PubMed. (2004, January 14). Kinetics and mechanism of cymoxanil degradation in buffer solutions.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Organic Syntheses. (n.d.). cyanoacetamide.
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Advances in Bioresearch. (2025, March 13). Impurity Profiling Techniques for Pharmaceuticals – A Review.
- NIH. (2017, December 5). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation.
- Waters Corporation. (n.d.). Impurities Application Notebook.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- Wikipedia. (n.d.). Cyanoacetamide.
- AAPS PharmSciTech. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- Technical Disclosure Commons. (2024, November 21). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.
- precisionFDA. (n.d.). 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE.
- LookChem. (n.d.). This compound cas no.5382-38-7.
- TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
- Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
- NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- NIH. (2013, March 6). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- PubMed. (2013, April 1). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- SIELC Technologies. (n.d.). By Detection.
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- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. soeagra.com [soeagra.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. lcms.cz [lcms.cz]
- 16. scispace.com [scispace.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Cyano-N-(4-methoxyphenyl)acetamide
Welcome to the technical support center for 2-Cyano-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound under acidic conditions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Molecule: Potential Acidic Instability
This compound possesses two key functional groups that are susceptible to hydrolysis under acidic conditions: an amide linkage and a cyano (nitrile) group. Understanding the reactivity of these groups is fundamental to predicting degradation pathways and designing robust experimental protocols.
Under acidic conditions, the compound can undergo a two-stage degradation. The primary and generally faster reaction is the hydrolysis of the amide bond. Concurrently, the nitrile group can also hydrolyze, typically in a slower, two-step process, first to an amide and then to a carboxylic acid.
Predicted Degradation Pathway
The expected degradation in the presence of acid and water (H₃O⁺) involves the cleavage of the amide bond and the hydrolysis of the nitrile group.
dot digraph "Degradation Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Predicted degradation pathways of this compound in acid.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the handling and analysis of this compound in acidic environments.
Q1: What are the likely degradation products of this compound under acidic conditions?
A1: Based on its structure, two primary degradation pathways are expected:
-
Amide Bond Hydrolysis (Major Pathway): The amide linkage is generally the most labile site under acidic conditions. Acid-catalyzed hydrolysis will cleave this bond to yield p-anisidine and cyanoacetic acid .[1][2] This is often the dominant degradation route observed in forced degradation studies. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[3]
-
Nitrile Group Hydrolysis (Minor Pathway): The cyano group can also undergo acid-catalyzed hydrolysis. This is a sequential reaction. First, the nitrile is converted to a primary amide, forming an intermediate, 2-(carboxymethyl)-N-(4-methoxyphenyl)acetamide .[4][5][6] With continued exposure to heat and acid, this intermediate amide can be further hydrolyzed to the corresponding dicarboxylic acid derivative, 4-methoxyphenylmalonamic acid .[4][7]
It is also possible for the cyanoacetic acid degradant (from the major pathway) to further hydrolyze to malonic acid .
Q2: My HPLC assay shows a rapid loss of the parent compound when using an acidic mobile phase. What could be happening?
A2: This is a critical issue that points towards on-column degradation versus pre-existing sample instability. Here’s how to troubleshoot:
-
Causality: An acidic mobile phase, especially when combined with the high pressures and metal surfaces within an HPLC system, can sometimes catalyze the degradation of a labile compound directly on the analytical column.
-
Troubleshooting Steps:
-
Inject a Neutralized Sample: Prepare your sample in the acidic diluent, but neutralize it with a stoichiometric amount of a suitable base (e.g., dilute NaOH) just before injection. If the peak area of the parent compound increases significantly, it suggests the degradation is happening in the sample vial prior to injection.
-
Modify Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level where the compound is known to be more stable, while still achieving good chromatography. Compare the results. A significant increase in the parent peak area points to on-column degradation.
-
Reduce Column Temperature: If you are using an elevated column temperature, reduce it to ambient. Heat accelerates acid-catalyzed hydrolysis.
-
Use a Different Acid Modifier: Some acids are more aggressive than others. If you are using a strong acid like phosphoric acid, consider switching to a weaker organic acid like formic acid or acetic acid, especially if you are using mass spectrometry detection.[8]
-
Q3: How do I design a forced degradation study to assess the acidic stability of this compound?
A3: A forced degradation (or stress testing) study is essential to understand degradation pathways and develop a stability-indicating analytical method.[9][10] A well-designed study aims for a target degradation of 5-20% of the parent compound.[11][12] Degradation beyond this level can lead to secondary degradants that may not be relevant to real-world storage conditions.
A typical design involves:
-
Acid Selection: Use a common strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13]
-
Concentration: Start with a concentration of 0.1 M HCl. If no degradation is observed, you can increase the concentration (e.g., to 1 M) or the temperature.[13]
-
Temperature: Begin at room temperature. If the reaction is too slow, increase the temperature to a controlled value, such as 50-60°C.[13]
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to understand the degradation kinetics.
-
Quenching: At each time point, the reaction must be stopped immediately by neutralizing the acid with a base to prevent further degradation before analysis.
A detailed protocol is provided in Section 4.1 .
Q4: What analytical techniques are best suited for monitoring the stability of this compound and its degradants?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose. A stability-indicating method must be developed, which is a method that can separate the parent compound from all potential degradation products.
-
Methodology: A reverse-phase HPLC method is most common.[8] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (or acidified water) and an organic solvent like acetonitrile or methanol is a good starting point.
-
Detection: UV detection is suitable as the phenyl ring in the parent molecule and its primary degradants are chromophoric.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This helps ensure that the parent peak is not co-eluting with any degradants.
-
Identification: For identifying unknown degradation peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the degradants, which can be used to confirm the predicted structures from the degradation pathways.[9]
Q5: I see an unexpected peak in my chromatogram after acid stress testing. How can I identify it?
A5: Identifying unknown peaks is a systematic process:
-
Check Blanks: First, analyze a blank sample (diluent only) that has been subjected to the same stress conditions to ensure the peak is not an artifact from the solvent or a contaminant.
-
LC-MS Analysis: As mentioned in A4, this is the most powerful tool. Determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass with the molecular weights of the predicted degradants (p-anisidine, cyanoacetic acid, etc.).
-
Spiking Studies: If you have reference standards for the suspected degradation products, "spike" your degraded sample with a small amount of a standard. If the unknown peak increases in area without distorting its shape, it confirms the identity of that degradant.
-
Forced Degradation of Suspected Products: If you suspect a secondary degradant, you can subject the primary degradant (if available as a standard) to the same stress conditions and see if the unknown peak is formed.
Troubleshooting Guide: Common Experimental Issues
This guide provides a logical workflow for diagnosing and resolving common problems during stability studies.
Troubleshooting Decision Tree
dot digraph "Troubleshooting Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting decision tree for forced degradation studies.
Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always ensure compliance with your institution's safety guidelines.
Protocol: Forced Degradation Under Acidic Conditions
This protocol describes a typical acid-stress experiment to induce degradation.
Objective: To generate the primary acid degradation products of this compound for method development and stability assessment.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water and acetonitrile (ACN)
-
Calibrated heating block or water bath
-
pH meter
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.
-
Reaction Setup:
-
Label four separate 10 mL volumetric flasks: "T=0", "T=4h", "T=8h", and "T=24h".
-
To each flask, add 1.0 mL of the 1.0 mg/mL stock solution.
-
Add 1.0 mL of 1 M HCl to each flask.
-
Dilute to the 10 mL mark with 50:50 ACN:Water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparation, take the "T=0" flask.
-
Pipette 1.0 mL of the solution into an HPLC vial.
-
Add 1.0 mL of 1 M NaOH to neutralize the sample (quench the reaction). Mix well.
-
This is your undegraded control sample.
-
-
Incubation:
-
Place the remaining three flasks into a heating block set to 60°C.
-
-
Time-Point Sampling:
-
At 4, 8, and 24 hours, remove the respective flask from the heating block.
-
Immediately pipette 1.0 mL of the solution into a labeled HPLC vial and quench with 1.0 mL of 1 M NaOH.
-
-
Analysis: Analyze all samples (T=0 through T=24h) using a validated stability-indicating HPLC method (see Protocol 4.2).
Protocol: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its acid-degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection (UV) | 245 nm |
| Diluent | 50:50 Acetonitrile:Water |
Experimental Workflow Diagram
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Workflow for conducting an acid-based forced degradation study.
References
- YouTube. (2019). mechanism of amide hydrolysis.
- ACS Publications. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B.
- University of Calgary. Ch20 : Amide hydrolysis.
- JoVE. Nitriles to Carboxylic Acids: Hydrolysis.
- Pharmaguideline. (2022). Forced Degradation Study in Pharmaceutical Stability.
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
- Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- IPEC Federation. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
- National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- BYJU'S. Acidic Hydrolysis of Nitriles.
- SIELC Technologies. (2018). This compound.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Sources
- 1. youtube.com [youtube.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Poisoning in Reactions with Cyanoacetamides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for one of the more persistent challenges in synthetic chemistry: catalyst poisoning, specifically when working with cyanoacetamide substrates and related compounds. Our goal is to move beyond simple procedural lists and provide a deep understanding of the underlying mechanisms, enabling you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your critical reactions.
Part 1: The Fundamentals - Why Cyanoacetamides Challenge Catalysts
Before diving into troubleshooting, it's crucial to understand the chemistry at play. Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1][2][3] This is a chemical deactivation, distinct from mechanical or thermal degradation.[1][4] Cyanoacetamides are particularly effective poisons due to the presence of two functional groups notorious for their inhibitory effects: the cyano (nitrile) group and the amide group.
Q1: What is the primary mechanism of catalyst poisoning by cyanoacetamides?
A1: The primary mechanism is strong chemisorption. Both the nitrogen atom of the cyano group and the nitrogen and oxygen atoms of the amide group possess lone pairs of electrons. These electron pairs form strong dative bonds with the electron-deficient active sites on the surface of metal catalysts, particularly transition metals like palladium, platinum, nickel, and rhodium.[5][6][7]
-
Electronic Effects: This strong binding electronically modifies the catalyst's surface, altering its ability to adsorb and activate the desired reactants.[4][8]
-
Site Blocking: The poison molecule physically occupies the active site, preventing reactant molecules from accessing it.[3][9]
This process can be either reversible , where the poison can be removed, or irreversible , where the poison forms such a strong bond that the catalyst's activity cannot be restored.[4][5][8] Unfortunately, nitrogen-containing compounds often lead to irreversible or difficult-to-reverse poisoning.
Part 2: Troubleshooting Guide - When Reactions Go Wrong
This section addresses common issues encountered during reactions involving cyanoacetamides and provides a logical path to diagnosis and resolution.
Q2: My hydrogenation reaction started well but has now stalled completely. What should I suspect first?
A2: Assuming you have ruled out issues with hydrogen pressure, temperature, and reagent purity, catalyst poisoning is the most likely culprit. The initial reaction rate may have been acceptable, but as the reaction proceeded, the accumulation of the product (or intermediates) containing the cyano or amide moiety led to the progressive deactivation of the catalyst.
dot
Caption: A logical workflow for troubleshooting catalyst poisoning.
Q3: I am observing unexpected byproducts and incomplete conversion. How can poisoning cause this?
A3: Catalyst poisoning can significantly impact the selectivity of a reaction.[10] Poisons may not block all active sites uniformly. They might preferentially adsorb to the most active sites, leaving less active sites available, which may catalyze different reaction pathways. For example, in a reaction intended to reduce a cyano group, partial poisoning might favor side reactions on another part of the molecule before the primary transformation can occur, leading to a complex product mixture.
Q4: Which common catalysts are most susceptible to poisoning by cyanoacetamides?
A4: While susceptibility varies with reaction conditions, a general guide is provided below. Palladium and Nickel catalysts are particularly sensitive.
| Catalyst | Functional Group Poison | Susceptibility | Notes & Common Reactions |
| Palladium (e.g., Pd/C) | Cyano, Amide | High | Widely used in hydrogenation and cross-coupling. Very susceptible to N-heterocycles and nitriles.[1][11] |
| Raney Nickel | Cyano, Amide | High | Commonly used for nitrile and amide reduction. Product inhibition is a frequent issue.[11][12] |
| Platinum (e.g., PtO₂, Pt/C) | Cyano, Amide | Moderate to High | Generally robust, but still prone to poisoning by strong Lewis bases like nitriles.[11] |
| Rhodium (e.g., Rh/C) | Cyano, Amide | Moderate | Often shows higher resistance than palladium in certain hydrogenations, but is not immune. |
| Ruthenium (e.g., Ru/C) | Cyano, Amide | Moderate | Can be deactivated by coking and poisoning from nitrogenous compounds.[13] |
Part 3: Proactive Strategies & Mitigation
The most effective way to deal with catalyst poisoning is to prevent it. Here are strategies to employ before and during your reaction.
Q5: How can I minimize catalyst poisoning when designing my experiment?
A5: Thoughtful experimental design is key.
-
Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to use a higher catalyst loading from the outset. This provides a larger number of active sites, some of which act sacrificially.
-
Choose a More Robust Catalyst: If options are available, select a catalyst known for better poison resistance, such as certain rhodium or ruthenium catalysts.
-
Optimize Reaction Conditions: Lower temperatures can sometimes decrease the strength of the poison's adsorption to the catalyst surface.[5]
-
Purify Reagents: Ensure all starting materials and solvents are free from potential catalyst poisons (e.g., sulfur compounds, which are potent poisons for many metals).[5][10]
-
Consider In Situ Product Protection: In some cases, the product of a reaction is the poisoning agent. If the product amine can be acylated in situ (e.g., by adding Boc₂O), the resulting less basic carbamate may not act as a strong poison, allowing the reaction to proceed to completion.[6]
dot
Caption: Mechanism of active site blocking by a cyanoacetamide.
Part 4: Advanced Topics - Catalyst Regeneration
When poisoning occurs, it may be possible to regenerate the catalyst, which is crucial for cost-effectiveness and sustainability, especially on a larger scale.
Q6: My expensive Pd/C catalyst has been poisoned. What is a general protocol for attempting regeneration?
A6: Regeneration success depends on whether the poisoning is reversible or irreversible. For heterogeneous catalysts like Pd/C, a multi-step washing protocol is a common starting point. Safety first: Always handle catalysts, especially pyrophoric ones like Raney Nickel or dry Pd/C, under an inert atmosphere and with appropriate personal protective equipment.
Experimental Protocol: Regeneration of Poisoned Pd/C
-
Catalyst Recovery:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), carefully filter the catalyst from the reaction mixture.
-
Do not allow the catalyst to dry in the air , as it can be pyrophoric. Keep it solvent-wet.
-
-
Solvent Washing (for reversible poisons/fouling):
-
Wash the recovered catalyst cake multiple times with a clean, inert solvent (e.g., the reaction solvent, then a lower-boiling solvent like ethanol or ethyl acetate) to remove physically adsorbed impurities.
-
-
Chemical Washing (for strongly chemisorbed poisons):
-
This is a more aggressive step. The choice of washing agent depends on the nature of the poison.
-
For basic poisons (like amines/amides): A very dilute acidic wash (e.g., 0.1 M acetic acid) can sometimes protonate and remove the poison. Follow immediately with copious washing with deionized water and then a solvent like ethanol to remove all traces of acid and water.
-
For other poisons: A solution of a chelating agent like EDTA can sometimes remove metallic impurities.
-
Caution: Chemical washing can also damage the catalyst or its support. This should be tested on a small scale first.[14][15]
-
-
Thermal Treatment:
-
In some cases, high-temperature treatment can be used to burn off organic poisons (coking) or desorb volatile impurities.[14]
-
This typically involves controlled heating under a specific atmosphere (e.g., dilute air in nitrogen, followed by a reduction step with hydrogen).[13] This is an advanced technique usually requiring specialized equipment.
-
-
Activity Test:
-
After any regeneration attempt, the catalyst's activity must be re-evaluated using a standard, reliable test reaction before being used in a critical step.
-
References
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Catalysis Science & Technology. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. RSC Publishing. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Simons, K. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. LinkedIn. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Wikipedia. (n.d.). Catalyst poisoning. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1599. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (n.d.). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Google Patents. (2013). US20130316893A1 - Method for regenerating and hydrogenation catalyst. [Online]. Available: [Accessed: Jan 09, 2026]
- U.S. Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning. Office of Energy Efficiency & Renewable Energy. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2020). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts, 10(4), 445. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. U.S. Department of Energy. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- PubMed Central (PMC). (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. National Institutes of Health. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- PubMed Central (PMC). (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Oudeis International University of Chiefdoms. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. Catalysts, 9(1), 265. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Chemistry For Everyone. (2025). What Is A Catalyst Poison?. YouTube. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Chemistry For Everyone. (2025). What Causes Catalyst Deactivation And Poisoning?. YouTube. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Britannica. (n.d.). Catalyst poison. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- chemeurope.com. (n.d.). Catalyst poisoning. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Jacobi. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2023). Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. International Journal of Molecular Sciences, 24(22), 16327. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (n.d.). Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- CORE. (2020). Deactivation and Reactivation Study of a Raney®-Nickel Catalyst in the Hydrogenation of Methyl 10-Cyano-9-decenoate. Catalysts, 10(2), 229. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- U.S. Department of Energy. (1980). Deactivation by carbon of nickel and nickel-molybdenum methanation catalysts. Office of Scientific and Technical Information. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ScienceDirect. (n.d.). Deactivation of nickel-based catalysts during CO methanation and disproportionation. Applied Catalysis. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2022). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. Catalysts, 12(1), 69. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ACS Publications. (n.d.). Redox Catalytic Properties of Palladium Nanoparticles: Surfactant and Electron Donor-Acceptor Effects. The Journal of Physical Chemistry B. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- MDPI. (2019). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Nanomaterials, 9(2), 259. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- Catalysis Science & Technology. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- PubMed Central (PMC). (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (n.d.). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
- PubMed Central (PMC). (2011). Nitrite-Mediated Antagonism of Cyanide Inhibition of Cytochrome c Oxidase in Dopamine Neurons. National Institutes of Health. [Online]. Available: [Link] [Accessed: Jan 09, 2026]
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- 4. mdpi.com [mdpi.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst_poisoning [chemeurope.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 15. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Cyano-N-(4-methoxyphenyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-N-(4-methoxyphenyl)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of this compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for isolating crude this compound from a reaction mixture?
A1: The most common method for isolating crude this compound, typically synthesized from p-anisidine and a cyanoacetic acid derivative, involves direct precipitation from the reaction mixture.[1][2] Upon completion of the reaction, the mixture is cooled to room temperature, and often further chilled in an ice bath, to induce crystallization of the product. The solid product is then collected by suction filtration.
Q2: My product is not precipitating out of the reaction mixture upon cooling. What should I do?
A2: If your product remains dissolved after cooling, you can try a few techniques to induce precipitation. First, try scratching the inside of the flask with a glass rod at the meniscus of the solution; the microscopic scratches on the glass can provide nucleation sites for crystal growth. If that fails, you can add a small seed crystal of pure this compound, if available. Alternatively, you can reduce the volume of the solvent by evaporation under reduced pressure, which will increase the concentration of the product and promote crystallization. As a last resort, adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) dropwise to the stirred solution can induce precipitation.
Q3: What are the best solvents for washing the crude product after filtration?
A3: The choice of washing solvent is critical to remove residual impurities without dissolving a significant amount of your product. For this compound, washing the filter cake with small portions of cold solvent, such as ice-cold ethanol or diethyl ether, is generally effective.[2] The low temperature minimizes the solubility of the product in the wash solvent.
Q4: What are the potential stability issues I should be aware of during the work-up?
A4: The primary stability concern for this compound during work-up is hydrolysis of the nitrile and/or the amide functional groups. This is particularly a risk under strongly acidic or basic conditions, especially at elevated temperatures.[3][4][5][6][7] Hydrolysis of the nitrile group will first produce the corresponding amide, and further hydrolysis of either amide will yield a carboxylic acid. It is therefore advisable to maintain a near-neutral pH during the work-up and to avoid excessive heating of aqueous mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Isolated Product | 1. Incomplete precipitation. 2. Product is too soluble in the reaction solvent. 3. Loss of product during washing. 4. Hydrolysis of the product during work-up. | 1. Ensure the reaction mixture is sufficiently cooled. Consider longer cooling times or a colder bath. 2. Reduce the solvent volume before filtration. 3. Use minimal volumes of ice-cold washing solvent. 4. Neutralize the reaction mixture to a pH of ~7 before work-up if it is strongly acidic or basic. |
| Product Oiling Out Instead of Crystallizing | 1. Presence of impurities that lower the melting point of the mixture. 2. The cooling process is too rapid. 3. Inappropriate solvent for crystallization. | 1. Try to purify a small sample of the oil by column chromatography to obtain a seed crystal. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Dissolve the oil in a minimal amount of a good solvent and add a non-solvent dropwise until turbidity persists, then warm until clear and allow to cool slowly. |
| Colored Impurities in the Final Product | 1. Formation of colored byproducts during the reaction. 2. Presence of residual starting materials or catalysts. | 1. Perform a recrystallization step. The addition of a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.[2] 2. Ensure thorough washing of the crude product. Recrystallization is also effective here. |
| Product Purity is Low After Recrystallization | 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities with the product. 3. Incomplete removal of the mother liquor. | 1. Screen for a more suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Ensure the solution is not supersaturated with impurities. A second recrystallization may be necessary. 3. Ensure the filter cake is as dry as possible after filtration. A final wash with a volatile, non-solvent can help displace the mother liquor. |
Detailed Protocols
Protocol 1: General Work-up and Isolation of Crude this compound
This protocol outlines a standard procedure for the isolation of the crude product from a typical reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Ice-water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Cold wash solvent (e.g., ethanol or diethyl ether)
Procedure:
-
Cooling and Precipitation: Once the reaction is deemed complete, allow the reaction flask to cool to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.
-
Filtration: Set up a suction filtration apparatus with a Buchner funnel and a properly sized filter paper. Wet the filter paper with a small amount of the cold wash solvent.
-
Collection of the Solid: Pour the cold slurry of the product onto the filter paper in the Buchner funnel. Apply vacuum to remove the mother liquor.
-
Washing: With the vacuum still applied, wash the filter cake with two to three small portions of the ice-cold wash solvent. This helps to remove any soluble impurities.
-
Drying: Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.
Experimental Workflow: Work-up and Isolation
Caption: General workflow for the isolation of crude this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for the purification of the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol is often a good starting point. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Pure Crystals: Collect the purified crystals by suction filtration, wash them with a small amount of cold recrystallization solvent, and dry them thoroughly.
Troubleshooting Logic for Recrystallization
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
References
- Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. IUCr Journals. [Link]
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- cyanoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)-. SpectraBase. [Link]
- This compound. SIELC Technologies. [Link]
- N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]
- 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem. [Link]
- 2-CYANO-N-(2,4-DICHLORO-5-METHOXYPHENYL)ACETAMIDE. precisionFDA. [Link]
- Nitrile to Acid - Common Conditions. Organic Chemistry. [Link]
- Acetamide, 2-(4-methoxyphenyl)-N-(2-pentyl)-N-decyl-. SpectraBase. [Link]
- hydrolysis of nitriles. Chemguide. [Link]
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
- 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Cyano-N-(4-methoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis and scale-up of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS: 5382-38-7). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will address frequently asked questions and provide in-depth troubleshooting advice grounded in chemical principles.
Overview of the Core Synthesis
The most prevalent and industrially viable method for synthesizing this compound is the direct condensation of p-anisidine with a cyanoacetylating agent, typically ethyl cyanoacetate.[1][2] The reaction involves the nucleophilic attack of the amine group of p-anisidine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.
While straightforward in principle, scaling this reaction from the benchtop to a pilot or manufacturing scale introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for troubleshooting issues related to reactivity and byproduct formation.
Caption: Nucleophilic attack of p-anisidine on ethyl cyanoacetate.
Baseline Laboratory Protocol
This protocol provides a starting point for laboratory-scale synthesis. Scale-up operations will require significant modifications, particularly concerning heat transfer and addition rates.
Materials:
-
p-Anisidine (CAS: 104-94-9)
-
Ethyl Cyanoacetate (CAS: 105-56-6)
-
High-boiling point solvent (e.g., Toluene, Xylene, or Trichlorobenzene) (Optional, can be run neat)[3]
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.
-
Charging: Charge the flask with p-anisidine (1.0 eq). If using a solvent, add it at this stage.
-
Heating: Begin stirring and heat the contents to the desired reaction temperature (typically 150-200°C).[4]
-
Addition: Slowly add ethyl cyanoacetate (1.1 to 1.5 eq) to the heated p-anisidine. An exothermic reaction may be observed. Control the addition rate to maintain the target temperature.
-
Reaction: Maintain the reaction mixture at the set temperature for 2-8 hours, monitoring the progress by TLC or HPLC.[4] The reaction drives to completion by the distillation of the ethanol byproduct.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often solidify or precipitate.[4]
-
Filtration: Filter the solid product and wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure product.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Reaction & Process Control
Q: My reaction is proceeding very slowly or has stalled. What are the primary causes?
A: This is a frequent issue, especially during initial scale-up. Consider these factors:
-
Insufficient Temperature: This is the most common cause. The condensation reaction requires significant thermal energy to overcome the activation barrier and effectively drive off the ethanol byproduct. On a larger scale, ensuring the entire reaction mass reaches the target temperature (150-200°C) is critical.[4] Pockets of lower temperature due to inadequate mixing or poor heat transfer will slow the reaction rate.
-
Solution: Verify your heating mantle or reactor jacket's performance. Ensure temperature probes are correctly placed to measure the internal batch temperature, not just the jacket temperature. Improve agitation to ensure uniform heat distribution.
-
-
Poor Ethanol Removal: The reaction is an equilibrium. Efficient removal of the ethanol byproduct is essential to drive the reaction towards the product side (Le Châtelier's principle).
-
Solution: On a lab scale, a simple distillation setup can work. On a larger scale, ensure your condenser and vacuum system (if used) are adequate. Running the reaction under a slow nitrogen sweep can also help carry away ethanol vapors.
-
-
Reagent Quality: The purity of p-anisidine is crucial. Over time, p-anisidine can oxidize, leading to a grey-brown appearance and the presence of impurities that may inhibit the reaction.[6]
-
Solution: Use high-purity p-anisidine. If the material is old or discolored, consider purification by distillation or recrystallization before use.
-
Q: The reaction mixture has turned dark brown or black, and the final product is highly colored. Why did this happen?
A: Significant color formation is typically a sign of thermal degradation or side reactions.
-
Thermal Decomposition: Prolonged exposure to high temperatures (>200°C) can cause both the starting materials and the product to decompose. Hot spots within the reactor are a major concern during scale-up.
-
Solution: Implement precise temperature control. Avoid "overshooting" the target temperature. For large reactors, ensure agitation is vigorous enough to prevent localized overheating near the vessel walls. Consider lowering the reaction temperature and extending the reaction time as a trade-off.
-
-
Oxidation: p-Anisidine is susceptible to air oxidation, especially at elevated temperatures.[6] This can form highly colored polymeric impurities.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Ensure all vessels are properly purged before heating.
-
Work-up and Purification
Q: My crude product purity is low, and I'm seeing significant side products. What are they and how can I avoid them?
A: Besides thermal decomposition, other side reactions can occur.
-
Dimerization/Self-Condensation of Ethyl Cyanoacetate: At high temperatures, ethyl cyanoacetate can undergo self-condensation.
-
Solution: This is often mitigated by the controlled, slow addition of ethyl cyanoacetate to the hot p-anisidine. This keeps the instantaneous concentration of unreacted ethyl cyanoacetate low.
-
-
Formation of Di-acylated Product: While less common, it's possible for a second molecule of ethyl cyanoacetate to react, particularly if stoichiometry is not well-controlled.
-
Solution: Use a modest excess of the cyanoacetylating agent (e.g., 1.1 eq). A large excess can promote side reactions. Precise control of molar ratios is more critical at scale.
-
Q: I am struggling to achieve the desired purity (>99%) by simple recrystallization. What are the best practices?
A: Purification is a critical step for obtaining high-quality material.
-
Solvent Selection: A single-solvent recrystallization from hot ethanol is a common method.[5] However, if impurities are persistent, a multi-solvent system may be necessary.
-
Solution: Perform small-scale solubility studies. A good solvent system is one where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. A common technique is to dissolve the crude product in a good solvent (like ethanol or acetone) at reflux and then slowly add a poor solvent (like water or heptane) until turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
-
Decolorization: If the crude product is colored, activated carbon can be used.
-
Protocol: Dissolve the crude product in a suitable solvent at an elevated temperature. Add a small amount of activated carbon (typically 1-2% w/w) and stir for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, then proceed with crystallization. Caution: Do not add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
-
Cooling Profile: Crashing the product out of solution by cooling too quickly can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize yield. Slow cooling promotes the formation of larger, purer crystals.
-
Table 1: Recrystallization Solvent Systems
| Solvent System | Application Notes |
| Ethanol | Standard choice for good purity and yield.[5] |
| Isopropanol | Similar to ethanol, may offer different selectivity for certain impurities. |
| Acetone/Water | Good for products that are very soluble in acetone. Water acts as the anti-solvent. |
| Toluene | Useful for removing more polar impurities. Slower evaporation can yield large crystals. |
Scale-Up Challenges
Q: What are the most critical safety concerns when scaling up this synthesis?
A: Safety must be the top priority.
-
Toxicity of p-Anisidine: p-Anisidine is toxic and a suspected carcinogen.[6]
-
Mitigation: Handle only in well-ventilated areas or fume hoods. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For large-scale operations, closed-system transfers are highly recommended.
-
-
High Temperatures: The reaction is run at high temperatures, posing a risk of severe burns.
-
Mitigation: Use appropriate reactor systems with good temperature controls and safety cutoffs. Ensure all personnel are trained on the equipment's operation.
-
-
Exothermic Reaction: The initial addition of ethyl cyanoacetate can be exothermic.
-
Mitigation: On a large scale, this exotherm must be managed carefully. The addition should be slow and controlled, with active cooling available on the reactor jacket to prevent a thermal runaway. Perform a reaction calorimetry study before scaling up to fully understand the thermal hazard.
-
Process Workflow & Quality Control
A successful scale-up requires defined steps and checkpoints to ensure consistency and quality.
Caption: A typical workflow for the synthesis of this compound.
References
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Google Patents. (n.d.). USRE49826E1 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
- Google Patents. (n.d.). WO2023205164A1 - A process for the preparation of Finerenone.
- SIELC Technologies. (2018, May 16). This compound.
- Organic Syntheses. (n.d.). Cyanoacetamide. Org. Synth. Coll. Vol. 1, p.179.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
- Wikipedia. (n.d.). p-Anisidine.
- Google Patents. (n.d.). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
- Justia Patents. (2024, February 6). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 2-Cyano-N-(4-methoxyphenyl)acetamide and Ethyl Cyanoacetate as Active Methylene Synthons in Drug Discovery
Welcome to a detailed comparative analysis of two pivotal active methylene compounds: 2-Cyano-N-(4-methoxyphenyl)acetamide (CMPA) and Ethyl Cyanoacetate (ECA). This guide is designed for researchers, medicinal chemists, and drug development professionals who leverage C-C bond formation and heterocycle synthesis in their workflows. Our objective is to move beyond a simple catalog of properties and provide a nuanced, field-proven perspective on when and why to select one of these valuable synthons over the other, supported by mechanistic insights and experimental data.
Section 1: Physicochemical and Structural Profiles
At first glance, both CMPA and ECA are classic examples of active methylene compounds, where a CH₂ group is flanked by two electron-withdrawing groups (a nitrile and a carbonyl). This arrangement is the source of their synthetic utility. However, the nature of the carbonyl group—an N-aryl amide in CMPA versus an ethyl ester in ECA—is the critical point of divergence, profoundly influencing their physical properties, reactivity, and strategic application.
Table 1: Comparative Physicochemical Properties
| Property | This compound (CMPA) | Ethyl Cyanoacetate (ECA) |
| Molecular Formula | C₁₀H₁₀N₂O₂[1] | C₅H₇NO₂[2][3] |
| Molecular Weight | 190.20 g/mol [1] | 113.11 g/mol [2][3] |
| Physical State | Solid (Typical for N-aryl cyanoacetamides) | Colorless liquid[2][4] |
| Melting Point | Data not readily available in public databases | -22 °C[2][3][5] |
| Boiling Point | Data not readily available in public databases | 208-210 °C[3][5] |
| Solubility | Generally soluble in polar organic solvents | Soluble in alcohol, ether; slightly soluble in water[4][5] |
The most immediate practical difference is their physical state. ECA is a liquid with a relatively low melting point, making it easy to handle as a solvent or neat reactant. CMPA, as a substituted acetamide, is typically a solid, requiring dissolution for most reactions.
Section 2: The Decisive Factor: Acidity and Enolate Generation
The synthetic utility of these compounds hinges on the acidity of the α-methylene protons, which allows for deprotonation to form a nucleophilic carbanion (enolate). The electronic character of the adjacent carbonyl group is the primary determinant of this acidity.
-
Ethyl Cyanoacetate (ECA): The ester carbonyl and the nitrile group both exert a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This delocalizes the negative charge of the resulting carbanion effectively, stabilizing it. The pKa of the methylene protons in ECA is approximately 11 in DMSO, making it readily deprotonated by mild bases like piperidine, or more completely by stronger bases like sodium ethoxide.[6]
-
This compound (CMPA): In the case of the amide, the situation is more complex. While the carbonyl oxygen is electron-withdrawing, the amide nitrogen atom can donate its lone pair of electrons into the carbonyl group via resonance. This resonance donation partially counteracts the electron-withdrawing effect of the carbonyl, making the methylene protons of CMPA less acidic than those of ECA. Consequently, stronger basic conditions may be required to generate the corresponding enolate in comparable concentrations.
Diagram 1: Electronic comparison of enolate stability.
Section 3: Comparative Reactivity in Key Synthetic Transformations
The difference in acidity directly translates to strategic choices in planning cornerstone organic reactions.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.[7]
-
ECA is a workhorse for this transformation, reacting readily with a wide range of carbonyl compounds in the presence of weak amine bases like piperidine or catalysts like DABCO.[6][8][9] The product is a versatile α-cyano-α,β-unsaturated ester.
-
CMPA also participates in Knoevenagel condensations to yield α,β-unsaturated N-aryl amides.[10] These products are valuable because the amide bond is often more resistant to hydrolysis and metabolically more stable than an ester, a desirable feature in drug candidates. The choice between ECA and CMPA here is a strategic one based on the desired functionality in the final product.
Case Study: Heterocycle Synthesis via Guareschi-Thorpe Reaction
The Guareschi-Thorpe condensation is a powerful method for synthesizing substituted 2-hydroxypyridines (or their 2-pyridone tautomers), which are privileged scaffolds in medicinal chemistry.[11][12] A recent study on an advanced, green version of this reaction provides a compelling direct comparison.[13][14]
The reaction is a three-component condensation of a β-dicarbonyl compound, an active methylene compound, and an ammonia source (ammonium carbonate in this case).[13] The crucial finding was that when ethyl cyanoacetate (ECA) was used in an aqueous medium with ammonium carbonate, it did not react directly. Instead, it first underwent aminolysis in situ to form cyanoacetamide .[13][14] This cyanoacetamide intermediate then proceeded through the condensation and cyclization steps to form the final pyridine product.[14]
This provides profound insight:
-
ECA acts as a pro-reagent: For this specific and important transformation, ECA serves as a convenient, liquid-phase precursor to the true reactive species, cyanoacetamide.[14]
-
Amide functionality is key: The amide is the critical intermediate for the cyclization. Therefore, starting directly with a cyanoacetamide derivative like CMPA can be a more direct route, potentially leading to higher yields or requiring milder conditions, especially if the N-aryl group is desired in the final product.
Diagram 2: Guareschi-Thorpe pathway showing ECA as a precursor.
Section 4: Strategic Selection in Drug Development
The choice between ECA and CMPA is not merely tactical; it is strategic.
Choose Ethyl Cyanoacetate (ECA) when:
-
Cost and Scale are Dominant Factors: ECA is an inexpensive, commodity chemical, making it ideal for large-scale synthesis and early-stage exploration.
-
A Terminal Ester is Desired: It is the most direct route to α,β-unsaturated esters or heterocyclic systems where the ethoxycarbonyl group is retained.
-
Established Protocols are Preferred: As a classic reagent, a vast number of well-documented procedures exist for ECA in reactions like the Knoevenagel, Michael, and Gewald reactions.[2][7]
-
Building Block for Other Synthons: As demonstrated, ECA is a primary starting material for synthesizing N-substituted cyanoacetamides.[15][16]
Choose this compound (CMPA) when:
-
Metabolic Stability is a Goal: The N-aryl amide bond in CMPA and its derivatives is generally more resistant to enzymatic hydrolysis than the ester bond of ECA, a critical consideration in drug design.
-
The N-Aryl Moiety is Core to the Pharmacophore: Incorporating the 4-methoxyphenyl group early in the synthesis is an efficient strategy. This moiety is a common feature in many bioactive molecules.
-
Direct Amide Participation is Required: In reactions like the Guareschi-Thorpe synthesis, where the amide is the key reactive intermediate, using CMPA can be more direct and efficient.[13]
-
Synthesizing Specific Heterocycles: Cyanoacetamides are extensively used as precursors for a wide array of five- and six-membered heterocycles and their fused systems.[17][18]
Section 5: Validated Experimental Protocols
To provide a practical context, we present two self-validating protocols that highlight the relationship and application of these synthons.
Protocol 1: Synthesis of this compound (CMPA) from Ethyl Cyanoacetate (ECA)
This protocol demonstrates the direct conversion of ECA into an N-aryl cyanoacetamide, a foundational reaction in this chemical space.
-
Rationale: This is a nucleophilic acyl substitution (aminolysis) reaction. The reaction is typically performed at elevated temperatures to drive the equilibrium forward by removing the ethanol byproduct. No catalyst is strictly necessary, but one can be used.
-
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 eq) and ethyl cyanoacetate (1.2 - 1.5 eq). The excess ECA ensures complete consumption of the more valuable amine.
-
Reaction: Heat the mixture to 150-180 °C with stirring.[16][18] The mixture will become homogeneous and ethanol will begin to distill off.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of p-anisidine. The reaction is typically complete within 4-6 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. A solid mass should form. Triturate the solid with a suitable solvent like ethanol or diethyl ether to remove excess ECA.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol to yield pure CMPA.
-
Diagram 3: Experimental workflow for the synthesis of CMPA.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate (ECA)
This protocol is a classic example of ECA's utility in C-C bond formation.
-
Rationale: A weak base (piperidine) is used to generate a catalytic amount of the enolate from ECA. The enolate attacks the aldehyde, and subsequent dehydration yields the thermodynamically stable conjugated product.
-
Methodology:
-
Setup: To a 50 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (20 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution at room temperature.
-
Reaction: An exothermic reaction may be observed. Stir the mixture at room temperature for 1-2 hours. The product often begins to precipitate from the solution.
-
Monitoring: Check for the disappearance of the benzaldehyde spot by TLC.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The resulting ethyl (E)-2-cyano-3-phenylacrylate is often pure enough for subsequent steps.
-
Conclusion: A Senior Scientist's Recommendation
The choice between this compound and Ethyl Cyanoacetate is a paradigm for strategic synthetic planning in drug discovery.
Ethyl Cyanoacetate is your rapid, cost-effective, and versatile tool for foundational chemistry. It is the reagent of choice for building carbon skeletons, exploring initial reaction pathways, and when an ester functionality is a desirable endpoint.
This compound , while being a downstream product of ECA, should be viewed as a specialized and more refined synthon. Select it when metabolic stability is paramount, when the N-aryl amide is a key pharmacophoric element, or for specific heterocyclic syntheses where its unique reactivity offers a more direct and efficient pathway. Understanding that ECA can serve as an in situ precursor for the amide in certain conditions is a high-level insight that can simplify reaction design and unlock novel synthetic routes.
Ultimately, a deep understanding of the subtle electronic differences between these two molecules empowers the medicinal chemist to make informed, strategic decisions, accelerating the journey from initial hit to viable drug candidate.
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A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-N-(4-methoxyphenyl)acetamide
This guide provides an in-depth comparison of analytical methods for the quantitative determination of 2-Cyano-N-(4-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the principles and practices of analytical method validation. Grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this guide emphasizes the causality behind experimental choices, ensuring a robust and reliable analytical procedure suitable for its intended purpose.[1][2][3]
Introduction: The "Why" of Analytical Method Validation
In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. For a compound such as this compound, accurate and precise measurement is critical for monitoring reaction kinetics, determining purity, and ensuring the quality of the final active pharmaceutical ingredient (API). Analytical method validation provides documented evidence that a method is fit for its intended purpose, ensuring the integrity of the generated data.[4][5][6] This guide will focus on a primary High-Performance Liquid Chromatography (HPLC) method and draw comparisons with Ultra-Performance Liquid Chromatography (UPLC) as a viable alternative, highlighting the relative merits of each through the lens of validation parameters.
The Foundation of a Validated Method: A Workflow Overview
The validation of an analytical method is a systematic process. Each step builds upon the last to create a comprehensive picture of the method's performance. The following diagram illustrates the typical workflow for validating an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
Comparative Analysis of Validation Parameters
This section delves into the core validation parameters as stipulated by ICH Q2(R1), providing a comparative analysis between a standard HPLC method and a potential UPLC alternative for this compound.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8][9][10] For this compound, this involves demonstrating that the analytical signal is solely from the compound of interest and not from starting materials like p-anisidine or cyanoacetic acid.
Experimental Approach:
-
Forced Degradation Studies: The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11]
-
Impurity Spiking: The sample is spiked with known impurities.
-
Blank Analysis: A solution containing all components except the analyte is analyzed to check for interfering peaks.
Comparison:
| Parameter | HPLC Method | UPLC Method | Rationale |
| Resolution of Impurities | Good separation of the main peak from known impurities and degradation products. | Excellent separation with higher resolution due to smaller particle size columns, leading to sharper peaks. | UPLC's smaller particle size enhances separation efficiency, providing greater confidence in peak purity. |
| Peak Purity Analysis | Photodiode Array (PDA) detector confirms peak purity. | PDA detector provides more definitive peak purity data due to better-resolved peaks. | Higher resolution in UPLC minimizes the chances of co-elution, leading to more reliable peak purity assessments. |
Linearity and Range: Defining the Method's Quantitative Boundaries
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4][12][13]
Experimental Approach: A minimum of five concentrations of this compound are prepared and analyzed. The response (peak area) is plotted against concentration, and a linear regression analysis is performed.
Illustrative Data & Comparison:
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria (ICH Q2(R1)) |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Dependent on the intended application. For an assay, a typical range is 80-120% of the test concentration.[15] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | Typically ≥ 0.997 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero. |
UPLC may offer a wider linear range in some cases due to its higher sensitivity, but for a well-behaved compound like this compound, both methods are expected to perform comparably in terms of linearity.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5][7][15]
Experimental Approach: Accuracy is assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels across the specified range, with a minimum of three replicates at each level.[4][15]
Illustrative Data & Comparison:
| Spiked Concentration | HPLC Method (% Recovery) | UPLC Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 99.8% | Typically 98.0% - 102.0% |
| 100% | 100.2% | 100.1% | Typically 98.0% - 102.0% |
| 120% | 101.1% | 100.8% | Typically 98.0% - 102.0% |
Both methods are capable of high accuracy. The slightly better precision of UPLC can sometimes lead to marginally improved accuracy data.
Precision: Consistency of Results
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Approach:
-
Repeatability: A minimum of six replicate injections of the same sample at 100% of the test concentration, or nine determinations across the specified range (3 concentrations, 3 replicates each).[4]
-
Intermediate Precision: The repeatability study is repeated by a different analyst on a different day.
Illustrative Data & Comparison:
| Parameter | HPLC Method (%RSD) | UPLC Method (%RSD) | Acceptance Criteria |
| Repeatability | ≤ 1.0% | ≤ 0.8% | Typically ≤ 2%[15] |
| Intermediate Precision | ≤ 1.5% | ≤ 1.2% | Typically ≤ 2% |
UPLC systems, with their lower dispersion and higher efficiency, often exhibit superior precision compared to conventional HPLC.
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Method's Sensitivity
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17]
Experimental Approach: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18][19]
Illustrative Data & Comparison:
| Parameter | HPLC Method | UPLC Method | Rationale |
| LOD | ~0.1 µg/mL | ~0.03 µg/mL | UPLC's sharper peaks lead to a better signal-to-noise ratio, resulting in lower detection limits. |
| LOQ | ~0.3 µg/mL | ~0.1 µg/mL | The enhanced sensitivity and precision of UPLC allow for reliable quantification at lower concentrations. |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][20][21][22][23] This provides an indication of its reliability during normal usage.
Experimental Approach: Key method parameters are varied within a realistic range, and the effect on the results is observed. For an HPLC/UPLC method, these may include:
-
pH of the mobile phase
-
Mobile phase composition
-
Column temperature
-
Flow rate
Illustrative Robustness Study Design:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| % Organic in Mobile Phase | 50% | 48% | 52% |
The results of the analysis under these varied conditions should not significantly deviate from the results under the nominal conditions. Both a well-developed HPLC and UPLC method should demonstrate good robustness.
Detailed Experimental Protocol: HPLC Method for this compound
This section provides a step-by-step protocol for the HPLC analysis of this compound.
4.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid[24] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform six replicate injections of the 100 µg/mL working standard solution to check for system suitability (RSD of peak areas should be ≤ 2.0%).
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion: Selecting the Appropriate Method
Both HPLC and UPLC are powerful techniques for the analysis of this compound. The choice between them often depends on the specific needs of the laboratory.
-
HPLC is a robust and reliable workhorse, suitable for most quality control applications. It is cost-effective and widely available.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity. This can be particularly beneficial for high-throughput screening, complex impurity profiling, and when lower detection limits are required.
Ultimately, a thoroughly validated analytical method, whether HPLC or UPLC, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and practices outlined in this guide provide a framework for achieving this critical objective.
References
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A Comparative Guide to the Biological Activity of 2-Cyano-N-(4-methoxyphenyl)acetamide and Its Derivatives
Introduction
In the landscape of medicinal chemistry, the 2-cyanoacetamide scaffold has emerged as a privileged structure, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of the cyano and acetamide moieties allows for facile chemical modifications, leading to the generation of extensive compound libraries for drug discovery programs. Among these, N-aryl-2-cyanoacetamides have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of the biological activity of 2-Cyano-N-(4-methoxyphenyl)acetamide and its key derivatives. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.
The Core Moiety: this compound
This compound serves as our reference compound. The presence of the electron-donating methoxy group at the para-position of the phenyl ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. This guide will explore how modifications to this core structure impact its therapeutic potential.
Anticancer Activity: A Tale of Substituents and Selectivity
Several studies have demonstrated the potential of 2-cyanoacetamide derivatives as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.
A study on novel N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety revealed significant cytotoxic activity against various human cancer cell lines[1]. While this study did not specifically include this compound, it highlights the anticancer potential of the broader class of N-substituted 2-cyanoacetamides. The cytocidal effect of the most active compounds was attributed to the up-regulation of caspases-3 and -9, key executioners of apoptosis[1].
Another study focused on 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides identified a derivative, 2-cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamide, that selectively inhibited the growth of some central nervous system, kidney, and breast cancer cell lines[2]. This underscores the importance of the substituents on the aryl ring in determining the anticancer potency and selectivity.
Similarly, novel phenothiazine-integrated cyanoacetamide derivatives have been synthesized and evaluated for their in vitro antioxidant and anticancer activities[3]. The most potent compound from this series exhibited significant activity against pancreatic tumor cells, AsPC1 and SW1990[3].
The following table summarizes the reported anticancer activities of various 2-cyanoacetamide derivatives, providing a comparative perspective.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative | PC3 (Prostate) | Not Specified | [1] |
| HepG2 (Liver) | Not Specified | [1] | ||
| Compound 12 | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative | PC3 (Prostate) | Not Specified | [1] |
| HepG2 (Liver) | Not Specified | [1] | ||
| Compound 6c | Phenothiazine integrated cyanoacrylamide | AsPC1 (Pancreatic) | Not Specified | [3] |
| SW1990 (Pancreatic) | Not Specified | [3] | ||
| Hit Compound | 2-cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamide | CNS, Kidney, Breast Cancer Cell Lines | Selectively Inhibited Growth | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (including this compound and its derivatives) and a vehicle control for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Exploring the Impact of N-Substitution
The 2-cyanoacetamide scaffold is also a promising framework for the development of novel antimicrobial agents. The nature of the substituent on the nitrogen atom of the acetamide has been shown to be a critical determinant of antimicrobial potency and spectrum.
A study on N-substituted 2-isocyanoarylacetamides demonstrated that these compounds exhibited fair to good activity against Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis, with a very good inhibitory effect against Candida albicans[4][5]. Conversely, they were found to be ineffective against Escherichia coli[4][5]. Another study on novel N-(2-hydroxyl-5-substitutedphenyl)acetamides reported that one derivative was active against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) value of 25 µg/ml[6].
Furthermore, research on newly synthesized N-(substituted phenyl)-2-chloroacetamides indicated that all tested compounds were effective against Gram-positive S. aureus and MRSA, less effective against Gram-negative E. coli, and moderately effective against the yeast C. albicans[7]. The study highlighted that halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active, likely due to their high lipophilicity facilitating passage through the microbial cell membrane[7].
The following table presents a summary of the antimicrobial activities of various N-substituted acetamide derivatives.
| Compound Class | Target Microorganism | Activity (MIC) | Reference |
| N-substituted 2-isocyanoarylacetamides | K. pneumoniae, S. aureus | Fairly Active | [4][5] |
| B. subtilis | Good Activity | [4][5] | |
| C. albicans | Very Good Inhibitory Effect | [4][5] | |
| E. coli | Ineffective | [4][5] | |
| N-(2-hydroxyl-5-substitutedphenyl)acetamides | Gram-positive bacteria, K. pneumoniae | 25 µg/ml | [6] |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective | [7] |
| E. coli | Less Effective | [7] | |
| C. albicans | Moderately Effective | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer and autoimmune disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Derivatives of 2-cyanoacetamide have shown promise in this area.
A study on (E)-2-Cyano-N,3-diphenylacrylamide, a compound structurally related to our core molecule, demonstrated significant anti-inflammatory potential[8]. In vitro assays showed a significant reduction in the production of nitrite and the pro-inflammatory cytokines IL-1β and TNF-α in macrophage cultures[8]. In vivo studies using a paw edema model also confirmed its anti-edematogenic activity[8].
Another investigation into 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogen substitutions on the aromatic ring exhibited favorable anti-inflammatory activity[5][9].
The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
The following table provides a snapshot of the anti-inflammatory activities of related acetamide derivatives.
| Compound ID | Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference |
| JMPR-01 | (E)-2-Cyano-N,3-diphenylacrylamide | J774 Macrophages | Reduced nitrite, IL-1β, and TNF-α production | [8] |
| CFA-induced paw edema (in vivo) | Significant anti-edematogenic activity | [8] | ||
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not Specified | Exhibited anti-inflammatory activity | [5][9] |
Signaling Pathways: Unraveling the Mechanism of Action
The biological activities of 2-cyanoacetamide derivatives are intrinsically linked to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
NF-κB Signaling in Inflammation and Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many anti-inflammatory and anticancer agents exert their effects by inhibiting the NF-κB pathway.
Simplified NF-κB signaling pathway.
Caspase Activation in Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The caspase family of proteases are central executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and ultimately, cell death.
Simplified intrinsic apoptosis pathway involving caspase activation.
Experimental Protocol: Western Blotting for Caspase-3 and NF-κB Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Methodology:
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, p65 subunit of NF-κB).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
Conclusion and Future Directions
The 2-cyanoacetamide scaffold represents a highly promising platform for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives, supported by experimental data and mechanistic insights.
The structure-activity relationship studies consistently highlight the critical role of the substituents on the N-aryl ring in modulating the biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activities, likely by increasing the lipophilicity and cellular uptake of the compounds. The methoxy group in our reference compound, this compound, is an electron-donating group, and its influence on the overall activity profile warrants further systematic investigation through the synthesis and evaluation of a focused library of analogs with varying electronic and steric properties at this position.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of derivatives with diverse substituents on the phenyl ring to establish more definitive structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel 2-cyanoacetamide-based therapeutics with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
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- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Horishny, V. Y., et al. (2021). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice.
- Bossio, R., Marcaccini, S., Pellegrini, G., & Pepino, R. (1992). N-substituted 2-isocyanoarylacetamides with antimicrobial activity. Arzneimittel-Forschung, 42(12), 1494–1497.
- Abdel-Aziz, A. A.-M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1449.
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- de Farias, J. M. P. R., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 25(21), 5003.
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- Kuş, C., et al. (1997). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Il Farmaco, 52(11), 685-689.
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A Researcher's Guide to the In Vitro Evaluation of Antitumor Activity of Synthesized Compounds
For researchers, scientists, and drug development professionals at the forefront of oncology research, the initial in vitro evaluation of synthesized compounds is a critical gateway in the drug discovery pipeline.[1][2][3] This guide provides an in-depth, technically-grounded framework for designing and executing a robust preliminary assessment of a compound's antitumor potential. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative.
The Strategic Framework: From Cytotoxicity to Mechanism of Action
A comprehensive in vitro evaluation is a multi-step process that aims to answer a series of progressively specific questions. Our journey begins with broad screening to identify cytotoxic agents and culminates in a more nuanced understanding of how a lead compound exerts its effects.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: High-level workflow for in vitro antitumor compound evaluation."; fontcolor="#5F6368"; fontsize=12; } .caption-style { font-style: italic; font-size: 10px; }
Part 1: Foundational Pillar - Assessing Cytotoxicity and Viability
The first critical step is to determine whether a synthesized compound can inhibit the growth of cancer cells or induce cell death. Several assays are available for this purpose, each with its own underlying principle, advantages, and limitations.
Comparative Analysis of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][5] | Well-established, inexpensive. | Can be affected by compounds that alter cellular metabolism; formazan crystals require solubilization.[6] |
| SRB Assay | Staining of total cellular protein with sulforhodamine B.[6][7][8] | Independent of metabolic activity, good for high-throughput screening.[6][8] | Fixation step required; does not distinguish between viable and dead cells at the time of fixation.[6] |
| CellTiter-Glo® | Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[1] | Highly sensitive, rapid one-step protocol.[1][9] | More expensive than colorimetric assays. |
Expert Insight: The choice between these assays often depends on the specific research question and the properties of the compound being tested. For initial high-throughput screening, the SRB assay is often preferred due to its robustness and independence from cellular metabolic activity.[6][8] However, if a compound is suspected to interfere with mitochondrial function, a non-metabolic assay like SRB is a more reliable choice than MTT.
Detailed Experimental Protocol: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Synthesized compound (and vehicle control, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat cells with a range of concentrations of the synthesized compound. Include a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.[7]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[6][7] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[7]
Data Analysis: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.[10][11][12] It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[10]
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} caption { label="Figure 2: Workflow for IC50 determination from cytotoxicity assay data."; fontcolor="#5F6368"; fontsize=12; } .caption-style { font-style: italic; font-size: 10px; }
Part 2: Unraveling the Mechanism - Apoptosis and Cell Cycle Analysis
Once a compound has demonstrated cytotoxic activity, the next logical step is to investigate how it is affecting the cancer cells. Two of the most common mechanisms of action for anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Investigating Apoptosis: A Multi-faceted Approach
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis.[13][14] Many chemotherapeutic agents exert their effects by triggering this pathway in cancer cells.[13] A robust assessment of apoptosis involves examining multiple hallmarks of the process.[13][14]
Key Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells by flow cytometry.[15][16] PI is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells, allowing for the differentiation of cell populations.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[13] Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[16][17]
-
TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[13] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[13]
Detailed Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cancer cell line
-
Synthesized compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Data Interpretation: The results of the flow cytometry analysis will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Analyzing Cell Cycle Progression
Disruption of the normal progression through the cell cycle is another key mechanism of action for many anticancer drugs.[18][19] Flow cytometry is a powerful tool for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][20][21]
Detailed Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Cancer cell line
-
Synthesized compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified duration.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.[21]
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of the PI, which is proportional to the DNA content.[20]
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. By comparing the cell cycle distribution of treated cells to that of control cells, one can determine if the compound induces cell cycle arrest at a particular phase.
Part 3: Target Validation with Western Blotting
If the synthesized compound is designed to interact with a specific molecular target, it is crucial to validate this interaction within the cellular context. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.[22][23]
Detailed Experimental Protocol: Western Blotting for Target Engagement
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (and its phosphorylated form, if applicable)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.[22]
Expert Insight: A well-designed western blot experiment will not only confirm changes in the expression of the target protein but can also provide insights into the downstream signaling pathways affected by the compound. For example, if the compound is a kinase inhibitor, one would expect to see a decrease in the phosphorylation of its downstream substrates.[22]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 3: Key steps in the Western Blotting workflow."; fontcolor="#5F6368"; fontsize=12; } .caption-style { font-style: italic; font-size: 10px; }
Conclusion: A Pathway to Confident Drug Discovery
The in vitro evaluation of synthesized compounds is a foundational element of modern drug discovery. By employing a strategic and methodologically sound approach that progresses from broad cytotoxicity screening to more focused mechanistic studies, researchers can generate high-quality, interpretable data. This, in turn, enables the confident identification and prioritization of lead candidates for further preclinical and clinical development. The protocols and insights provided in this guide are intended to serve as a robust starting point for these critical investigations.
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- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Springer Nature. (n.d.). MTT Assay Protocol.
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A Researcher's Guide to the Structure-Activity Relationship of 2-Cyano-N-(4-methoxyphenyl)acetamide Analogs in Anticancer Drug Discovery
In the landscape of modern medicinal chemistry, the cyanoacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, 2-Cyano-N-(4-methoxyphenyl)acetamide serves as a foundational backbone for the development of potent therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, with a specific focus on their anticancer properties. By synthesizing data from multiple studies, we will explore how subtle molecular modifications can profoundly impact cytotoxic potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of cyanoacetamide-based anticancer candidates.
The this compound Core: A Promising Starting Point
The this compound molecule combines several key pharmacophoric features: a cyano group, an acetamide linker, and a methoxy-substituted phenyl ring. The cyano group can act as a hydrogen bond acceptor or participate in covalent interactions, while the amide linkage provides structural rigidity and hydrogen bonding capabilities. The p-methoxyphenyl moiety often plays a crucial role in receptor binding and can influence the compound's pharmacokinetic properties. The inherent reactivity and versatile synthetic handles of this scaffold make it an attractive starting point for the generation of diverse chemical libraries.[1][2]
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of this compound and its analogs is typically straightforward, often involving the condensation of a substituted aniline with a cyanoacetic acid derivative.[3][4] A general synthetic route is outlined below:
General Synthesis Protocol:
-
Amidation: Reacting p-anisidine with cyanoacetic acid in the presence of a coupling agent such as 1,3-diisopropylcarbodiimide (DIC) in a suitable solvent like tetrahydrofuran (THF).[5]
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the desired this compound.
Modifications to this core structure can be introduced by:
-
Utilizing different substituted anilines to explore the SAR of the N-phenyl ring.
-
Employing substituted cyanoacetic acid derivatives to modify the "eastern" portion of the molecule.
-
Further chemical transformations of the core structure.
The choice of synthetic route is often dictated by the desired structural modifications and the commercial availability of starting materials. The use of microwave-assisted synthesis has also been reported to accelerate these reactions.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Anticancer Activity
The anticancer activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the acetamide linker. The following sections dissect the SAR based on available data, focusing on antiproliferative activity against various cancer cell lines.
The Importance of the N-Aryl Moiety
The N-(4-methoxyphenyl) group is a critical determinant of activity. Modifications to this ring have a significant impact on cytotoxicity.
-
Substitution Pattern: The position of substituents on the phenyl ring is crucial. Generally, substitutions at the para position are well-tolerated and can enhance activity.
-
Electronic Effects: The presence of electron-donating groups (EDGs) like methoxy (-OCH3) or electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) can modulate the electronic properties of the ring system, influencing target binding. For instance, studies on similar scaffolds have shown that the presence of methoxy groups can be important for antimetastatic activity.[6]
-
Steric Hindrance: Bulky substituents can be detrimental to activity, likely due to steric clashes within the binding pocket of the biological target.
Table 1: Comparison of N-Aryl Substitutions on Anticancer Activity (Hypothetical Data Based on General SAR Principles)
| Compound ID | N-Aryl Substitution | Cancer Cell Line | IC50 (µM) |
| 1a | 4-methoxyphenyl | MCF-7 | 15.2 |
| 1b | 4-chlorophenyl | MCF-7 | 8.5 |
| 1c | 4-fluorophenyl | MCF-7 | 10.1 |
| 1d | 3,4-dimethoxyphenyl | MCF-7 | 25.8 |
| 1e | Phenyl | MCF-7 | >50 |
This table is a representative example based on general SAR trends observed in similar compound series and is for illustrative purposes.
Modifications of the Cyanoacetamide Moiety
The cyanoacetamide linker is not merely a spacer; its chemical features are integral to the biological activity.
-
α-Substitution: Introducing substituents at the α-carbon of the acetamide can influence the compound's conformation and interaction with the target. For instance, creating α,β-unsaturated derivatives through Knoevenagel condensation can lead to compounds with altered biological profiles.
-
Replacement of the Cyano Group: The cyano group is a strong electron-withdrawing group and a key pharmacophore. Its replacement with other small, electron-withdrawing groups can help probe the binding requirements at this position.
Table 2: Impact of Cyanoacetamide Modifications on Anticancer Activity (Hypothetical Data)
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 1a | None | A549 | 12.8 |
| 2a | α-benzylidene | A549 | 5.2 |
| 2b | α-cyclopentylidene | A549 | 7.9 |
This table is a representative example based on general SAR trends observed in similar compound series and is for illustrative purposes.
Experimental Protocols for In Vitro Anticancer Evaluation
To ensure the reliability and reproducibility of SAR data, standardized in vitro assays are paramount. The following are representative protocols for assessing the anticancer activity of novel this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).[8]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationships of this compound analogs has revealed several key insights for the design of novel anticancer agents. The N-aryl moiety and the α-position of the acetamide are critical for modulating cytotoxic potency. Future research should focus on:
-
Systematic Library Synthesis: A more systematic approach to analog synthesis, exploring a wider range of substituents and their positional isomers, is needed to build a more comprehensive SAR model.
-
Target Identification: Elucidating the specific molecular target(s) of these compounds will enable more rational drug design and optimization.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and pharmacokinetic properties.
References
- National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. [Link]
- Springer. (n.d.).
- Hassan, M. H. A., Kamel, G., Khedr, M. A., Lamie, P. F., & Philoppes, J. N. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 99, 103837.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. [Link]
- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. PubMed Central. [Link]
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Navigating the Polar Landscape: A Comparative Guide to the Efficacy of Purification Methods for Polar Amides
For researchers, medicinal chemists, and professionals in drug development, the purification of polar amides presents a persistent challenge. Their inherent polarity, which makes them valuable in biological contexts, also complicates their separation from polar impurities and starting materials. This guide provides an in-depth, objective comparison of the leading purification methods for polar amides, grounded in experimental principles and practical insights to empower you to select the most effective strategy for your specific needs.
The Challenge of Polar Amide Purification
Polar amides possess a high affinity for polar solvents and stationary phases, leading to several common purification hurdles. In traditional normal-phase chromatography, strong retention can result in poor recovery and peak tailing. Conversely, in standard reversed-phase chromatography, these compounds often exhibit poor retention, eluting in or near the solvent front, which severely limits resolution. The key to successful purification lies in choosing a technique that can effectively modulate these polar interactions to achieve optimal separation.
A Comparative Analysis of Purification Techniques
This guide will explore the efficacy of four primary purification methods: Recrystallization, Reversed-Phase Chromatography with Polar-Embedded/Endcapped Columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).
Recrystallization: The Classic Approach
Recrystallization is a powerful, often underestimated, technique for purifying solid polar amides, particularly when dealing with crystalline compounds and thermally stable materials.[1] It leverages differences in solubility between the target amide and its impurities in a chosen solvent or solvent system.
Scientific Principle: The core principle of recrystallization is the controlled precipitation of the desired compound from a supersaturated solution, leaving impurities behind in the mother liquor. An ideal solvent will dissolve the amide sparingly at room temperature but readily at elevated temperatures.[2]
Generalized Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Screen various polar solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) to find one that provides a significant solubility differential with temperature.[1][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude amide in a minimal amount of the hot solvent to create a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Seeding with a small crystal of the pure compound can initiate crystallization if necessary.
-
Cooling: Once the solution has reached room temperature, further cool it in an ice bath to maximize the yield of precipitated crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Advantages:
-
Cost-effective and Scalable: Recrystallization is an economical method that can be readily scaled up for larger quantities of material.
-
High Purity: When successful, it can yield highly pure crystalline products.
-
Environmentally Friendly: Can often be performed with greener solvents.
Limitations:
-
Not Universally Applicable: Only suitable for solid compounds that can form stable crystals. Amorphous solids or oils cannot be purified by this method.
-
Yield Loss: Some product will always remain dissolved in the mother liquor, leading to potential yield loss.
-
Compound Stability: Not suitable for thermally labile compounds.
Reversed-Phase Chromatography: Adapting for Polarity
Standard reversed-phase chromatography, with its nonpolar stationary phases (like C18), often fails to retain polar amides. However, advancements in column technology have introduced polar-embedded and polar-endcapped stationary phases that overcome this limitation.
Scientific Principle: Polar-embedded columns incorporate a polar functional group (e.g., an amide or carbamate) within the long alkyl chain of the stationary phase.[5] This embedded polar group alters the selectivity of the stationary phase, increasing its polarity and enabling it to retain polar analytes through a combination of hydrophobic and polar interactions. This also makes the phase compatible with highly aqueous mobile phases without the risk of phase collapse.
Generalized Experimental Protocol: Preparative HPLC with a Polar-Embedded Column
-
Analytical Method Development: First, develop an analytical scale method on a column with a polar-embedded stationary phase (e.g., a C18-amide). The goal is to achieve good resolution between the target amide and its impurities.[6]
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of water (often with a modifier like 0.1% formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[6]
-
Gradient Optimization: Develop a gradient that effectively separates the compounds of interest, starting with a higher aqueous content to retain the polar amide and gradually increasing the organic content to elute it.[6]
-
Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase chemistry. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.[6]
-
Sample Loading: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Fraction Collection: Collect fractions as the purified amide elutes from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.
Advantages:
-
High Resolution: Capable of separating complex mixtures with high efficiency.
-
Versatility: A wide range of polar-embedded columns with different selectivities are available.[7]
-
Amenable to Automation: Modern HPLC systems allow for automated purification of multiple samples.
Limitations:
-
Cost: Preparative HPLC can be expensive due to the high cost of columns, solvents, and instrumentation.
-
Solvent Consumption: Can generate significant amounts of solvent waste.
-
Throughput: While automated, it can be time-consuming for large numbers of samples or large-scale purifications.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is a powerful technique specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] It utilizes a polar stationary phase (such as bare silica, or phases functionalized with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10][11]
Scientific Principle: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content.[12][13] This is essentially the opposite of reversed-phase chromatography.[10]
Generalized Experimental Protocol: HILIC Purification
-
Column Selection: Choose a HILIC column with a stationary phase that provides good retention for your target amide. Amide- and amino-bonded phases are often good starting points.[11][14]
-
Mobile Phase Preparation: The mobile phase typically consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape.[13]
-
Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the stable aqueous layer on the stationary phase.
-
Gradient Development: Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient with an increasing concentration of the aqueous buffer to elute the polar compounds.[12]
-
Sample Injection: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.
-
Fraction Collection and Post-Processing: Collect fractions and remove the solvent to isolate the purified amide.
Advantages:
-
Excellent Retention of Polar Compounds: Specifically designed for the retention and separation of highly polar analytes.[8]
-
Orthogonal Selectivity to Reversed-Phase: Provides a different separation mechanism, which is beneficial for complex mixtures.[15]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase leads to more efficient desolvation and ionization in mass spectrometry detectors.[16]
Limitations:
-
Longer Equilibration Times: Requires careful and sometimes lengthy column equilibration for reproducible results.[16]
-
Sample Solubility: Samples must be soluble in the high-organic mobile phase.
-
Matrix Effects: Can be more susceptible to matrix effects from salts in the sample.
Supercritical Fluid Chromatography (SFC): The Green Alternative
SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[17] It is gaining popularity as a "green" alternative to normal- and reversed-phase chromatography due to its reduced solvent consumption.[18]
Scientific Principle: In its supercritical state, carbon dioxide exhibits properties of both a liquid and a gas, allowing it to dissolve analytes like a liquid while having low viscosity and high diffusivity like a gas. This results in fast and efficient separations. For polar compounds, a polar organic co-solvent (e.g., methanol) is typically added to the CO2 mobile phase to increase its elution strength. The separation occurs on a packed column, often with stationary phases similar to those used in HPLC.[17]
Generalized Experimental Protocol: SFC Purification
-
Column and Co-solvent Screening: Analytical scale screening is performed to select the optimal stationary phase and co-solvent that provide the best separation. A variety of column chemistries, including those with amide functionalities, can be used.[17][18]
-
Method Optimization: The gradient of the co-solvent, system pressure, and temperature are optimized to achieve the desired resolution.
-
Scale-Up to Preparative SFC: The optimized analytical method is scaled up to a preparative SFC system.[19]
-
Sample Injection: The sample is dissolved in a suitable solvent. Interestingly, solvents like DMSO can sometimes be used to enhance loading capacity in SFC.[19]
-
Fraction Collection: Fractions are collected as they elute. The CO2 rapidly vaporizes, leaving the purified compound in the co-solvent, which simplifies post-processing.
-
Solvent Removal: The co-solvent is evaporated to yield the final product.
Advantages:
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[18]
-
Reduced Solvent Consumption: Significantly less organic solvent is used compared to preparative HPLC, making it a more environmentally friendly and cost-effective option.[18]
-
Simplified Post-Processing: The evaporation of CO2 simplifies the isolation of the purified compound.
Limitations:
-
Specialized Equipment: Requires dedicated SFC instrumentation.
-
Sample Solubility: Analytes must be soluble in the supercritical fluid/co-solvent mixture.
-
Limited Polarity Range: While effective for many polar compounds, extremely polar or ionic compounds can still be challenging to purify by SFC.
Comparative Summary
| Feature | Recrystallization | Reversed-Phase (Polar-Embedded) | HILIC | SFC |
| Principle | Differential Solubility | Hydrophobic & Polar Interactions | Partitioning into Aqueous Layer | Partitioning in Supercritical Fluid |
| Best Suited For | Crystalline Solids | Moderately to Highly Polar Amides | Very Polar & Hydrophilic Amides | Chiral & Achiral Polar Amides |
| Purity | Potentially Very High | High | High | High |
| Recovery | Variable, potential loss in mother liquor | Good to High | Good to High | Good to High |
| Scalability | Excellent | Good | Moderate | Good |
| Speed | Slow (cooling process) | Moderate to Fast | Moderate (long equilibration) | Very Fast |
| Cost | Low | High | Moderate | High (initial investment) |
| Solvent Waste | Low | High | Moderate | Very Low |
Decision-Making Workflow for Polar Amide Purification
The selection of the optimal purification method is a critical step that depends on the specific properties of the target amide, the nature of the impurities, and the desired scale of the purification.
Caption: A decision-making workflow for selecting the appropriate purification method for a polar amide.
Conclusion
The purification of polar amides requires a thoughtful and systematic approach. While traditional methods like recrystallization remain valuable for crystalline solids, chromatographic techniques offer greater versatility and resolving power for a wider range of compounds. The development of polar-embedded reversed-phase columns has significantly expanded the utility of this robust technique for polar analytes. For very polar and hydrophilic amides, HILIC provides superior retention and an orthogonal separation mechanism. Furthermore, SFC is emerging as a powerful, fast, and green alternative, particularly for both achiral and chiral separations. By understanding the principles, advantages, and limitations of each method, researchers can confidently navigate the challenges of polar amide purification and efficiently obtain high-purity compounds for their downstream applications.
References
- Edelmann, F. T. (2020). What is the best technique for amide purification?
- LCGC International. (2010). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
- Advanced Materials Technology. HALO RP-Amide Columns. HPLC. [Link]
- Agilent Technologies. (2018). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]
- University of Toronto. (2015).
- Pharmaceutical Technology. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. [Link]
- Chromatography Today. (2019). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
- University of California, Los Angeles. Column chromatography. UCLA Chemistry and Biochemistry. [Link]
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
- Borges-Muñoz, A. C., & Colón, L. A. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
- University of Colorado Boulder. Column Chromatography Procedures.
- Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- University of Rochester. Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. ScienceMadness Discussion Board. [Link]
- Waters Corporation. Preparative Scale Chromatography of a Commercially-Available Sweetener using XBridge BEH Amide OBD Prep Columns.
- MIT OpenCourseWare. (2009). Column Chromatography | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
- MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp. [Link]
- Merck SeQuant. A PRACTICAL GUIDE TO HILIC. Nest Group. [Link]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
- Agilent Technologies.
- Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]
- Guillarme, D. (2014). HILIC: The Pros and Cons.
- ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Chen, J., et al. (2012). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography.
- Waters Corporation. Preparative SFC Method Development.
- Ojeda-Amador, A. I., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(18), 4256. [Link]
- West, C. (2015). How Good is SFC for Polar Analytes?.
- Jones, K. (2002). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis: Confirming Chemical Transformation from Starting Material to Product
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. Verifying that starting materials have been consumed and the desired product has been formed with high purity is a foundational requirement for advancing any project. This guide provides an in-depth comparison of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—as a complementary toolkit for this critical task. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Overall Analytical Workflow
A successful spectroscopic analysis hinges on a logical and systematic process. Before delving into individual techniques, it's essential to visualize the entire workflow, from the initial reaction workup to the final data integration. This process ensures that samples are handled correctly and that the data from each technique can be synergistically interpreted.
Caption: High-level workflow for spectroscopic confirmation of a chemical product.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1][2] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these vibrations.[3] By comparing the IR spectrum of the starting material to that of the product, one can quickly ascertain if the expected functional group transformation has occurred.
Application in Practice: The Esterification of Acetic Acid
A classic example is the Fischer esterification of acetic acid with ethanol to produce ethyl acetate.[4]
-
Starting Materials: Acetic acid (a carboxylic acid) and ethanol (an alcohol).
-
Product: Ethyl acetate (an ester).
The key transformation is the conversion of the carboxylic acid's -COOH group and the alcohol's -OH group into an ester's -COOR group.
Key Spectral Changes to Expect:
-
Disappearance of Reactant Peaks: The most telling sign of reaction completion is the disappearance of the very broad O-H stretching band from the carboxylic acid (centered around 3000 cm⁻¹) and the broad O-H band from the alcohol (around 3300 cm⁻¹).[5]
-
Appearance of Product Peaks: Concurrently, a new, strong C=O stretching band for the ester will appear around 1735-1750 cm⁻¹.[6] Additionally, characteristic C-O stretching bands for the ester will emerge in the 1150-1250 cm⁻¹ region.[7]
Data Summary: IR Comparison
| Compound | Functional Group | Key IR Absorption Band (cm⁻¹) |
|---|---|---|
| Acetic Acid | Carboxylic Acid O-H | ~3000 (very broad) |
| Acetic Acid | Carbonyl C=O | ~1710 |
| Ethanol | Alcohol O-H | ~3300 (broad) |
| Ethyl Acetate | Ester C=O | ~1740 (strong) |
| Ethyl Acetate | Ester C-O | ~1240 (strong) |
Experimental Protocol: FTIR Analysis of a Liquid Sample (Thin Film Method)
This protocol is suitable for neat (undiluted) liquid samples.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Acquire a background spectrum with nothing in the sample compartment. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Plate Preparation: Place one clean, polished salt plate (e.g., NaCl or KBr) onto a clean surface.[8] These plates are used because they are transparent to infrared radiation.[9]
-
Sample Application: Using a pipette, place one to two drops of the purified liquid product onto the center of the salt plate.[8]
-
Create the Film: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[8]
-
Acquire Spectrum: Place the "sandwich" plate assembly into the sample holder in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]
-
Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent like anhydrous isopropanol or chloroform, then store them in a desiccator to prevent damage from atmospheric moisture.[8][9]
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For a synthetic chemist, its primary role is to confirm the molecular weight of the product.[11] The sample is ionized, causing the molecule to form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound.[12]
Application in Practice: Esterification Example
Comparing the mass spectra of the starting materials and the product provides definitive evidence of the chemical transformation.
-
Acetic Acid (C₂H₄O₂): Molecular Weight = 60.05 g/mol . Expect a molecular ion peak at m/z = 60.
-
Ethanol (C₂H₆O): Molecular Weight = 46.07 g/mol . Expect a molecular ion peak at m/z = 46.
-
Ethyl Acetate (C₄H₈O₂): Molecular Weight = 88.11 g/mol . Expect a molecular ion peak at m/z = 88.
The absence of peaks at m/z 60 and 46 and the appearance of a strong peak at m/z 88 in the product's spectrum confirms that the new, heavier molecule has been formed. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the confirmation of the molecular formula.[12]
Data Summary: Molecular Weight Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) Peak (m/z) |
|---|---|---|---|
| Acetic Acid | C₂H₄O₂ | 60.05 | 60 |
| Ethanol | C₂H₆O | 46.07 | 46 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 88 |
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion, or "shotgun," analysis is a fast method where the sample is introduced directly into the mass spectrometer without prior chromatographic separation.[13]
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). The solvent choice is critical as it must be compatible with the ionization source.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.[14] Set up the ionization source (e.g., Electrospray Ionization - ESI) with appropriate parameters for flow rate, capillary voltage, and gas temperatures.[14]
-
Sample Infusion: Load the sample solution into a syringe and place it in a syringe pump. Connect the syringe to the MS ion source via PEEK tubing.
-
Data Acquisition: Begin infusing the sample at a low, stable flow rate (e.g., 5-10 µL/min).[15] Once the ion signal is stable, begin acquiring data over the desired mass range.
-
Analysis: Observe the full scan spectrum for the parent ion corresponding to the expected molecular weight of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The High-Resolution Blueprint
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry.[16] It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C). By analyzing the chemical shift, integration, and splitting patterns, one can piece together the precise connectivity of the molecule.[17]
Application in Practice: Esterification Example
Comparing the ¹H NMR spectra of the starting materials and the product provides an unambiguous structural confirmation.
-
Acetic Acid: Will show two signals: a singlet for the methyl protons (-CH₃) around 2.1 ppm and a very broad singlet for the acidic proton (-COOH) typically above 10 ppm.
-
Ethanol: Will show three signals: a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).
-
Ethyl Acetate: The product spectrum is a composite of these fragments, rearranged. It will show a triplet (3H) for the CH₃ of the ethyl group, a quartet (2H) for the -O-CH₂- of the ethyl group (shifted downfield to ~4.1 ppm due to the adjacent oxygen), and a singlet (3H) for the CH₃ of the acetyl group around 2.0 ppm. The disappearance of the broad -COOH and -OH signals is a key indicator of reaction success.
Data Summary: ¹H NMR Chemical Shift Comparison
| Compound | Protons | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|---|
| Acetic Acid | -CH ₃ | ~2.1 | Singlet | 3H |
| -COOH | >10 | Broad Singlet | 1H | |
| Ethanol | -CH ₃ | ~1.2 | Triplet | 3H |
| -CH ₂- | ~3.7 | Quartet | 2H | |
| -OH | Variable, broad | Singlet | 1H | |
| Ethyl Acetate | -O-CH₂-C H₃ | ~1.3 | Triplet | 3H |
| CH₃-C(=O)- | ~2.0 | Singlet | 3H |
| | -O-C H₂-CH₃ | ~4.2 | Quartet | 2H |
Experimental Protocol: High-Resolution NMR Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.[18] A poorly prepared sample can lead to broad peaks and inaccurate results.
-
Sample Weighing: Accurately weigh 5-20 mg of the purified product for a standard ¹H NMR experiment.[18]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[18] Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the instrument to "lock" onto, stabilizing the magnetic field.[19][20]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[18][21] The final solution height in the NMR tube should be around 5 cm.[20]
-
Filtration: To remove any dust or particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21][22]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[21] Wipe the outside of the tube with a lint-free tissue to remove any fingerprints or dust before inserting it into the spectrometer.[18]
-
Acquisition: Insert the sample into the spectrometer. The instrument will then perform locking, shimming (optimizing magnetic field homogeneity), and tuning before acquiring the data.[18]
A Synergistic Approach: Integrating the Data
While each technique is powerful on its own, their true strength lies in their combined, synergistic use. No single technique provides all the answers, but together they build an irrefutable case for the product's identity and purity.
Caption: A logic diagram showing the complementary nature of IR, MS, and NMR data.
By following these detailed protocols and integrating the data logically, researchers can confidently verify the outcome of their synthetic efforts, ensuring the scientific integrity required for successful drug discovery and development.
References
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A Comparative Guide to the Cytotoxicity of Substituted Cyanoacetamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Cyanoacetamide Scaffold
The cyanoacetamide moiety is a versatile pharmacophore and a key building block in medicinal chemistry. Its unique electronic and structural features, characterized by a reactive methylene group positioned between a nitrile and an amide group, make it an attractive scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. In recent years, numerous derivatives of cyanoacetamide have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.
The mechanism of action for many cytotoxic cyanoacetamides is linked to their ability to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Understanding how different substituents on the cyanoacetamide core influence this cytotoxic activity is paramount for the rational design of more potent and selective drug candidates. This guide will delve into these nuances, supported by experimental data.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of substituted cyanoacetamides is profoundly influenced by the nature and position of the substituents on the core structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cyanoacetamide derivatives against several human cancer cell lines, providing a basis for a detailed structure-activity relationship discussion.
| Compound/Derivative Class | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Phenothiazine-based Cyanoacrylamides | ||||
| Compound 6c | Phenothiazine moiety | AsPC1 (Pancreatic) | 37.32 | [1] |
| SW1990 (Pancreatic) | Not Specified | [1] | ||
| Compound 6d | Phenothiazine moiety | AsPC1 (Pancreatic) | 39.07 | [1] |
| SW1990 (Pancreatic) | Not Specified | [1] | ||
| N-hetaryl-2-cyanoacetamides | ||||
| Compound 11 | 4,5,6,7-Tetrahydrobenzo[b]thiophene | PC3 (Prostate) | Highly Active | [2] |
| HepG2 (Liver) | Highly Active | [2] | ||
| Compound 12 | 4,5,6,7-Tetrahydrobenzo[b]thiophene | PC3 (Prostate) | Highly Active | [2] |
| HepG2 (Liver) | Highly Active | [2] | ||
| bis-Cyanoacrylamide Derivatives | ||||
| Compound 3e | Sulphamethoxazole linkage | A549 (Lung) | 2.3 | [3] |
| Compound 3f | Sulphamethoxazole linkage | A549 (Lung) | 1.15 | [3] |
| Phenylacetamide Derivatives | ||||
| Compound 3j | p-Nitro | MDA-MB-468 (Breast) | 0.76 | [4] |
| Compound 3d | Not Specified | MDA-MB-468 (Breast) | 0.6 | [4] |
| PC-12 (Pheochromocytoma) | 0.6 | [4] | ||
| Compound 3c | Not Specified | MCF-7 (Breast) | 0.7 | [4] |
| Haloacetamides | ||||
| DIAcAm | Di-iodo | CHO (Chinese Hamster Ovary) | Most Cytotoxic | [5] |
| IAcAm | Iodo | CHO (Chinese Hamster Ovary) | High Cytotoxicity | [5] |
| BAcAm | Bromo | CHO (Chinese Hamster Ovary) | Moderate Cytotoxicity | [5] |
| CAcAm | Chloro | CHO (Chinese Hamster Ovary) | Low Cytotoxicity | [5] |
Note: "Highly Active" indicates that the source reported significant cytotoxicity without specifying the exact IC50 value.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key trends in the structure-activity relationships of substituted cyanoacetamides:
-
Influence of Halogenation : The cytotoxicity of haloacetamides is directly related to the leaving ability of the halogen substituent. The trend follows the order I > Br >> Cl, indicating that iodo-substituted compounds are significantly more cytotoxic than their chloro-substituted counterparts.[5] This suggests that the mechanism of action may involve nucleophilic displacement of the halogen.
-
Impact of Aromatic Substituents : In phenylacetamide derivatives, the presence of a para-nitro group leads to potent cytotoxic effects against breast cancer cells.[4] This highlights the importance of electron-withdrawing groups on the phenyl ring in enhancing anticancer activity.
-
Role of Bulky Moieties : The incorporation of bulky, heterocyclic systems such as phenothiazine and tetrahydrobenzo[b]thiophene can confer significant cytotoxic properties.[1][2] These larger ring systems may facilitate better binding to the active sites of target enzymes.
-
Dimeric Structures : The potent activity of bis-cyanoacrylamide derivatives suggests that a dimeric structure, potentially allowing for simultaneous binding to multiple sites on a target protein, can lead to enhanced cytotoxicity.[3]
The following diagram illustrates the general structural features of cyanoacetamides and the key areas for substitution that modulate their cytotoxic activity.
Caption: Key substitution points on the cyanoacetamide scaffold and their general effect on cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery pipeline. The following are detailed, step-by-step methodologies for two of the most common in vitro cytotoxicity assays used in the characterization of novel cyanoacetamide derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test cyanoacetamide derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH activity in the supernatant is proportional to the number of dead cells.
Workflow Diagram:
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Plate Centrifugation: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Reaction Mixture: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the assay kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Conclusion and Future Directions
The cyanoacetamide scaffold continues to be a rich source of novel anticancer drug candidates. This guide has demonstrated that the cytotoxic activity of these compounds can be finely tuned through strategic chemical modifications. The structure-activity relationships highlighted herein, particularly the significant impact of halogenation and aromatic substitution, provide a rational basis for the design of next-generation cyanoacetamide derivatives with improved potency and selectivity.
Future research should focus on expanding the diversity of substituents and exploring novel heterocyclic systems fused to the cyanoacetamide core. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement into preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this promising class of cytotoxic agents.
References
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Krishnan, K. G., Kumar, C. U., Lim, W.-M., Mai, C.-W., Thanikachalam, P. V., & Ramalingan, C. (2020).
- LDH cytotoxicity assay. Protocols.io. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- LDH Assay. Cell Biologics Inc.. [Link]
- Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Health Perspectives. [Link]
- Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives.
- IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.
- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Molecular Docking with In Vitro Assays
In the landscape of modern drug discovery, molecular docking has emerged as a powerful computational tool, offering tantalizing glimpses into the intricate dance between a small molecule and its protein target. It is a hypothesis-generating engine, capable of screening vast virtual libraries and prioritizing compounds with the potential to become life-changing therapeutics. However, the silicon predictions of binding affinities and poses are just that—predictions. The journey from a promising docking score to a viable drug candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between in silico predictions and in vitro reality.
This is not a mere checklist of experiments. Instead, we will delve into the causality behind experimental choices, emphasizing the design of self-validating protocols that ensure the trustworthiness of your findings. Every step is grounded in the principles of scientific integrity, providing you with the insights to confidently advance your drug discovery pipeline.
The Imperative of Experimental Validation
Molecular docking algorithms, for all their sophistication, are based on simplified models of complex biological systems.[1][2] Scoring functions, which estimate binding affinity, are approximations and may not always perfectly correlate with real-world biological activity.[3][4][5][6] Factors such as protein flexibility, the presence of water molecules, and the cellular environment can all influence ligand binding in ways that are not fully captured by current computational models.[1][7] Therefore, in vitro validation is not just a confirmatory step; it is an essential part of the scientific method that tests the hypotheses generated by molecular docking.[8][9][10]
The following sections will explore a suite of in vitro assays, from direct biochemical measurements to more physiologically relevant cell-based approaches. We will dissect their underlying principles, provide detailed protocols, and discuss how to interpret the data in the context of your docking results.
The Workflow: From Docking to In Vitro Validation
A well-defined workflow is critical for systematically validating your computational hits. The process should be logical, starting with simpler, direct binding assays and progressing to more complex cellular models as confidence in a compound grows.
Caption: A generalized workflow from in silico molecular docking to in vitro experimental validation and lead optimization.
I. Biochemical Assays: Probing Direct Target Interaction
Biochemical assays provide the most direct evidence of a compound's interaction with its purified target protein.[11] These assays are crucial for confirming the primary hypothesis from molecular docking: does the compound physically bind to the target?
A. Enzyme Inhibition Assays: A Functional Readout of Binding
For targets that are enzymes, inhibition assays are a straightforward and powerful method to quantify the functional consequence of binding.[12][13] A decrease in enzyme activity in the presence of the compound is a strong indicator of interaction.
Causality: The docking prediction of a ligand binding to the active site of an enzyme suggests that it will interfere with substrate binding or catalysis. The enzyme inhibition assay directly tests this functional outcome.
Key Parameter: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. While a direct correlation between docking score and IC50 is not always observed, a trend is often expected for a series of related compounds.[4][6][14]
Step-by-Step Protocol: Generic Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the substrate.
-
Dissolve the test compounds (from your docking hits) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
-
Assay Setup (96-well plate format):
-
Positive Control: Enzyme + Substrate + Vehicle (e.g., DMSO). This represents 100% enzyme activity.
-
Negative Control: Substrate + Buffer (no enzyme). This measures the background signal.
-
Test Wells: Enzyme + Substrate + Test Compound (at various concentrations).
-
-
Incubation:
-
Add the enzyme and varying concentrations of the test compound (or vehicle) to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
Measure the change in absorbance over time using a plate reader at a wavelength appropriate for the product of the reaction. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of positive and negative controls is crucial. A known inhibitor of the enzyme should also be included as a reference compound to validate the assay's performance.
B. Binding Assays: Quantifying the Affinity of Interaction
Binding assays directly measure the interaction between a ligand and its target, providing key thermodynamic and kinetic parameters. These are particularly useful for targets that are not enzymes or when a direct measure of binding affinity is desired.
Principle: FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[15][16][17] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization.[18]
Application: FP is excellent for determining binding affinities (Kd) and for high-throughput screening in a competitive format, where unlabeled test compounds compete with the fluorescent tracer for binding to the target protein.[15][18]
Step-by-Step Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Prepare a solution of the purified target protein.
-
Prepare a solution of a fluorescently labeled ligand (tracer) known to bind to the target.
-
Prepare serial dilutions of the unlabeled test compounds.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add the serially diluted test compounds to the wells.
-
Controls: Include wells with only the tracer (minimum polarization) and wells with the tracer and the target protein (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in polarization with increasing concentrations of the test compound indicates displacement of the tracer.
-
Plot the polarization values against the logarithm of the test compound concentration to determine the IC50, which can then be converted to a binding affinity constant (Ki).
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[19][20] The target protein is immobilized on the chip, and a solution containing the test compound (analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time.[20][21]
Application: SPR provides a wealth of information, including the kinetics of binding (association and dissociation rates, ka and kd) and the equilibrium binding affinity (KD).[20] This detailed information can be invaluable for understanding the mechanism of action of a compound.[22]
Experimental Workflow Diagram for SPR
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Principle: ITC is considered the "gold standard" for measuring binding thermodynamics.[23] It directly measures the heat released or absorbed during a binding event.[24][25] A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
Application: A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[23][24][25][26] This provides a complete thermodynamic profile of the interaction, offering deep insights into the driving forces of binding.[24]
Data Presentation: Comparison of Biochemical Assay Outputs
| Assay | Key Parameter(s) | Throughput | Information Provided |
| Enzyme Inhibition | IC50 | High | Functional consequence of binding |
| Fluorescence Polarization | Ki, IC50 | High | Binding affinity (competitive) |
| Surface Plasmon Resonance | KD, ka, kd | Medium | Binding affinity and kinetics |
| Isothermal Titration Calorimetry | KD, n, ΔH, ΔS | Low | Complete thermodynamic profile |
II. Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for confirming direct binding, they lack the complexity of the cellular environment.[11] Cell-based assays provide a more biologically relevant system to evaluate a compound's activity.[11][27]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[28][29][30] The principle is based on the ligand-induced thermal stabilization of the target protein.[28][31] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[28][31]
Application: CETSA can confirm that a compound enters the cell and binds to its intended target in a physiological setting.[29][32] It is an invaluable tool for validating hits from docking screens and for lead optimization.
Step-by-Step Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control. Incubate under normal cell culture conditions to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[28]
-
-
Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).[28]
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[29]
-
Mechanism of CETSA
Caption: The principle of the Cellular Thermal Shift Assay (CETSA), demonstrating ligand-induced protein stabilization against heat denaturation.
Conclusion: An Iterative Approach to Drug Discovery
The validation of molecular docking results with in vitro assays is not a linear process but rather an iterative cycle of prediction, testing, and refinement. Discrepancies between in silico and in vitro results should not be viewed as failures but as opportunities to learn and improve our computational models. By combining the predictive power of molecular docking with the empirical rigor of in vitro assays, we can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately accelerating the development of novel therapeutics.
References
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- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
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- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- ResearchGate.
- PMC. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- NIH. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
- PLOS Computational Biology.
- Chelatec. In vitro binding Assays – Cell Based Assays.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- ScienceDirect. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
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- ResearchGate.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- SpringerLink. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Cyano-N-(4-methoxyphenyl)acetamide Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibitors
In the landscape of modern drug discovery, the 2-cyano-N-(4-methoxyphenyl)acetamide scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of cross-reactivity profiling for this important class of molecules. While high potency against a primary target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] A thorough understanding of a compound's selectivity profile is therefore not merely a regulatory hurdle, but a fundamental aspect of developing safer and more effective therapeutics.
This guide will delve into the rationale behind experimental choices for assessing cross-reactivity, provide detailed, field-tested protocols for key assays, and present a comparative analysis of hypothetical data for illustrative this compound derivatives. Our focus is on providing a practical and scientifically rigorous resource to empower researchers in their quest for novel therapeutics.
The Kinase Target Landscape: A Complex Web of Interactions
The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets.[3] This conservation makes achieving absolute selectivity a formidable challenge. For the purpose of this guide, we will consider a hypothetical series of this compound derivatives designed as inhibitors of a fictional kinase, "Kinase X," which plays a crucial role in a cancer-related signaling pathway.
Figure 1: A representative signaling pathway illustrating the role of "Kinase X" and potential for off-target interactions with other kinases like RAF.
Comparative Cross-Reactivity Analysis: A Triumvirate of Essential Screens
A robust cross-reactivity assessment for any small molecule inhibitor should, at a minimum, evaluate three key areas: kinome-wide selectivity, metabolic stability and potential for drug-drug interactions (Cytochrome P450 inhibition), and cardiovascular safety (hERG channel activity).
Kinome-Wide Selectivity Profiling
Broad screening against a panel of kinases is essential to identify off-target activities that could lead to toxicity or provide opportunities for drug repositioning.[4]
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Derivative A (Lead) | Derivative B (Optimized) | Derivative C (Control) |
| Kinase X (Primary Target) | 95 | 98 | 5 |
| Kinase Y (Family Member) | 65 | 15 | 2 |
| Kinase Z (Unrelated) | 45 | 5 | 3 |
| VEGFR2 | 70 | 25 | 8 |
| EGFR | 30 | 10 | 1 |
| SRC | 55 | 20 | 4 |
This data is illustrative and intended for comparative purposes.
The hypothetical data above demonstrates a common scenario in lead optimization. Derivative A, while potent against the primary target, exhibits significant off-target activity. Derivative B represents a more desirable profile with improved selectivity.
This protocol outlines a standard radiometric assay for determining the inhibitory activity of a compound against a specific kinase.[5]
Figure 2: Workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, a mixture of cold ATP and [γ-33P]ATP, the specific protein or peptide substrate for the kinase of interest, and serial dilutions of the test compounds in DMSO.
-
Kinase Addition: Add the kinase solution to the wells of a 96- or 384-well plate.
-
Compound Addition: Add the test compounds to the wells containing the kinase. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Pre-incubation: Gently mix and pre-incubate the kinase and compound for a defined period (e.g., 10 minutes at room temperature) to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/[γ-33P]ATP and substrate mixture to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a filtermat, which captures the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Dry the filtermat and measure the incorporated radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Profiling
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[6][7][8][9] Assessing the inhibitory potential of new chemical entities against major CYP isoforms is a regulatory requirement.[10]
Table 2: Comparative CYP450 Inhibition Profile (IC50 in µM)
| CYP Isoform | Derivative A | Derivative B | Ketoconazole (Control) |
| CYP3A4 | 5.2 | > 50 | 0.02 |
| CYP2D6 | 12.8 | > 50 | 0.15 |
| CYP2C9 | 25.1 | > 50 | 0.5 |
| CYP1A2 | > 50 | > 50 | 0.08 |
This data is illustrative and intended for comparative purposes.
Derivative B shows a much cleaner profile with a lower risk of drug-drug interactions compared to Derivative A.
This protocol describes a common method for assessing CYP450 inhibition using fluorescent probe substrates.[7]
Figure 3: Workflow for a fluorescent in vitro CYP450 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare pooled human liver microsomes, an NADPH regeneration system, a fluorescent probe substrate specific for the CYP isoform being tested, and serial dilutions of the test compounds.
-
Microsome and Compound Addition: In a multi-well plate, add the human liver microsomes and the test compounds (or control inhibitor/vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system and the fluorescent substrate.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time, typically with shaking.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Fluorescence Reading: Measure the fluorescence of the metabolized product using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of CYP activity for each compound concentration and determine the IC50 value.
hERG Channel Inhibition Profiling
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11][12] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias, making hERG screening a critical safety assessment.[11]
Table 3: Comparative hERG Inhibition Profile (IC50 in µM)
| Compound | hERG IC50 (µM) |
| Derivative A | 2.5 |
| Derivative B | > 30 |
| E-4031 (Control) | 0.01 |
This data is illustrative and intended for comparative purposes.
Derivative A exhibits a significant hERG liability, which is resolved in the optimized Derivative B.
Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[11]
Figure 5: Workflow for computational off-target prediction.
Conclusion and Future Directions
The development of selective this compound derivatives requires a multi-faceted approach to cross-reactivity assessment. By integrating kinome-wide profiling, CYP450 inhibition assays, and hERG safety screening, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities. The illustrative data and detailed protocols provided in this guide serve as a blueprint for establishing a robust and self-validating system for evaluating these and other kinase inhibitors. Future advancements in proteomics-based cellular target engagement assays and predictive in silico modeling will further refine our ability to anticipate and mitigate off-target effects, ultimately leading to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Benchmarking the Stability of Novel Derivatives Against Known Compounds
For researchers, scientists, and professionals in drug development, understanding the stability of a novel chemical entity is paramount. It is a critical determinant of its potential as a therapeutic agent, influencing its safety, efficacy, and shelf life. This guide provides an in-depth, technically-focused framework for benchmarking the stability of novel derivatives against well-characterized, known compounds. By moving beyond a simple checklist of procedures, we will delve into the scientific rationale behind experimental design, ensuring that the data generated is not only robust and reliable but also provides a clear, comparative narrative of your molecule's resilience.
The Imperative of Comparative Stability Analysis
In the journey of drug discovery and development, a novel derivative does not exist in a vacuum. Its properties are invariably measured against existing standards or parent compounds. A direct comparison of stability provides essential context. Is the new derivative more or less susceptible to degradation under specific environmental conditions? Does a structural modification intended to enhance efficacy inadvertently introduce a stability liability? Answering these questions early in the development process can save invaluable time and resources.
Forced degradation studies are a cornerstone of this evaluation.[1][2] By subjecting a compound to stress conditions more severe than it would typically encounter, we can accelerate its decomposition.[1][3] This allows for the rapid identification of likely degradation pathways and the development of stability-indicating analytical methods.[1] When a novel derivative and a known compound are subjected to these same stress conditions in parallel, a direct and scientifically sound comparison of their intrinsic stability can be made.
Designing a Robust Comparative Stability Study
The design of your stability study is critical for generating meaningful comparative data. The goal is to create a controlled environment where any observed differences in degradation can be confidently attributed to the inherent properties of the molecules themselves.
The Lynchpin: Selecting Your Benchmark Compound
The choice of the "known compound" or reference standard is the first and arguably most important step.[4] This compound serves as your experimental control and the benchmark against which the stability of your novel derivative will be judged. An ideal benchmark compound is typically:
-
A well-characterized parent molecule: The compound from which your novel derivative was synthesized.
-
A close structural analog: A compound with a similar chemical scaffold that has a well-documented stability profile.
-
A marketed drug in the same therapeutic class: This can provide a clinically relevant benchmark for stability requirements.
Reference standards of high purity are essential for accurate and precise analytical measurements and for ensuring the quality and consistency of the final drug product.[3][4]
Establishing the Stress Conditions
The International Council for Harmonisation (ICH) guidelines provide a framework for the types of stress conditions that should be investigated.[2][5][6][7][8][9] For a comparative study, it is crucial that both the novel derivative and the known compound are subjected to identical stress conditions simultaneously.
Core Stress Conditions for Comparative Analysis:
| Stress Condition | Typical Experimental Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 80°C | Evaluates susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 80°C | Assesses stability in alkaline conditions. |
| Oxidation | 3-30% H₂O₂, room temperature | Probes for sensitivity to oxidative degradation. |
| Thermal Stress | 40°C to 80°C in 10°C increments | Determines the impact of heat on the molecule's integrity.[10] |
| Photostability | Exposure to a calibrated light source (e.g., Xenon lamp) | Assesses degradation upon exposure to light.[9] |
It is important to note that these are starting points. The severity of the conditions and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%. If significant degradation is observed within the first few months under accelerated conditions, further testing may be unnecessary.[7]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive workflow for a comparative forced degradation study.
Step 1: Preparation of Stock Solutions and Samples
-
Stock Solutions: Accurately prepare stock solutions of the novel derivative and the known compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The concentration should be high enough to allow for dilution to the final working concentration for analysis.
-
Sample Preparation for Each Stress Condition:
-
For each stress condition (acid, base, oxidation, thermal, photolytic), prepare separate reaction vials for the novel derivative and the known compound.
-
Add a known volume of the respective stock solution to each vial.
-
For hydrolytic and oxidative studies, add the appropriate stress reagent (e.g., HCl, NaOH, H₂O₂).
-
For thermal and photolytic studies, the samples will be subjected to the stress conditions directly.
-
Include a "control" or "time-zero" sample for each compound that is not subjected to the stress condition. This sample should be diluted and analyzed immediately.
-
Step 2: Execution of Forced Degradation
-
Incubation: Place the vials for thermal and hydrolytic studies in a temperature-controlled environment (e.g., oven, water bath). Place the photostability samples in a photostability chamber.
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of sampling should be adjusted based on the lability of the compounds.
-
Neutralization (for hydrolytic studies): At each time point, withdraw an aliquot of the sample and immediately neutralize it with an equimolar amount of the corresponding acid or base to quench the degradation reaction.
-
Sample Storage: If not analyzed immediately, store the collected samples at a low temperature (e.g., -20°C) and protected from light to prevent further degradation.
Step 3: Analytical Method and Data Acquisition
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[4]
-
Method Development: Develop an HPLC method (or other suitable analytical technique) that can resolve the parent compounds (novel derivative and known compound) from all potential degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for identifying and characterizing the degradants.[4]
-
Analysis: Analyze the control and stressed samples from each time point.
-
Data Collection: For each chromatogram, record the peak area of the parent compound and any degradation products.
Interpreting the Data: Key Comparative Metrics
The primary goal is to quantitatively compare the stability of the novel derivative to the known compound. The following metrics are essential for this comparison.
Percentage of Degradation
This is the most direct measure of stability. It is calculated for each time point under each stress condition.
Formula: % Degradation = [(Area_initial - Area_time_t) / Area_initial] * 100
Where:
-
Area_initial is the peak area of the parent compound at time zero.
-
Area_time_t is the peak area of the parent compound at a specific time point.
Degradation Rate Constant (k)
Assuming first-order kinetics, which is common for drug degradation, the rate constant can be determined by plotting the natural logarithm of the remaining parent compound concentration versus time.
Formula (First-Order Kinetics): ln[C]t = -kt + ln[C]₀
Where:
-
[C]t is the concentration of the parent compound at time t.
-
[C]₀ is the initial concentration of the parent compound.
-
k is the degradation rate constant.
The slope of the resulting linear plot will be equal to -k. A larger k value indicates a faster rate of degradation and thus lower stability.
Half-Life (t₁/₂)
The half-life is the time required for the concentration of the parent compound to decrease by 50%. For a first-order reaction, it is related to the rate constant.
Formula (First-Order Kinetics): t₁/₂ = 0.693 / k
A shorter half-life signifies lower stability.
Visualizing the Comparison: Data Presentation and Diagrams
Clear and concise presentation of the comparative data is crucial for effective communication of the results.
Comparative Degradation Profile Table
| Stress Condition | Compound | % Degradation at 24h | Degradation Rate Constant (k) (h⁻¹) | Half-Life (t₁/₂) (h) |
| 0.1 M HCl, 60°C | Novel Derivative | 15.2 | 0.0068 | 101.9 |
| Known Compound | 8.5 | 0.0037 | 187.3 | |
| 0.1 M NaOH, 60°C | Novel Derivative | 25.8 | 0.0125 | 55.4 |
| Known Compound | 35.1 | 0.0182 | 38.1 | |
| 10% H₂O₂, RT | Novel Derivative | 5.1 | 0.0022 | 315.0 |
| Known Compound | 4.8 | 0.0020 | 346.5 |
Diagrams for Clarity
Visual representations can significantly enhance the understanding of the experimental workflow and the relationships between the different components of the study.
Caption: Overall workflow for the comparative stability study.
Caption: Hypothetical comparative degradation pathways.
Conclusion: A Foundation for Informed Decisions
Benchmarking the stability of a novel derivative against a known compound is a critical exercise in drug development. It provides a scientifically rigorous assessment of a molecule's robustness and potential liabilities. By employing a well-designed comparative forced degradation study, researchers can gain invaluable insights into the degradation pathways and kinetics of their novel compounds. The quantitative metrics derived from such studies—percentage of degradation, rate constants, and half-lives—offer a clear and objective basis for comparison. This data-driven approach empowers scientists and drug development professionals to make informed decisions, prioritize promising candidates, and ultimately, accelerate the journey from discovery to a safe and effective medicine.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Cyano-N-(4-methoxyphenyl)acetamide
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Cyano-N-(4-methoxyphenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind these essential protocols.
Understanding the Hazard Profile of this compound
Before we can safely dispose of any chemical, we must first understand its intrinsic hazards. This compound is classified as a hazardous substance.[1] A thorough review of its Safety Data Sheet (SDS) reveals the following key concerns:
-
Acute Toxicity: The compound is harmful if swallowed.[1][2][3]
-
Irritation: It is known to cause skin and serious eye irritation.[1][2][4][5][6]
-
Respiratory Issues: Inhalation of dust may lead to respiratory irritation.[2][5][6]
-
Hazardous Decomposition: Under fire conditions, this compound can decompose to produce toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[2][7]
This hazard profile dictates the stringent handling and disposal protocols that follow. The presence of the cyano group (C≡N) is of particular note, as cyanide-containing compounds are subject to specific waste management regulations due to their potential to release highly toxic hydrogen cyanide gas, especially under acidic conditions.[8][9]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. | |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. | |
| Serious Eye Irritation | Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when splashing is a risk. | |
| Specific target organ toxicity (single exposure), Respiratory system | Use in a well-ventilated area or with a chemical fume hood. For larger quantities or dusty conditions, a NIOSH-approved respirator may be required. |
The Golden Rule: Waste Minimization
The most effective disposal procedure is to minimize the generation of waste in the first place.[8][10][11] Before commencing any experimental work, consider the following principles of source reduction:
-
Thoughtful Planning: Accurately calculate the required quantities of this compound for your experiment to avoid purchasing excessive amounts.
-
Inventory Management: Maintain a detailed chemical inventory to prevent redundant purchases.[8]
-
Share Resources: Collaborate with neighboring labs to share surplus chemicals.[8][10]
By adopting these practices, you not only reduce the environmental impact but also minimize disposal costs and associated risks.
Step-by-Step Disposal Protocol for this compound
All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[12] The following protocols provide a clear pathway for the safe disposal of this compound.
Segregation of Waste Streams
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[13]
-
Solid Waste:
-
Place un-used or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, filter paper), into a designated "Solid Chemical Waste" container.
-
This container should be clearly labeled with a hazardous waste tag provided by your institution's EHS department.
-
Crucially, do not mix this waste with other chemical solids unless you are certain of their compatibility.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated "Liquid Chemical Waste" container.
-
Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent (e.g., ethanol, acetone), use a "Non-Halogenated Organic Waste" container. This segregation is critical as the disposal methods and costs for these two types of solvents differ significantly.[12]
-
Aqueous solutions should be collected separately. Never dispose of chemical solutions down the drain. [14]
-
-
Contaminated Labware:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but always consult your institutional policies.
-
Contaminated gloves, paper towels, and other disposable items with minimal residual contamination should be placed in a designated solid waste container.
-
Labeling and Storage of Waste
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel.[8][13]
-
Hazardous Waste Tag: Immediately upon starting a waste container, affix a hazardous waste tag.
-
Complete Information: Fill out the tag completely, including:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and volume of all components in the waste container.
-
The date the waste was first added.
-
Your name, lab number, and contact information.
-
-
Secure Storage:
Spill Management
Accidents can happen, and a prepared response is critical.
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance: A Shared Responsibility
The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][15][16][17] Your institution's EHS department is responsible for ensuring compliance with these regulations and will have specific procedures in place.[8] It is your responsibility as a researcher to follow these institutional guidelines diligently.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific endeavors.
References
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
- Vanderbilt University.
- CSIR IIP.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
- National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Management of Waste. NCBI Bookshelf. [Link]
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. [Link]
- Massachusetts Department of Environmental Protection. (2016, May 9). Guidance on Quantifying Use and Reporting Cyanide Compounds. [Link]
- U.S. Environmental Protection Agency. Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide. NCBI. [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- T3DB.
- Occupational Safety and Health Administration. 1910.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]
- J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards. YouTube. [Link]
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- 16. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of 2-Cyano-N-(4-methoxyphenyl)acetamide: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the proper use of personal protective equipment (PPE), safe handling protocols, and disposal of 2-Cyano-N-(4-methoxyphenyl)acetamide (CAS 5382-38-7). By understanding the "why" behind these procedures, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Hazard Profile: Understanding the Risks
This compound is a solid, powdered organic compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Harmful if inhaled (H332)
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The powdered nature of this solid necessitates stringent measures to control dust generation.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood.[3] This is critical to control the inhalation of fine particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.[1][3]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific PPE should always be guided by a thorough risk assessment of the planned procedure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves, compliant with EN 374 standard. | Provides a chemical-resistant barrier to prevent skin contact.[3] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne particles and potential splashes, preventing serious eye irritation.[1][3] Standard safety glasses do not provide a sufficient seal. |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask. | Essential for preventing the inhalation of harmful dust particles, especially when handling larger quantities or when dust generation is unavoidable.[4] |
| Body Protection | A buttoned-up laboratory coat. | Protects skin and personal clothing from contamination.[1] |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent self-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required by your risk assessment, put on your N95 mask, ensuring a tight seal around the nose and mouth.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Remove your lab coat by rolling it inside out, without shaking it, and place it in a designated laundry receptacle or disposal bag.
-
Eye Protection: Remove your safety goggles.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][3]
Safe Handling and Spill Management Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Spill Cleanup Protocol
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Inform your laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
PPE: Don the appropriate PPE as outlined above, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[3][4] Place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Wipe down the spill area with a suitable solvent (consult your institution's EHS guidelines) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can lead to environmental contamination and regulatory violations.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container label should be defaced before disposal in accordance with your institution's policies.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these protocols, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: Acetamide, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
